Trofosfamide
描述
This compound has been used in trials studying the treatment of Ependymomas, Medulloblastomas, Sarcoma, Soft Tissue, Supratentorial PNETs, and Recurrent Brain Tumors.
This compound is an orally bioavailable oxazaphosphorine prodrug with antineoplastic activity. This compound (TFF) is metabolized predominantly to the cyclophosphamide analogue ifosfamide (IFO), which is then metabolized by liver cytochrome P450s to the active isophosphoramide mustard (IPM). IPM alkylates DNA to form DNA-DNA cross-links, which may result in inhibition of DNA, RNA and protein synthesis, and ultimately lead to tumor cell apoptosis.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 5 investigational indications.
cyclophosphamide analog; structure
Structure
2D Structure
3D Structure
属性
IUPAC Name |
N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKFEPPTGMDVMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865031 | |
| Record name | Trifosfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22089-22-1, 72282-84-9, 72282-85-0 | |
| Record name | Trofosfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22089-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trofosfamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022089221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trofosfamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12902 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC314928 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314928 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC314927 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314927 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trofosfamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trifosfamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trofosfamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.686 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROFOSFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H64JRU6GJ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of Trofosfamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trofosfamide, an oxazaphosphorine alkylating agent, is a cyclophosphamide analogue with a notable history in cancer chemotherapy. This technical guide provides a comprehensive overview of its discovery, synthesis, mechanism of action, and key experimental data. Detailed protocols for its synthesis and in vitro evaluation are presented, alongside a summary of its pharmacokinetic profile. Furthermore, this guide illustrates the critical signaling pathways involved in its cytotoxic effects, namely the DNA damage response and the subsequent apoptotic cascade, through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and oncology.
Introduction: Discovery and Background
This compound, chemically known as N,N,3-tris(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine 2-oxide, emerged from the continued exploration of oxazaphosphorine compounds following the success of cyclophosphamide. It is a prodrug that, like its predecessors, requires metabolic activation to exert its cytotoxic effects.[1] this compound's primary mechanism of action involves the alkylation of DNA, leading to the formation of cross-links between DNA strands.[1] This damage obstructs DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1] Clinical investigations have explored its utility in various malignancies, including soft tissue sarcomas and non-Hodgkin's lymphoma.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the reaction of phosphorus oxychloride with N,N-bis(2-chloroethyl)amine and 3-(2-chloroethyl)aminopropan-1-ol. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established synthetic routes for oxazaphosphorine compounds.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-bis(2-chloroethyl)amine hydrochloride
-
N-(2-chloroethyl)-3-hydroxypropylamine hydrochloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Activated carbon
-
Diethyl ether
-
Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a reflux condenser, suspend 17.4 g of N-(2-chloroethyl)-3-hydroxypropylamine hydrochloride in 400 ml of dichloromethane.
-
Addition of Reagents: Add 15.3 g of phosphorus oxychloride to the suspension. Cool the mixture to 5-20°C.
-
First Triethylamine Addition: Slowly add 46 ml of triethylamine dropwise to the reaction mixture while maintaining the temperature between 5 and 20°C.
-
Stirring: After the addition is complete, stir the reaction mixture for 3 hours at room temperature.
-
Second Amine Addition: Add 17.8 g of N,N-bis(2-chloroethyl)amine hydrochloride and 29 ml of triethylamine to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours.
-
Work-up: Cool the reaction mixture to room temperature. Wash the dichloromethane phase several times with water.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Crystallization: Dissolve the oily residue in diethyl ether, treat with water-saturated activated carbon, and allow to crystallize.
-
Isolation and Drying: Filter the resulting crystals and dry under vacuum to yield this compound.
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Mechanism of Action and Signaling Pathways
This compound is a prodrug that is metabolically activated in the liver by cytochrome P450 enzymes.[1] This activation leads to the formation of active metabolites, primarily ifosfamide, which is further metabolized to the ultimate alkylating species, isophosphoramide mustard.[1] These active metabolites then exert their cytotoxic effects by alkylating DNA, primarily at the N7 position of guanine. This leads to the formation of inter- and intra-strand DNA cross-links, which block DNA replication and transcription, triggering cell cycle arrest and apoptosis.[1]
DNA Damage Response Pathway
The DNA lesions induced by this compound activate a complex signaling network known as the DNA Damage Response (DDR). The key kinases ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are central to this response.
Apoptosis Signaling Pathway
If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. This is primarily mediated through the intrinsic (mitochondrial) pathway, involving the activation of caspase-9.
Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetic profile of this compound and its major metabolites has been characterized in human studies. The following table summarizes key parameters following oral administration.
| Parameter | This compound (TRO) | 4-hydroxy-TRO | Ifosfamide (IFO) | Cyclophosphamide (CYCLO) | 4-hydroxy-IFO | 2- and 3-dechloroethyl-IFO |
| Cmax (µmol/L) | 10-13[2] | 10-13[2] | 10-13[2] | 1.5-4.0[2] | 1.5-4.0[2] | 1.5-4.0[2] |
| Half-life (t½) (h) | ~1.0 - 1.2[2][3] | - | - | - | - | - |
| AUC Ratio (relative to TRO) | 1.0[2] | 1.59[2] | 6.90[2] | 0.74[2] | 0.40[2] | - |
Data compiled from multiple studies.[2][3][4][5]
Experimental Protocols for In Vitro Evaluation
The cytotoxic activity of this compound is typically evaluated using in vitro cell viability assays. The MTT assay is a common method used for this purpose.
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
Human sarcoma or lymphoma cell lines (e.g., HT-1080, U-2 OS for sarcoma; Raji, Daudi for lymphoma)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Experimental Workflow
Conclusion
This compound remains a significant compound in the landscape of alkylating chemotherapeutic agents. This guide has provided a detailed technical overview of its discovery, synthesis, and mechanism of action, supported by experimental protocols and quantitative data. The elucidation of its metabolic activation and the subsequent induction of the DNA damage response and apoptosis provide a clear rationale for its anticancer activity. The information compiled herein is intended to facilitate further research and development in the field of oncology and medicinal chemistry.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. New insights into the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound and its dechloroethylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Trofosfamide chemical structure and properties
An In-Depth Technical Guide to Trofosfamide for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an oxazaphosphorine alkylating agent with demonstrated antitumor activity. As a prodrug, it undergoes metabolic activation to its cytotoxic metabolites, which exert their effects through DNA alkylation, leading to apoptosis in rapidly dividing cancer cells. This document provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It further details experimental protocols for its synthesis, analysis, and evaluation of its biological activity, and presents key quantitative data from clinical studies.
Chemical Structure and Properties
This compound is a synthetic derivative of cyclophosphamide. Its chemical identity and key physicochemical properties are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N,N,3-tris(2-chloroethyl)-2-oxo-1,3,2λ⁵-oxazaphosphinan-2-amine[1] |
| CAS Number | 22089-22-1[1][2][3] |
| Molecular Formula | C₉H₁₈Cl₃N₂O₂P[1][2][3] |
| SMILES | C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl[1] |
| InChI Key | UMKFEPPTGMDVMI-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 323.58 g/mol | [2][3] |
| Appearance | Solid powder | [2] |
| Melting Point | 50-51 °C | [4] |
| Solubility | DMF: 50 mg/mL, DMSO: 30 mg/mL, Ethanol: 50 mg/mL, PBS (pH 7.2): 10 mg/mL | [5] |
| LD₅₀ (i.p. in mice) | 212 mg/kg | [4] |
Mechanism of Action
This compound is a prodrug that requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to exert its cytotoxic effects.[6][7] The activation pathway involves its conversion to ifosfamide, which is then hydroxylated to 4-hydroxyifosfamide. This intermediate exists in equilibrium with its tautomer, aldoifosfamide. The decomposition of aldoifosfamide yields the ultimate cytotoxic agent, isophosphoramide mustard, and a byproduct, acrolein.[7]
Isophosphoramide mustard is a bifunctional alkylating agent that forms covalent bonds with nucleophilic sites on DNA bases. This leads to the formation of inter- and intrastrand DNA cross-links, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[6][7]
References
- 1. This compound in the treatment of patients with cancer. A pilot trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomised phase II trial of this compound vs. doxorubicin in elderly patients with untreated metastatic soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-hydroperoxy derivatives of ifosfamide and this compound by direct ozonation and preliminary antitumor evaluation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical and preparative high-performance liquid chromatographic separation of the enantiomers of ifosfamide, cyclophosphamide and this compound and their determination in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the oral treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
Preclinical In Vitro Studies of Trofosfamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofosfamide is an oxazaphosphorine alkylating agent, structurally related to cyclophosphamide and ifosfamide. It functions as a prodrug, requiring metabolic activation to exert its cytotoxic effects. This technical guide provides an in-depth overview of the preclinical in vitro studies of this compound, focusing on its mechanism of action, cytotoxic activity, and the signaling pathways it modulates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of anticancer therapies.
Mechanism of Action
This compound's anticancer activity is contingent upon its metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process converts this compound into its active metabolites, including 4-hydroxy-trofosfamide, which can then be further metabolized to ifosfamide and cyclophosphamide.[1] These active metabolites are potent alkylating agents that covalently bind to DNA, forming intra- and inter-strand cross-links.[2][3] This DNA damage disrupts essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and the induction of apoptosis (programmed cell death).[2][4]
Quantitative Analysis of In Vitro Cytotoxicity
The cytotoxic effects of this compound and its metabolites have been evaluated in various cancer cell lines. Due to its nature as a prodrug, in vitro studies often utilize pre-activated derivatives, such as 4-hydroxy-trofosfamide (4OOH-trofosfamide), to bypass the need for metabolic activation.
Table 1: IC50 Values of 4-Hydroxy-Trofosfamide (4OOH-trofosfamide) in Human Cell Lines
| Cell Line | Cell Type | Condition | Incubation Time (h) | IC50 (µM) | Reference |
| LX-1 | Human Non-Small Cell Lung Carcinoma | Normoxia | 72 | 11.1 | [5] |
| LX-1 | Human Non-Small Cell Lung Carcinoma | Hypoxia | 72 | 16.9 | [5] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Normoxia | 72 | 2.3 | [5] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Hypoxia | 72 | 15.4 | [5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Induction of Apoptosis
A primary mechanism by which this compound and its active metabolites induce cancer cell death is through the activation of the apoptotic cascade.
Table 2: Quantitative Apoptosis Data for Cyclophosphamide (Related Alkylating Agent)
| Tumor Model | Treatment Dose (mg/kg) | Time Post-Treatment (h) | Peak Apoptosis (%) | Reference |
| Murine Mammary Adenocarcinoma (MCa-4) | 200 | 10-18 | Not specified, but peaked | [2] |
| Murine Ovarian Adenocarcinoma (OCa-1) | 200 | 10-18 | Not specified, but peaked | [2] |
Note: Quantitative in vitro apoptosis data for this compound is limited in the reviewed literature. The data for cyclophosphamide is provided as a relevant example of an oxazaphosphorine alkylating agent.
Cell Cycle Arrest
By inducing DNA damage, this compound's active metabolites trigger cell cycle checkpoints, leading to a halt in cell cycle progression to allow for DNA repair or, if the damage is too severe, to initiate apoptosis.
Table 3: Cell Cycle Analysis of LX-1 and HUVEC cells after 72h Incubation
| Cell Line | Condition | Percentage of Cells in S-Phase (%) | Reference |
| LX-1 | Normoxia | 40.1 | [5] |
| LX-1 | Hypoxia | 24.8 | [5] |
| HUVEC | Normoxia | Not specified | [5] |
| HUVEC | Hypoxia | Not specified | [5] |
Note: This data indicates that a significant portion of the cells are in the DNA synthesis (S) phase of the cell cycle, a phase often sensitive to DNA damaging agents.
Signaling Pathways Modulated by this compound
The cellular response to this compound-induced DNA damage involves the activation of complex signaling networks.
DNA Damage Response Pathway
Upon DNA alkylation by this compound's active metabolites, cells activate the DNA Damage Response (DDR) pathway. Key sensor proteins, such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), are recruited to the sites of DNA damage. These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2.[3][6] A critical effector of this pathway is the tumor suppressor protein p53, which is phosphorylated at multiple sites, including Serine 15, leading to its stabilization and activation.[4][6] Activated p53 then transcriptionally upregulates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).[4]
Apoptotic Caspase Cascade
The induction of apoptosis by this compound is mediated by a family of cysteine proteases called caspases. DNA damage can trigger the intrinsic pathway of apoptosis, which involves the release of cytochrome c from the mitochondria. This leads to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell by cleaving various cellular substrates. The extrinsic pathway, initiated by death receptors on the cell surface, leads to the activation of caspase-8, which can also activate caspase-3.
Experimental Protocols
This section details the methodologies for key in vitro experiments used to evaluate the preclinical efficacy of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or its active metabolites for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound or its active metabolites for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that only DNA is stained.
-
PI Staining: Stain the cells with a solution containing propidium iodide.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Signaling Protein Phosphorylation
Western blotting is used to detect the phosphorylation status of key signaling proteins.
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-p53 Ser15, phospho-Chk1) and total protein as a loading control.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
Preclinical In Vitro Experimental Workflow
A typical preclinical in vitro workflow for evaluating an anticancer agent like this compound involves a multi-step process.
Conclusion
This technical guide has summarized the key aspects of the preclinical in vitro evaluation of this compound. As a DNA alkylating agent, its mechanism of action is centered on the induction of DNA damage, leading to cell cycle arrest and apoptosis. The provided quantitative data, though limited to an active metabolite, demonstrates its cytotoxic potential. The detailed experimental protocols and workflow offer a practical framework for researchers investigating this compound and similar compounds. Further in vitro studies across a broader range of cancer cell lines, particularly sarcomas, are warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient stratification.
References
- 1. labproto.wiki.uib.no [labproto.wiki.uib.no]
- 2. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. noblelifesci.com [noblelifesci.com]
- 6. researchgate.net [researchgate.net]
Trofosfamide in Preclinical Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofosfamide is an oxazaphosphorine alkylating agent that has demonstrated notable antitumor activity in various preclinical cancer models. As a prodrug of ifosfamide and cyclophosphamide, it undergoes metabolic activation in the liver by cytochrome P450 enzymes.[1] The resulting active metabolites exert their cytotoxic effects by forming cross-links with DNA, which inhibits DNA synthesis and ultimately leads to apoptosis in rapidly proliferating cancer cells.[1] This technical guide provides a comprehensive overview of the use of this compound in animal models for cancer research, summarizing key efficacy and toxicity data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Mechanism of Action
This compound's mechanism of action begins with its conversion to active metabolites, primarily ifosfamide.[1] These metabolites function as alkylating agents, attaching alkyl groups to DNA. This process interferes with DNA replication, causing breaks in the DNA strands and inducing programmed cell death (apoptosis).[1] Cancer cells, with their high rate of division, are particularly susceptible to this form of DNA damage.[1]
This compound [label="this compound (Oral Administration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Liver [label="Liver (CYP450 Enzymes)", fillcolor="#FBBC05", fontcolor="#202124"]; Active_Metabolites [label="Active Metabolites (Ifosfamide, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA [label="Cancer Cell DNA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Crosslinking [label="DNA Cross-linking", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis (Cell Death)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
This compound -> Liver [label="Metabolism"]; Liver -> Active_Metabolites; Active_Metabolites -> DNA [label="Alkylation"]; DNA -> DNA_Crosslinking; DNA_Crosslinking -> Apoptosis; }
Figure 1: Metabolic activation and mechanism of action of this compound.
Efficacy in Animal Models
This compound has been evaluated in a variety of animal models, demonstrating its potential across different cancer types. A significant body of research has focused on its application in metronomic chemotherapy, a strategy involving the frequent administration of low doses of cytotoxic drugs to inhibit tumor angiogenesis.
Non-Small Cell Lung Cancer (NSCLC)
In a key study utilizing a human NSCLC xenograft model (LX-1) in nude mice, metronomic scheduling of this compound resulted in significant and long-lasting tumor growth retardation. This effect was primarily attributed to the inhibition of angiogenesis, as evidenced by a 50% reduction in microvessel density (MVD) in the tumors of treated mice.
| Cancer Type | Animal Model | Treatment Schedule | Key Efficacy Findings | Reference |
| Non-Small Cell Lung Cancer | Nude mice with LX-1 xenografts | Metronomic (oral/i.p.) | Long-lasting tumor growth retardation; 50% reduction in MVD. | [2] |
Other Cancers
While detailed quantitative data for other specific cancer models are limited in the readily available literature, this compound has shown promise in preclinical studies for sarcoma and glioblastoma. Further research is needed to fully delineate its efficacy in these and other malignancies such as breast and ovarian cancer.
Toxicity Profile in Animal Models
The toxicity of this compound is primarily linked to its active metabolites, which can affect rapidly dividing normal cells. As a reference for its potential side effects, studies on its parent compounds, cyclophosphamide and ifosfamide, provide valuable insights.
Common toxicities observed in animal models treated with these related compounds include:
-
Myelosuppression: A decrease in the production of blood cells.
-
Gastrointestinal toxicity: Effects on the digestive system.[1]
-
Body Weight Loss: A general indicator of systemic toxicity.
In the NSCLC LX-1 xenograft study, metronomic this compound was reported to be "well tolerated," suggesting a favorable toxicity profile with this dosing strategy. However, specific quantitative toxicity data from this study are not detailed in the available literature.
| Compound | Animal Model | Doses | Observed Toxicities | Reference |
| Cyclophosphamide | Swiss Albino Mice | 100, 200, 250 mg/kg (single i.p. injection) | Liver and kidney pathology (infiltration, necrosis, cytolysis). | [1][3] |
| Cyclophosphamide | Male Wister Rats | 50 mg/kg (1 or 2 doses) | Testicular, liver, lung, spleen, and kidney toxicity. | |
| Ifosfamide | Female Fischer Rats | Not specified | Myelotoxicity, weight loss. | [5] |
| Ifosfamide | Sprague-Dawley Rats | 50, 70 mg/kg (repeated doses) | Mortality, decreased body weight, renal toxicity. | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of preclinical research. Below are generalized protocols based on the available literature for establishing xenograft models and administering this compound.
General Xenograft Tumor Model Protocol
Cell_Culture [label="1. Cancer Cell Culture\n(e.g., LX-1, A549)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Harvest [label="2. Cell Harvesting & Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injection [label="3. Subcutaneous Injection\ninto Nude Mice", fillcolor="#FBBC05", fontcolor="#202124"]; Tumor_Growth [label="4. Tumor Growth Monitoring\n(Calipers)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="5. This compound Administration\n(Oral/i.p.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaluation [label="6. Efficacy & Toxicity Evaluation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cell_Culture -> Cell_Harvest; Cell_Harvest -> Injection; Injection -> Tumor_Growth; Tumor_Growth -> Treatment; Treatment -> Evaluation; }
Figure 2: General workflow for a subcutaneous xenograft study.
-
Cell Culture: Human cancer cell lines (e.g., LX-1 for NSCLC) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Initiation: Once tumors reach a specified volume, animals are randomized into control and treatment groups.
-
Drug Administration: this compound is administered according to the desired schedule (e.g., conventional high-dose or metronomic low-dose). Oral administration is a common route for this compound.
-
Outcome Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors and organs may be harvested for further analysis (e.g., immunohistochemistry for MVD using CD31 staining). Toxicity is assessed by monitoring body weight, clinical signs, and, in some studies, hematological and biochemical parameters.
Metronomic Dosing Protocol (NSCLC LX-1 Model)
-
Animal Model: Thymus-aplastic nude mice.
-
Tumor Model: Human NSCLC xenograft "LX-1".
-
Treatment: Metronomic this compound administered orally (p.o.) or intraperitoneally (i.p.). Specific dosage details are not provided in the primary source but are generally low and frequent.
-
Evaluation:
-
Tumor growth retardation over the treatment period.
-
Immunohistochemical analysis of tumor sections for microvessel density (MVD) using CD31 staining, growth fraction, and apoptosis.
-
Signaling Pathways and Anti-Angiogenic Effects
The primary mechanism behind the efficacy of metronomic this compound is its anti-angiogenic effect. By targeting the tumor's blood supply, it effectively starves the tumor of the nutrients and oxygen required for growth.
Metronomic_this compound [label="Metronomic this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endothelial_Cells [label="Tumor Endothelial Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Angiogenesis_Inhibition [label="Inhibition of Angiogenesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduced_MVD [label="Reduced Microvessel Density (MVD)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Growth_Inhibition [label="Tumor Growth Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"];
Metronomic_this compound -> Endothelial_Cells [label="Cytotoxic Effect"]; Endothelial_Cells -> Angiogenesis_Inhibition; Angiogenesis_Inhibition -> Reduced_MVD; Reduced_MVD -> Tumor_Growth_Inhibition; }
Figure 3: Signaling pathway of metronomic this compound's anti-angiogenic effect.
Conclusion
This compound, particularly when administered in a metronomic schedule, demonstrates significant potential as an anticancer agent in preclinical models. Its ability to inhibit angiogenesis presents a compelling therapeutic strategy. While research in NSCLC models has provided valuable insights, further investigation is warranted to establish its efficacy and optimal dosing in a broader range of cancer types. Detailed quantitative analysis of tumor growth inhibition and comprehensive toxicity profiling in various animal models will be critical for the continued development and potential clinical translation of this promising agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Feasibility and tolerability of this compound and etoposide in progressive glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclophosphamide enhances human tumor growth in nude rat xenografted tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor effects in mice of low-dose (metronomic) cyclophosphamide administered continuously through the drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclophosphamide Enhances Human Tumor Growth in Nude Rat Xenografted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Trofosfamide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trofosfamide, an oxazaphosphorine alkylating agent, is a prodrug that requires metabolic activation to exert its cytotoxic effects. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, with a focus on quantitative data, experimental methodologies, and the enzymatic pathways governing its biotransformation. Understanding these aspects is critical for optimizing its therapeutic use and for the development of novel cancer therapies.
Introduction
This compound is structurally related to cyclophosphamide and ifosfamide and is utilized in the treatment of various malignancies.[1] Its efficacy and toxicity are intrinsically linked to its complex metabolic profile. The primary activation step, hepatic 4-hydroxylation, leads to the formation of the active metabolite 4-hydroxy-trofosfamide.[2] Concurrently, N-dechloroethylation pathways produce ifosfamide and cyclophosphamide, which themselves can be further metabolized to active and inactive compounds.[3][4] This guide synthesizes the current knowledge on this compound's journey through the body, from administration to elimination.
Pharmacokinetics
This compound is characterized by rapid metabolism and elimination following oral administration.[5] The parent drug exhibits a short half-life, indicating extensive and swift conversion to its various metabolites.[2]
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Humans
| Parameter | This compound (TRO) | 4-hydroxy-TRO | Ifosfamide (IFO) | Cyclophosphamide (CYCLO) | 4-hydroxy-IFO | 2- & 3-dechloroethyl-IFO |
| Apparent Half-life (t½) | ~1.2 hours[2] | - | - | - | - | - |
| Apparent Clearance (Cl/F) | ~4.0 L/min[2] | - | - | - | - | - |
| Cmax (µmol/L) | 10-13[2] | 10-13[2] | 10-13[2] | 1.5-4.0[2] | 1.5-4.0[2] | 1.5-4.0[2] |
| AUC Molar Ratio (vs. TRO) | 1.0[2] | 1.59[2] | 6.90[2] | 0.74[2] | 0.40[2] | - |
| AUC Ratio (TRO:IFO) | 1:13[3] | - | - | - | - | - |
| AUC Ratio (IFO:CYCLO) | - | - | 18:1[3] | - | - | - |
Data compiled from studies involving oral administration of this compound to cancer patients.[2][3]
Metabolism
The biotransformation of this compound is a complex process primarily occurring in the liver, mediated by cytochrome P450 (CYP) enzymes.[6] The two principal metabolic pathways are 4-hydroxylation, which is the main activation pathway, and N-dechloroethylation.[2]
Metabolic Pathways
4-Hydroxylation: This is the critical activation step, leading to the formation of 4-hydroxy-trofosfamide. This metabolite is highly cytotoxic and is considered a major contributor to the drug's antitumor activity.[2][5]
N-Dechloroethylation: This pathway results in the formation of ifosfamide and, to a lesser extent, cyclophosphamide.[3] Ifosfamide is a major metabolite and can be further metabolized to its own active and inactive forms.[3] The formation of 4-hydroxy-ifosfamide can occur through both the hydroxylation of ifosfamide and the N-dechloroethylation of 4-hydroxy-trofosfamide.[2]
The following diagram illustrates the primary metabolic pathways of this compound:
Enzymology
In vitro studies using human liver microsomes and recombinant human CYP isoforms have identified CYP3A4 as the dominant enzyme responsible for both the 4-hydroxylation and N-dechloroethylation of this compound. CYP2B6 has also been shown to contribute to both of these metabolic pathways.
Experimental Protocols
The quantitative data presented in this guide are derived from in vivo studies with specific experimental designs. Below are detailed methodologies from key cited experiments.
Study of this compound Pharmacokinetics in Tumor Patients
-
Objective: To investigate the principal pharmacokinetics of this compound and its metabolites in humans.[2]
-
Patient Population: Six tumor patients (ages 49-65) with normal liver and renal function.[2]
-
Dosage and Administration: A single oral dose of 600 mg/m² this compound.[2]
-
Sampling: Plasma samples were collected at various time points.[2]
-
Analytical Methods:
The following diagram outlines the workflow of this experimental protocol:
Study of this compound Metabolism after Oral Administration
-
Objective: To investigate the metabolism of this compound after oral administration in combination with etoposide.[3]
-
Patient Population: 15 patients (ages 3-73).[3]
-
Dosage and Administration: 150 or 250 mg/m² this compound orally.[3]
-
Sampling: Serum samples were collected from 13 patients, and urine samples were collected from five patients.[3]
-
Analytical Method: this compound and its dechloroethylated metabolites were quantified by gas chromatography (GC).[3]
Conclusion
The in vivo pharmacokinetics of this compound are characterized by rapid and extensive metabolism, primarily through 4-hydroxylation and N-dechloroethylation, mediated by CYP3A4 and CYP2B6. The resulting metabolites, particularly 4-hydroxy-trofosfamide and ifosfamide, are key contributors to the drug's therapeutic and toxic effects. A thorough understanding of these metabolic pathways and the enzymes involved is essential for the safe and effective clinical application of this compound and for guiding future drug development efforts in oncology. The provided data and experimental protocols serve as a valuable resource for researchers in this field.
References
- 1. Frontiers | The role of CYP 2B6 in Drug Metabolism [frontiersin.org]
- 2. Investigation of the major human hepatic cytochrome P450 involved in 4-hydroxylation and N-dechloroethylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound metabolism in different species--ifosfamide is the predominant metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclophosphamide Pharmacogenomic Variation in Cancer Treatment and Its Effect on Bioactivation and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Activity of Trofosfamide Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activity, and mechanisms of action of Trofosfamide and its analogues. This compound, a member of the oxazaphosphorine class of alkylating agents, serves as a prodrug that undergoes metabolic activation to exert its cytotoxic effects. This document details the synthetic strategies for creating novel analogues, presents their activity in tabular format, outlines key experimental protocols for their evaluation, and visualizes the core signaling pathways involved in their anticancer activity.
Introduction to this compound and its Analogues
This compound is a cyclophosphamide analogue that, like its parent compounds, requires metabolic activation to become a potent anticancer agent.[1] It is a prodrug of ifosfamide and cyclophosphamide, meaning it is converted into these active compounds within the body.[2] The primary mechanism of action for this class of drugs is the alkylation of DNA, which leads to the formation of DNA cross-links, inhibition of DNA synthesis and, ultimately, apoptosis in rapidly dividing cancer cells.[3] The development of this compound analogues is driven by the pursuit of compounds with improved therapeutic indices, enhanced activity against resistant tumors, and reduced side effects.
Synthesis of this compound Analogues
The synthesis of this compound analogues often involves modifications to the oxazaphosphorine ring or the N-chloroethyl side chains. These modifications aim to alter the compound's stability, metabolic activation profile, and DNA-binding affinity.
General Synthetic Strategies
A common approach to synthesizing this compound analogues involves the reaction of a suitable amino alcohol with phosphorus oxychloride, followed by the introduction of the bis(2-chloroethyl)amine moiety. Variations in the amino alcohol precursor allow for the generation of a diverse range of analogues with different substituents on the oxazaphosphorine ring.
Another strategy focuses on modifying the N-(2-chloroethyl) groups. For instance, a series of 3-(2-chloroethyl)-N-(2-X-ethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine 2-oxides have been prepared by the cyclization of racemic ifosfamide or its enantiomers with sodium hydride, followed by treatment with various acids to introduce different 'X' substituents.[2]
Example of Analogue Synthesis: Phenylketothis compound
Biological Activity of this compound Analogues
The antitumor activity of this compound analogues is typically evaluated through in vitro cytotoxicity assays against various cancer cell lines and in vivo studies using tumor-bearing animal models. The structure-activity relationship (SAR) studies aim to correlate specific structural modifications with the observed biological activity.
In Vitro Cytotoxicity
The cytotoxic potential of this compound analogues is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cell population.
Table 1: In Vitro Activity of Selected this compound and Related Analogues
| Compound | Cell Line | Assay | Activity Metric | Value | Reference |
| Phenylketophosphamide (14a) | L1210 Leukemia | Not Specified | Good anticancer activity | - | [4] |
| Phenylketoifosfamide (14b) | L1210 Leukemia | Not Specified | Good anticancer activity | - | [4] |
| Phenylketothis compound (14c) | Not Specified | 31P NMR | Half-life (min) | 56 | [4] |
| Bromo analogue of Ifosfamide (13) | L1210 Leukemia | In vivo | Therapeutic Index vs. Ifosfamide | ~1.7 | [2] |
| Bromo analogue of Ifosfamide (13) | L1210 Leukemia | In vivo | Therapeutic Index vs. Cyclophosphamide | ~2.7 | [2] |
In Vivo Antitumor Activity
In vivo studies provide crucial information on the overall efficacy and toxicity of the analogues in a living organism. Parameters such as tumor growth inhibition and increase in lifespan are commonly measured.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound analogues.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10^3 to 1x10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound analogues at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1x10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways
The anticancer activity of this compound and its analogues is mediated through the activation of specific signaling pathways, primarily the DNA damage response and subsequent induction of apoptosis.
Metabolic Activation and DNA Damage
This compound is a prodrug that requires activation by cytochrome P450 enzymes in the liver. This metabolic process generates the active alkylating metabolites, phosphoramide mustard and acrolein. Phosphoramide mustard is responsible for the formation of inter- and intra-strand DNA cross-links, which block DNA replication and transcription, triggering the DNA damage response (DDR).
Caption: Metabolic activation of this compound and induction of DNA damage.
DNA Damage Response and Apoptosis Induction
The DNA damage induced by this compound analogues activates a complex signaling network known as the DNA Damage Response (DDR). Key proteins such as ATM and ATR are recruited to the sites of damage, initiating a cascade of phosphorylation events that lead to cell cycle arrest and, if the damage is irreparable, apoptosis. Western blot analysis can be used to detect the phosphorylation of key DDR proteins like H2AX (γH2AX) and CHK2.[3]
Caption: Simplified DNA Damage Response (DDR) pathway leading to cell cycle arrest or apoptosis.
Intrinsic (Mitochondrial) Apoptosis Pathway
When the DNA damage is too severe to be repaired, the DDR pathway signals for the initiation of apoptosis. In the case of many chemotherapeutic agents, including this compound, this occurs primarily through the intrinsic or mitochondrial pathway. This pathway is characterized by the activation of pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade. Specifically, cyclophosphamide has been shown to induce caspase-9-dependent apoptosis.[5][6]
Caption: The intrinsic apoptosis pathway initiated by this compound-induced DNA damage.
Conclusion
The synthesis and evaluation of this compound analogues represent a promising avenue for the development of more effective and safer chemotherapeutic agents. By understanding the structure-activity relationships and the intricate signaling pathways that govern their anticancer effects, researchers can rationally design novel compounds with improved pharmacological properties. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for professionals in the field of drug discovery and development. Further research into novel analogues and their mechanisms of action will continue to contribute to the advancement of cancer therapy.
References
- 1. researchhub.com [researchhub.com]
- 2. Synthesis and antitumor activity of analogues of ifosfamide modified in the N-(2-chloroethyl) group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells. | Semantic Scholar [semanticscholar.org]
An In-Depth Technical Guide to the DNA Cross-Linking Mechanism of Trofosfamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the DNA cross-linking activity of trofosfamide, an oxazaphosphorine alkylating agent. The document details the metabolic activation, the chemical interactions with DNA, and the subsequent cellular responses, offering valuable insights for researchers and professionals in the field of oncology drug development.
Introduction
This compound is a cytotoxic chemotherapeutic agent that exerts its anticancer effects through the alkylation of DNA.[1] As a prodrug, it requires metabolic activation to form reactive species that can covalently bind to DNA, leading to the formation of monoadducts and, crucially, inter- and intrastrand cross-links.[2] These cross-links physically obstruct DNA replication and transcription, triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] Understanding the intricacies of this process is paramount for optimizing its therapeutic use and developing novel anticancer strategies.
Metabolic Activation of this compound
This compound is administered in an inactive form and undergoes a multi-step metabolic activation process, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[1] The key steps are outlined below:
-
Hydroxylation: this compound is first hydroxylated at the C4 position of the oxazaphosphorine ring to form 4-hydroxy-trofosfamide.
-
Tautomerization: This intermediate exists in equilibrium with its open-ring tautomer, aldothis compound.
-
Metabolism to Ifosfamide and Cyclophosphamide: A major metabolic pathway for this compound involves its conversion to ifosfamide and, to a lesser extent, cyclophosphamide.[2]
-
Generation of Active Metabolites: These intermediates are further metabolized to produce the ultimate alkylating agents, primarily isophosphoramide mustard , and acrolein.[1] Isophosphoramide mustard is the primary cytotoxic metabolite responsible for DNA cross-linking.
Mechanism of DNA Cross-Linking
The cytotoxicity of this compound is primarily attributed to the DNA cross-linking ability of its active metabolite, isophosphoramide mustard. This bifunctional alkylating agent possesses two reactive chloroethyl groups.
-
Formation of Aziridinium Ion: The process is initiated by the intramolecular cyclization of one of the chloroethyl side chains, leading to the formation of a highly reactive aziridinium ion intermediate and the release of a chloride ion.
-
First Alkylation (Monoadduct Formation): The electrophilic aziridinium ion readily reacts with a nucleophilic site on a DNA base. The primary target for alkylation is the N7 position of guanine due to its high nucleophilicity. This initial reaction forms a monoadduct.
-
Second Alkylation (Cross-link Formation): The second chloroethyl group can then undergo a similar cyclization to form another aziridinium ion. This second reactive intermediate can then alkylate a nearby nucleophilic site on the DNA.
-
Interstrand Cross-links (ICLs): If the second alkylation occurs on a guanine residue on the opposite DNA strand, it results in the formation of a highly cytotoxic interstrand cross-link. These ICLs are the most lethal lesions as they prevent the separation of the DNA strands, which is essential for replication and transcription.
-
Intrastrand Cross-links: If the second alkylation targets a guanine or another nucleophilic base on the same DNA strand, an intrastrand cross-link is formed. While also disruptive, these are generally considered less cytotoxic than ICLs.
-
Quantitative Analysis of DNA Adducts
Precise quantification of the different types of DNA adducts formed by this compound is challenging and often relies on data from its primary metabolite, ifosfamide, and the closely related cyclophosphamide. The following tables summarize the types of adducts and their relative abundance, primarily based on studies of cyclophosphamide's active metabolite, phosphoramide mustard.
Table 1: Major DNA Adducts Formed by Phosphoramide Mustard
| Adduct Type | Description |
| N7-guanine monoadduct | The initial product of alkylation at the N7 position of guanine. |
| N,N-bis[2-(N7-guaninyl)ethyl]amine (G-NOR-G) | An interstrand cross-link between the N7 positions of two guanine residues.[3] |
| Phosphotriester adducts | Alkylation of the phosphate backbone of DNA. |
Note: Data is primarily derived from studies on cyclophosphamide and its active metabolites.
Table 2: Relative Abundance of Cyclophosphamide-Induced DNA Adducts
| Adduct Type | Relative Abundance | Reference |
| Phosphotriester monoadducts | ~67% | [4] |
| N7-guanine monoadducts | ~26% | [4] |
| N7-guanine-N7-guanine interstrand cross-links | ~5-10% | [4][5] |
| Intrastrand cross-links | <5% | [6] |
Note: This data is for cyclophosphamide and serves as an estimate for the adduct distribution of this compound's metabolites.
Experimental Protocols for Detecting DNA Cross-Links
Several techniques are employed to detect and quantify DNA cross-links. The following are detailed methodologies for two commonly used assays.
Modified Alkaline Comet Assay for Interstrand Cross-links
The alkaline single-cell gel electrophoresis (comet) assay is a sensitive method to detect DNA strand breaks. A modification of this assay allows for the quantification of interstrand cross-links.[1][7]
Principle: ICLs prevent the separation of DNA strands under denaturing (alkaline) conditions. By inducing a known number of random single-strand breaks (e.g., with ionizing radiation), the extent to which DNA migration is retarded is proportional to the number of ICLs.[1]
Protocol:
-
Cell Treatment: Treat cells in suspension or as a monolayer with the desired concentrations of this compound (or its active metabolites) for a specified duration. Include a negative control (vehicle-treated) and a positive control (a known cross-linking agent).
-
Irradiation: After treatment, wash the cells and resuspend them in ice-cold phosphate-buffered saline (PBS). Expose the cells to a fixed dose of ionizing radiation (e.g., 10 Gy) on ice to induce single-strand breaks.[2]
-
Embedding in Agarose: Mix the irradiated cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) and incubate at 4°C for at least 1 hour.[7]
-
Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with freshly prepared, chilled alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH >13). Allow the DNA to unwind for 20-40 minutes. Then, apply a voltage (e.g., 25 V) for 20-30 minutes.[8]
-
Neutralization and Staining: Gently remove the slides from the electrophoresis tank and neutralize them with a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify the tail moment or percentage of DNA in the tail. A decrease in tail migration compared to the irradiated control indicates the presence of ICLs.
HPLC-MS/MS for Quantification of Specific DNA Adducts
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for identifying and quantifying specific DNA adducts.[9][10]
Principle: DNA is isolated from treated cells and enzymatically digested to individual nucleosides or nucleobases. The digest is then separated by HPLC, and the specific adducts are detected and quantified by MS/MS based on their mass-to-charge ratio and fragmentation patterns.
Protocol:
-
Cell Treatment and DNA Isolation: Treat cells with this compound and isolate genomic DNA using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).
-
DNA Digestion:
-
Quantify the isolated DNA.
-
Enzymatically digest the DNA to nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[9]
-
Alternatively, for the analysis of base adducts, DNA can be hydrolyzed using acid (e.g., formic acid).
-
-
Sample Cleanup: Purify the digested sample to remove proteins and other contaminants that could interfere with the analysis, often using solid-phase extraction (SPE).
-
HPLC Separation:
-
Inject the purified sample onto a reverse-phase HPLC column (e.g., a C18 column).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) to separate the different nucleosides and adducts.
-
-
MS/MS Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Set specific precursor-to-product ion transitions for the adduct of interest (e.g., the G-NOR-G interstrand cross-link) and an internal standard.[10]
-
-
Quantification:
-
Generate a standard curve using synthetic standards of the specific DNA adduct.
-
Quantify the amount of the adduct in the sample by comparing its peak area to that of the internal standard and the standard curve.
-
Express the results as the number of adducts per a certain number of nucleotides.
-
Cellular DNA Damage Response
The formation of DNA cross-links by this compound's metabolites triggers a complex cellular signaling network known as the DNA Damage Response (DDR).[11][12] This response aims to repair the damage, and if the damage is too extensive, to induce cell death.
Key Pathways Involved:
-
Fanconi Anemia (FA) Pathway: This pathway is central to the repair of ICLs.[5][11] Upon recognition of a stalled replication fork at an ICL, a cascade of FA proteins is activated, leading to the recruitment of nucleases that "unhook" the cross-link.
-
Homologous Recombination (HR): Following the unhooking of the ICL, the resulting double-strand break is typically repaired by the high-fidelity HR pathway, which uses the sister chromatid as a template.[13]
-
Nucleotide Excision Repair (NER): NER proteins are also involved in the recognition and processing of the DNA lesion.[14]
-
Translesion Synthesis (TLS): Specialized DNA polymerases can bypass the lesion, albeit in an error-prone manner.
-
Cell Cycle Checkpoints: The DDR activates cell cycle checkpoints (e.g., at G2/M) to halt cell division and allow time for DNA repair. Key proteins involved include ATM, ATR, CHK1, and CHK2.[12]
If the DNA damage is irreparable, these pathways can signal for the initiation of apoptosis, leading to the elimination of the cancer cell.
Conclusion
This compound's efficacy as an anticancer agent is fundamentally linked to its ability to form cytotoxic DNA cross-links. This in-depth guide has detailed the metabolic activation pathway that generates the active alkylating species, the chemical mechanism of DNA inter- and intrastrand cross-linking, methods for their detection and quantification, and the subsequent cellular DNA damage response. A thorough understanding of these processes is crucial for the rational design of combination therapies, the prediction of patient response, and the development of strategies to overcome drug resistance. Further research focusing on this compound-specific quantitative adduct analysis will continue to refine our understanding and optimize the clinical application of this important chemotherapeutic agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Phosphoramide mustard exposure induces DNA adduct formation and the DNA damage repair response in rat ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of Cyclophosphamide Specific DNA Adducts in Hematological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA interstrand crosslink repair and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. This compound: a review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the oral treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity, DNA cross-linking, and single strand breaks induced by activated cyclophosphamide and acrolein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular response to DNA interstrand crosslinks: the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
- 13. Targeting DNA repair pathway in cancer: Mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinicsinoncology.com [clinicsinoncology.com]
Early-Stage Investigation of Trofosfamide Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trofosfamide, an oxazaphosphorine alkylating agent, serves as a prodrug that is systemically metabolized into active cytotoxic compounds, including ifosfamide and cyclophosphamide. These metabolites exert their antineoplastic effects primarily through the alkylation of DNA, leading to the formation of DNA cross-links, inhibition of DNA synthesis and, ultimately, induction of apoptosis. This technical guide provides an in-depth overview of the early-stage investigation of this compound's cytotoxicity, detailing its mechanism of action, experimental protocols for assessing its cytotoxic effects, and the signaling pathways involved. Quantitative data from preclinical studies are summarized, and key experimental workflows and signaling cascades are visualized to facilitate a comprehensive understanding of its cytotoxic profile.
Introduction
This compound is a member of the oxazaphosphorine class of cytotoxic agents, which have been a cornerstone of cancer chemotherapy for decades. As a prodrug, this compound requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to be converted into its active metabolites.[1][2] These active forms, principally ifosfamide and cyclophosphamide, are potent DNA alkylating agents.[2] They covalently bind to DNA, forming inter- and intra-strand cross-links. This damage disrupts DNA replication and transcription, preferentially affecting rapidly dividing cancer cells and leading to cell cycle arrest and programmed cell death (apoptosis).[1][2] This guide focuses on the foundational preclinical investigations into the cytotoxic properties of this compound, providing researchers with a detailed understanding of its mechanism and the methodologies used for its evaluation.
Mechanism of Action
This compound's cytotoxic effect is a multi-step process initiated by its metabolic activation. Once administered, it undergoes biotransformation to produce active alkylating metabolites.[1][2] These metabolites then interact with DNA, leading to a cascade of cellular events culminating in cell death.
Metabolic Activation
This compound is metabolized predominantly to ifosfamide, which is then further converted by liver cytochrome P450 enzymes to the active cytotoxic metabolite, isophosphoramide mustard.[3] This active compound is responsible for the alkylation of DNA.
DNA Alkylation and Damage
The primary mechanism of cytotoxicity for this compound's active metabolites is the alkylation of DNA. This process involves the transfer of an alkyl group to the N7 position of guanine bases in the DNA sequence. This initial monofunctional alkylation can then lead to the formation of more complex and lethal DNA lesions, including:
-
Interstrand Cross-links (ICLs): Covalent bonds formed between opposite strands of the DNA double helix.
-
Intrastrand Cross-links: Covalent bonds formed between two nucleotides on the same DNA strand.
These cross-links physically obstruct the separation of DNA strands, which is a critical step for both DNA replication and transcription, thereby inhibiting these essential cellular processes.[1]
Induction of Apoptosis and Cell Cycle Arrest
The extensive DNA damage induced by this compound triggers the cell's DNA Damage Response (DDR) pathways.[4] If the damage is too severe to be repaired, the cell is directed towards apoptosis. Key signaling pathways, often involving the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) kinases, are activated in response to DNA double-strand breaks and replication stress, respectively.[4][5] This activation can lead to the stabilization and activation of the tumor suppressor protein p53, which in turn can induce the expression of pro-apoptotic proteins and trigger the caspase cascade, leading to programmed cell death.[6]
Furthermore, the DNA damage can lead to the activation of cell cycle checkpoints, causing the cell to arrest at various phases of the cell cycle, such as the S or G2/M phase, to allow time for DNA repair.[7][8] If the damage is irreparable, this arrest can become permanent, leading to senescence or apoptosis.[4]
Quantitative Assessment of Cytotoxicity
The cytotoxic potential of this compound and its metabolites is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively published in readily available literature, data for its active metabolite, ifosfamide, and the parent compound, cyclophosphamide, provide valuable insights.
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Reference |
| HepG2 (Hepatocellular Carcinoma) | Ifosfamide | 24 | 133 ± 8.9 | [9] |
| 48 | 125 ± 11.2 | [9] | ||
| 72 | 100.2 ± 7.6 | [9] | ||
| Raw 264.7 (Monocyte/Macrophage) | Cyclophosphamide | 48 | 145.44 (µg/ml) | [10] |
Note: The cytotoxicity of this compound itself in vitro can be limited due to the requirement for metabolic activation, which is often not present in standard cell culture systems. Studies using pre-activated forms like 4-hydroperoxycyclophosphamide (4-HC) or mafosfamide, or co-culture systems with liver microsomes, can provide a more accurate assessment of its intrinsic cytotoxic potential.
Experimental Protocols
The following sections detail the standard methodologies used to investigate the cytotoxicity of this compound in early-stage preclinical research.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or its active metabolites. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.[2]
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[2]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound for various time points.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[12]
-
Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA and ensure that PI only stains DNA.[12]
-
PI Staining: Stain the cells with a solution containing propidium iodide.[12]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[12]
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Visualizations
The cytotoxic effects of this compound are mediated by complex intracellular signaling pathways, primarily the DNA Damage Response (DDR) pathway.
This compound Metabolic Activation and DNA Damage Pathway
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C9H18Cl3N2O2P | CID 65702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. cancer.wisc.edu [cancer.wisc.edu]
An In-depth Technical Guide to the Prodrug Activation Pathway of Trofosfamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trofosfamide is an oxazaphosphorine alkylating agent that requires metabolic activation to exert its cytotoxic effects. This technical guide provides a comprehensive overview of the this compound prodrug activation pathway, intended for researchers, scientists, and drug development professionals. The document details the enzymatic processes involved, summarizes key quantitative data, and provides detailed methodologies for essential experiments. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate a deeper understanding of the core concepts.
Introduction
This compound is a prodrug of ifosfamide and cyclophosphamide, belonging to the class of oxazaphosphorine alkylating agents used in cancer chemotherapy.[1][2] Its mechanism of action relies on its metabolic conversion to active metabolites that alkylate DNA, leading to strand breaks and ultimately cell death.[1] This activation process is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver.[1] Understanding the intricacies of this activation pathway is crucial for optimizing its therapeutic efficacy and minimizing its toxicity.
This compound Activation Pathway
The bioactivation of this compound is a multi-step process initiated by hepatic cytochrome P450 enzymes. The primary and most crucial step is the hydroxylation at the C4 position of the oxazaphosphorine ring, leading to the formation of 4-hydroxy-trofosfamide.[3] This intermediate is unstable and exists in equilibrium with its open-ring tautomer, aldothis compound. Aldothis compound then undergoes spontaneous (non-enzymatic) decomposition to yield the ultimate cytotoxic agent, isophosphoramide mustard, and a byproduct, acrolein. Isophosphoramide mustard is a highly reactive electrophile that forms covalent cross-links with DNA, disrupting DNA replication and transcription and triggering apoptosis in rapidly dividing cancer cells.[1]
In addition to this primary activation pathway, this compound can also undergo N-dechloroethylation, another CYP-mediated reaction, to form ifosfamide and cyclophosphamide.[2] These metabolites are also prodrugs themselves and subsequently enter their own respective activation pathways, which mirror that of this compound, involving 4-hydroxylation to produce their active mustard derivatives.[2] While both pathways contribute to the overall cytotoxic effect, studies suggest that direct 4-hydroxylation of this compound is the main metabolic route.[3]
The key cytochrome P450 isozymes implicated in the metabolism of this compound in humans are primarily CYP3A4 and, to a lesser extent, CYP2B6.[3] The dominant role of CYP3A4 in both 4-hydroxylation and N-dechloroethylation has been demonstrated in studies using human liver microsomes and recombinant CYP isoforms.[3]
dot
Figure 1: this compound metabolic activation pathway.
Quantitative Data
The following tables summarize the available quantitative data on the pharmacokinetics and enzyme kinetics of this compound and its metabolites.
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Humans
| Parameter | This compound | 4-Hydroxy-Trofosfamide | Ifosfamide | Cyclophosphamide | 4-Hydroxy-Ifosfamide | Reference |
| Half-life (t½) | ~1 hour | - | - | - | - | [1] |
| Apparent Half-life | 1.2 hours | - | - | - | - | [3] |
| Apparent Clearance (Cl/F) | 4.0 L/min | - | - | - | - | [3] |
| AUC Molar Ratio (relative to this compound) | 1.0 | 1.59 | 6.90 | 0.74 | 0.40 | [3] |
| Cmax (µmol/L) | 10-13 | 10-13 | 10-13 | 1.5-4.0 | 1.5-4.0 | [3] |
Data are derived from studies with oral administration of this compound.
Table 2: Enzyme Kinetic Parameters for this compound Metabolism
| Enzyme | Metabolic Reaction | Substrate | Km (µM) | Vmax (nmol/120 min/mg protein) | Species | Reference |
| Liver Microsomes | Biotransformation to Ifosfamide | This compound | 398 | 70.8 | Rat | |
| Liver Microsomes | Biotransformation to Cyclophosphamide | This compound | 348 | 13.30 | Rat |
Table 3: Enzyme Kinetic Parameters for Cyclophosphamide 4-Hydroxylation by Recombinant Human CYP2B6
| CYP2B6 Batch (POR/CYP Ratio) | Apparent Km (mM) | Apparent Vmax (nmol/min/nmol CYP) | Apparent Intrinsic Clearance (Vmax/Km) (µL/min/nmol CYP) | Reference |
| Batch 1 (Low) | 3-4 | 12.6 | 3.1 | [4] |
| Batch 2 (Medium) | 3-4 | - | - | [4] |
| Batch 3 (High) | 3-4 | 99.0 | 33.7 | [4] |
POR: Cytochrome P450 Reductase. The intrinsic clearance is shown to be dependent on the POR/CYP ratio.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound activation pathway. These protocols are intended as a guide and may require optimization for specific laboratory conditions and research questions.
In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To determine the metabolic profile of this compound and identify the metabolites formed by human liver microsomal enzymes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., ifosfamide-d4)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is <1%).
-
In a microcentrifuge tube, combine the following on ice:
-
Potassium phosphate buffer (to final volume)
-
Pooled human liver microsomes (final concentration typically 0.5-1 mg/mL)
-
This compound (desired final concentration, e.g., 1-100 µM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to identify and quantify this compound and its metabolites.
Figure 2: Workflow for in vitro metabolism of this compound.
Quantification of this compound and Metabolites by LC-MS/MS
Objective: To develop a sensitive and specific method for the simultaneous quantification of this compound and its major metabolites in a biological matrix (e.g., plasma, microsomal incubate).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined empirically)
-
4-Hydroxy-trofosfamide: Precursor ion > Product ion (to be determined empirically)
-
Ifosfamide: Precursor ion > Product ion (to be determined empirically)
-
Cyclophosphamide: Precursor ion > Product ion (to be determined empirically)
-
Internal Standard (e.g., ifosfamide-d4): Precursor ion > Product ion (to be determined empirically)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for each analyte.
Sample Preparation:
-
As described in the In Vitro Metabolism protocol (Section 4.1). For plasma samples, a protein precipitation or solid-phase extraction (SPE) method would be employed.
Data Analysis:
-
Quantification is based on the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the known concentration of the analyte in a series of calibration standards.
Cytotoxicity Assay of this compound and its Metabolites
Objective: To assess the cytotoxic effects of this compound and its metabolically activated forms on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a rapidly proliferating line)
-
Complete cell culture medium
-
This compound
-
S9 fraction from induced rat liver (as a source of metabolic enzymes) or a system to generate active metabolites
-
NADPH
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound.
-
For experiments requiring metabolic activation, prepare an incubation mixture containing the S9 fraction and NADPH.
-
Remove the culture medium from the cells and replace it with medium containing the different concentrations of this compound, with or without the S9 activation system. Include appropriate controls (cells only, cells with S9 mix only, cells with vehicle).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance of the plates on a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting cell viability against drug concentration.
dot
Figure 3: Workflow for a typical MTT-based cytotoxicity assay.
Conclusion
The metabolic activation of this compound is a complex yet well-characterized process that is fundamental to its anticancer activity. This technical guide has provided an in-depth overview of the activation pathway, from the initial CYP-mediated hydroxylation to the ultimate alkylation of DNA by isophosphoramide mustard. The quantitative data and detailed experimental protocols presented herein serve as a valuable resource for researchers and drug development professionals working with this important chemotherapeutic agent. Further research to elucidate the specific kinetic parameters of this compound with individual human CYP isozymes will be beneficial for a more precise prediction of drug-drug interactions and for the development of personalized medicine approaches.
References
- 1. researchgate.net [researchgate.net]
- 2. A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes: structure-kinetics relationship assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the major human hepatic cytochrome P450 involved in 4-hydroxylation and N-dechloroethylation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Oxidoreductase Influences CYP2B6 Activity in Cyclophosphamide Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of Trofosfamide Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of Trofosfamide metabolites, designed for researchers, scientists, and professionals in drug development. This compound, an oxazaphosphorine alkylating agent, is a prodrug that requires metabolic activation to exert its cytotoxic effects. Understanding the structure and quantity of its metabolites is crucial for optimizing its therapeutic efficacy and minimizing toxicity.
Metabolic Pathways of this compound
This compound undergoes extensive metabolism, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[1] The metabolic activation is a prerequisite for its antitumor activity.[2] The biotransformation of this compound proceeds through two primary pathways: ring oxidation (activation) and side-chain oxidation (activation and inactivation).
Activation Pathway (Ring Oxidation): The critical step for the cytotoxic activity of oxazaphosphorines is the hydroxylation at the C4 position of the oxazaphosphorine ring.[2] This leads to the formation of the active metabolite, 4-hydroxy-trofosfamide. This metabolite exists in equilibrium with its tautomer, aldothis compound, which can then spontaneously decompose to form the ultimate alkylating agent, isophosphoramide mustard, and acrolein. Isophosphoramide mustard is responsible for the therapeutic effect by cross-linking DNA, while acrolein is implicated in urotoxic side effects.
Side-Chain Oxidation Pathway: This pathway involves the dechloroethylation of the nitrogen atoms in the side chains of this compound.[2][3] This process leads to the formation of two other well-known oxazaphosphorine drugs: Ifosfamide (IFO) and Cyclophosphamide (CYC).[2][4] Ifosfamide is the predominant metabolite in this pathway.[2][3] These metabolites themselves are prodrugs and require subsequent 4-hydroxylation to become active.[1] Further metabolism of Ifosfamide leads to the formation of 2- and 3-dechloroethylifosfamide.[3][5]
Below is a diagram illustrating the metabolic pathways of this compound.
Quantitative Analysis of this compound Metabolites
The quantitative analysis of this compound and its metabolites is essential for pharmacokinetic and pharmacodynamic studies. Various studies have reported the relative concentrations and pharmacokinetic parameters of these compounds in different biological matrices.
| Metabolite | Matrix | Key Findings | Reference |
| Ifosfamide (IFO) | Human Serum & Urine | Main metabolite in serum and urine. AUC this compound:AUC Ifosfamide ratio of 1:13. | [3] |
| Cyclophosphamide (CYC) | Human Serum & Urine | Formed in smaller amounts compared to Ifosfamide. AUC Ifosfamide:AUC Cyclophosphamide ratio of 18:1. | [3] |
| 4-OH-Metabolites (sum) | Human Plasma | Peak levels and AUC were 9.5 and 4.3 times higher, respectively, than after an equimolar Ifosfamide dose, suggesting direct 4-hydroxylation of this compound is a major pathway. | [5] |
| Ifosfamide (IFO) | Rat Liver Microsomes | Michaelis constant (Km) for biotransformation to IFO was 398 µM, with a maximal velocity (Vmax) of 70.8 nmol/120 min/mg protein. | [2] |
| Cyclophosphamide (CYC) | Rat Liver Microsomes | Km for biotransformation to CYC was 348 µM, with a Vmax of 13.30 nmol/120 min/mg protein. | [2] |
| 4-Hydroxy-trofosfamide | Human Plasma | Molar AUC ratio relative to this compound (1.0) was 1.59. | [6] |
| 4-Hydroxy-ifosfamide | Human Plasma | Molar AUC ratio relative to this compound (1.0) was 0.40. | [6] |
| Ifosfamide (IFO) | Human Plasma | Molar AUC ratio relative to this compound (1.0) was 6.90. | [6] |
| Cyclophosphamide (CYC) | Human Plasma | Molar AUC ratio relative to this compound (1.0) was 0.74. | [6] |
Experimental Protocols for Metabolite Analysis
The structural elucidation and quantification of this compound metabolites rely on a combination of chromatographic and spectrometric techniques.
Sample Preparation
Biological samples such as plasma, serum, and urine require extensive preparation to remove interfering endogenous components. A common method is liquid-liquid extraction with an organic solvent like chloroform.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for the separation of this compound and its metabolites.[2][5][6]
-
Stationary Phase: Reversed-phase columns (e.g., C18) are typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Chiral Separation: For separating enantiomers of this compound, Ifosfamide, and Cyclophosphamide, a chiral stationary phase such as cellulose-tris(3,5-dimethylphenylcarbamate) can be utilized.[7]
Gas Chromatography (GC): GC has been used for the quantification of stable, dechloroethylated metabolites.[3][5] This technique often requires derivatization of the analytes to increase their volatility.
Detection and Identification
Mass Spectrometry (MS): MS, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and quantification of drug metabolites.[6][8][9] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the determination of the elemental composition of metabolites.[10] Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the parent ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is an indispensable tool for the unambiguous structure elucidation of metabolites, especially for differentiating isomers.[8][9]
The following diagram outlines a general experimental workflow for the analysis of this compound metabolites.
Mechanism of Action and DNA Damage Signaling
The cytotoxic effects of this compound are mediated by its active metabolite, isophosphoramide mustard.[1] This bifunctional alkylating agent forms covalent bonds with DNA, leading to the formation of intra- and inter-strand cross-links.[1][11] These DNA lesions block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1]
The cellular response to DNA damage induced by this compound involves a complex signaling network. Key proteins such as ATM and ATR are activated in response to DNA double-strand breaks and replication stress, respectively. These kinases initiate a signaling cascade that leads to the activation of downstream effectors, including the tumor suppressor protein p53 and cell cycle checkpoint kinases Chk1 and Chk2. Activation of these pathways can lead to DNA repair, cell cycle arrest to allow time for repair, or, if the damage is too extensive, apoptosis.
The following diagram illustrates the signaling pathway leading to apoptosis after DNA damage by this compound metabolites.
Conclusion
The structural analysis of this compound metabolites is a complex but essential aspect of understanding its pharmacology. This guide has outlined the primary metabolic pathways, provided quantitative data on key metabolites, detailed the experimental protocols for their analysis, and described the downstream signaling events. A thorough characterization of this compound's metabolic profile will continue to be critical for the development of safer and more effective cancer therapies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound metabolism in different species--ifosfamide is the predominant metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound and its dechloroethylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. New insights into the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigations on the pharmacokinetics of this compound and its metabolites-first report of 4-hydroxy-trofosfamide kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical and preparative high-performance liquid chromatographic separation of the enantiomers of ifosfamide, cyclophosphamide and this compound and their determination in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpras.com [ijpras.com]
- 11. mims.com [mims.com]
An In-depth Technical Guide to Exploratory Studies of Trofosfamide in Rare Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the exploratory studies conducted on Trofosfamide, an alkylating agent, in the context of rare cancers. It details the compound's mechanism of action, pharmacokinetic properties, and summarizes the findings from key clinical and preclinical investigations. The information is presented to facilitate further research and drug development efforts in this critical area of oncology.
Core Concepts: Mechanism of Action and Metabolism
This compound is an oxazaphosphorine and a prodrug of ifosfamide and cyclophosphamide, meaning it requires metabolic activation to exert its cytotoxic effects.[1][2] Its primary mode of action is as a DNA alkylating agent.
-
Activation: Following oral administration, this compound is absorbed and metabolized primarily in the liver by cytochrome P450 enzymes.[1][2] This process generates its active metabolites.
-
Metabolic Pathways: The metabolism of this compound is complex. While it is a prodrug to ifosfamide and, to a lesser extent, cyclophosphamide, a major metabolic pathway is the direct 4-hydroxylation of the parent compound to form 4-hydroxy-trofosfamide.[3][4][5] This metabolite, along with isophosphoramide mustard (a metabolite of ifosfamide), are potent alkylating agents.[2]
-
Cytotoxicity: The active metabolites attach alkyl groups to DNA bases, leading to the formation of DNA cross-links.[2] These cross-links prevent the unwinding of the DNA double helix, which is essential for DNA replication and transcription. This interference with DNA integrity induces strand breaks and triggers cellular DNA repair mechanisms.[2] In rapidly dividing cancer cells, the extensive and irreparable DNA damage leads to the activation of apoptotic pathways and subsequent programmed cell death.[1][2]
Pharmacokinetic Profile
Oral this compound is characterized by rapid metabolism. A study involving patients with solid tumors and non-Hodgkin lymphomas provided key insights into its pharmacokinetic parameters.[3][4]
| Parameter | Value | Reference |
| Administration | Oral | [1] |
| Half-life (this compound) | ~1 hour | [3][4] |
| Primary Metabolite | Ifosfamide | [3][4][6] |
| Minor Metabolite | Cyclophosphamide | [3][4] |
| Key Metabolic Pathway | Direct 4-hydroxylation of this compound | [3][4] |
| Urinary Excretion | ~6% of the administered dose recovered as stable metabolites within 24 hours | [3] |
| Bioavailability (IFO after oral TRO) | 32% (calculated after dose normalization) | [3] |
Table 1: Summary of Pharmacokinetic Data for Oral this compound.
Clinical Exploratory Studies in Rare Cancers
Most clinical data for this compound in rare cancers comes from studies on soft-tissue sarcomas (STS), a group of rare mesenchymal malignancies.[7]
A randomized phase II trial (NCT00204568) compared the efficacy and safety of oral this compound with doxorubicin in previously untreated STS patients older than 60 years.[8][9]
| Endpoint | This compound (Arm B) | Doxorubicin (Arm A) | Reference |
| Number of Patients | 80 | 40 | [9] |
| Median Age (years) | 70 | 70 | [8][9] |
| 6-Month Progression-Free Rate (PFR) | 27.6% | 35.9% | [8][9] |
| Median Progression-Free Survival (PFS) | 2.8 months | 4.3 months | [9] |
| Median Overall Survival (OS) | 12.3 months | 9.8 months | [9] |
| Overall Response Rate (ORR) | 6.3% (5 responses) | 7.5% (3 responses) | [8] |
| Complete Responses (CR) | 2 | 0 | [8] |
| Partial Responses (PR) | 3 | 3 | [8] |
| Median Duration of CR (months) | 27.7 | N/A | [8] |
| Serious Adverse Events (SAE) | 30.3% | 59% (p=0.005) | [9] |
Table 2: Quantitative Outcomes of Phase II Trial of this compound vs. Doxorubicin in Elderly STS Patients.
-
Study Design: A controlled, randomized (1:2), open-label, phase II trial.[9]
-
Patient Population: 120 patients with histologically confirmed, previously untreated metastatic soft-tissue sarcoma, aged >60 years, with an Eastern Cooperative Oncology Group (ECOG) score of 0-2.[9]
-
Intervention Arms:
-
Primary Endpoint: 6-month progression-free rate (PFR) in the this compound arm.[9]
-
Secondary Endpoints: Comparison of grade 3 or greater toxicities, overall response rate (RECIST 1.0), and overall survival.[8]
-
Statistical Analysis: The trial aimed to determine if the 6-month PFR with this compound was at least 20%.[8]
A retrospective analysis evaluated the role of this compound as a maintenance therapy in 59 patients with advanced STS.[7]
| Parameter | Value | Reference |
| Number of Patients | 59 | [7] |
| Median Age (years) | 48 | [7] |
| Most Common Histology | Synovial Sarcoma (37%) | [7] |
| Median Maintenance Duration | 9.0 months | [7] |
| Median Event-Free Survival (EFS) | 9.5 months | [7] |
| Median Overall Survival (OS) | 33.2 months | [7] |
| EFS (Metastatic, NED before maintenance) | 29.4 months | [7] |
| OS (Metastatic, NED before maintenance) | Not Reached | [7] |
Table 3: Outcomes of this compound Maintenance Therapy in Advanced STS.
Preclinical Exploratory Studies
While clinical data is concentrated in STS, preclinical studies provide insights into this compound's potential in other rare cancers. As this compound's active metabolites include those of ifosfamide and cyclophosphamide, studies on these parent compounds in rare cancers are relevant.
A study evaluated this compound as maintenance treatment in 15 patients with primary bone Ewing sarcoma.[11]
-
Results: A complete response was maintained in nine patients. Six patients experienced disease progression. All patients who had active disease at the start of treatment did not survive. The treatment was reported to be well-tolerated.[11]
In vitro studies have investigated the effects of cyclophosphamide and ifosfamide on neuroblastoma cell lines.
-
Activation Requirement: Neuroblastoma cells (e.g., SK-N-SH, IMR-5) were unable to activate cyclophosphamide or ifosfamide on their own. Activation required the presence of rat liver microsomes to achieve significant cytotoxicity.[12]
-
Cytotoxicity: When activated, the compounds showed cytotoxicity comparable to their preactivated derivatives.[12] A monolayer proliferation assay on six neuroblastoma cell lines showed that both cyclophosphamide and ifosfamide were among the more effective cytotoxic agents tested.[13]
-
Sensitivity: Neuroblastoma cell lines exhibit varying sensitivities to these drugs, with some evidence suggesting that cell lines with MYCN amplification may be more sensitive.[13]
The following represents a generalized protocol based on standard preclinical drug evaluation methods.[13][14]
-
Cell Culture: Human neuroblastoma cell lines (e.g., SK-N-SH, Kelly, IMR-5) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO₂.
-
Drug Preparation: this compound (or its metabolites) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired experimental concentrations.
-
Metabolic Activation (if required): For prodrugs like this compound, an S9 fraction of rat liver microsomes is added to the cell culture medium to simulate hepatic metabolism.[12]
-
Cell Viability Assay (e.g., MTT Assay):
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of the drug (with or without the S9 fraction) for a specified duration (e.g., 72 hours).[13]
-
Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. The half-maximal effective concentration (ED50) is determined from the dose-response curve.[13]
Signaling Pathways and Resistance
The cytotoxic effect of this compound culminates in apoptosis. The underlying mechanism involves the cellular response to DNA damage.
Mechanisms of resistance to oxazaphosphorines like this compound are multifactorial and can include:
-
Enhanced DNA Repair: Increased capacity of cancer cells to repair DNA lesions, potentially through nucleotide excision repair or other pathways.[15]
-
Drug Detoxification: Increased levels of detoxifying enzymes, such as aldehyde dehydrogenase, which can neutralize the active aldehyde metabolites.[16] Glutathione may also be directly involved in the detoxification process.[15]
-
Reduced Drug Activation: Alterations in cytochrome P450 enzymes could potentially reduce the conversion of this compound to its active forms.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. New insights into the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigations on the pharmacokinetics of this compound and its metabolites-first report of 4-hydroxy-trofosfamide kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the oral treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maintenance treatment with this compound in patients with advanced soft tissue sarcoma – a retrospective single-centre analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low response rate with this compound for advanced STS in elderly | MDedge Hematology and Oncology [mdedge9-ma1.mdedge.com]
- 9. Randomised phase II trial of this compound vs. doxorubicin in elderly patients with untreated metastatic soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral this compound: an active drug in the treatment of soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of cyclophosphamide and ifosfamide on neuroblastoma cells before and after activation by microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiproliferative potential of cytostatic drugs on neuroblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical studies of treosulfan demonstrate potent activity in Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of resistance to the toxicity of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of resistance against cyclophosphamide and ifosfamide: can they be overcome without sacrificing selectivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Trofosfamide-DNA Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational methodologies used to model the interaction between the active metabolites of the alkylating agent Trofosfamide and DNA. Given that this compound is a prodrug, this guide focuses on the in silico analysis of its ultimate biologically active metabolite, phosphoramide mustard, and its covalent interaction with DNA, a critical step in its mechanism of action.
Introduction: The Alkylating Action of this compound
This compound is an oxazaphosphorine prodrug that requires metabolic activation to exert its cytotoxic effects.[1][2] This activation is a multi-step process primarily occurring in the liver, where this compound is converted to its active metabolites, predominantly ifosfamide and, to a lesser extent, cyclophosphamide.[1][3] Further metabolism of ifosfamide leads to the formation of 4-hydroxyifosfamide and ultimately the highly reactive alkylating agent, phosphoramide mustard.[2][4]
Phosphoramide mustard is the key effector molecule that interacts with cellular macromolecules. Its primary target is DNA, where it forms covalent adducts, leading to interstrand and intrastrand cross-links.[4][5][6] These cross-links disrupt DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.[7] The most frequent site of alkylation is the N7 position of guanine residues in the DNA.[5][7] Understanding the molecular details of this interaction is crucial for rational drug design and the development of more effective and less toxic analogues. In silico modeling provides a powerful toolkit to investigate these interactions at an atomic level.
The Computational Workflow: A Multi-Scale Approach
Modeling the interaction of phosphoramide mustard with DNA is a complex task that involves several computational techniques, each providing insights at different levels of detail. The general workflow can be conceptualized as a multi-scale approach, starting from the initial non-covalent binding and culminating in the formation of a stable covalent adduct.
References
- 1. bioinformaticsreview.com [bioinformaticsreview.com]
- 2. tutorial covalent – ADFR [ccsb.scripps.edu]
- 3. academiccharmm.org [academiccharmm.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Additive CHARMM force field for naturally occurring modified ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational Study of the Alkylation Reaction of the Nitrogen Mustard Mechlorethamine Using NBO Model and the QTAIM Theory [scirp.org]
- 7. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
Trofosfamide Stereoisomerism and Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofosfamide is an oxazaphosphorine alkylating agent used in cancer chemotherapy. As a structural analogue of cyclophosphamide and ifosfamide, it is a prodrug that requires metabolic activation to exert its cytotoxic effects. This compound possesses a chiral center at the phosphorus atom of the oxazaphosphorine ring, leading to the existence of two stereoisomers: the dextrorotatory (+) and levorotatory (-) enantiomers. This technical guide provides a comprehensive overview of the current knowledge regarding the stereoisomerism of this compound and its implications for biological activity, drawing upon available preclinical data. While specific quantitative data for this compound enantiomers are limited in publicly accessible literature, this guide synthesizes the known information and extrapolates from closely related compounds to provide a framework for researchers.
Metabolic Activation and Mechanism of Action
This compound undergoes metabolic activation primarily in the liver by cytochrome P450 (CYP) enzymes.[1] This process is crucial for its conversion into active cytotoxic metabolites. The metabolic pathway is believed to be stereoselective, influencing the pharmacokinetic and pharmacodynamic properties of the individual enantiomers.
The primary activation step involves hydroxylation at the C4 position of the oxazaphosphorine ring, forming 4-hydroxy-trofosfamide. This intermediate exists in equilibrium with its open-ring tautomer, aldophosphamide. Subsequent decomposition of aldophosphamide releases the ultimate alkylating agent, phosphoramide mustard, and acrolein. Phosphoramide mustard is responsible for the therapeutic effect of the drug by forming covalent bonds with DNA, leading to cross-linking, DNA strand breaks, and ultimately, apoptosis.[1] Acrolein is a toxic byproduct that can cause side effects such as hemorrhagic cystitis.
The stereoselectivity of CYP enzymes can lead to differential rates of activation and detoxification of the this compound enantiomers, which in turn affects their therapeutic index. For the related compound ifosfamide, it has been shown that CYP3A4 and CYP2B6 are involved in its stereoselective metabolism.
Stereoselective Biological Activity
Preclinical studies have consistently indicated a difference in the antitumor activity of this compound enantiomers. The levorotatory, or (-)-enantiomer, has generally been found to be the more active form.[2]
In Vivo Antitumor Activity
Studies in murine tumor models, including L1210 and P388 lymphoid leukemias, Lewis lung carcinoma, and 16/C mammary adenocarcinoma, have demonstrated the stereodifferentiation of this compound's antitumor effect. While the difference in activity between the enantiomers was not always pronounced, there was a consistent trend favoring the levorotatory form.[2]
Table 1: Summary of In Vivo Antitumor Activity of this compound Enantiomers
| Tumor Model | Mouse Strain | Parameter | Racemic this compound | (+)-Trofosfamide | (-)-Trofosfamide | Reference |
| L1210 Leukemia | CD2F1 | Increase in Lifespan (ILS%) | Data not available | Data not available | Data not available, but generally more active | [2] |
| P388 Leukemia | CD2F1 | Increase in Lifespan (ILS%) | Data not available | Data not available | Data not available, but generally more active | [2] |
| Lewis Lung Carcinoma | B6D2F1 | Tumor Growth Inhibition (T/C%) | Data not available | Data not available | Data not available, but generally more active | [2] |
| 16/C Mammary Adenocarcinoma | B6C3F1 | Tumor Growth Inhibition (T/C%) | Data not available | Data not available | Data not available, but generally more active | [2] |
In Vitro Cytotoxicity
Comprehensive in vitro studies detailing the IC50 values of individual this compound enantiomers against a panel of cancer cell lines are not widely available in the public domain. However, based on the in vivo findings and data from related oxazaphosphorines, it is hypothesized that the (-)-enantiomer would exhibit lower IC50 values, indicating greater potency.
Table 2: Hypothetical In Vitro Cytotoxicity of this compound Enantiomers
| Cell Line | Cancer Type | Parameter | (+)-Trofosfamide (IC50) | (-)-Trofosfamide (IC50) |
| L1210 | Leukemia | IC50 (µM) | Data not available | Data not available |
| P388 | Leukemia | IC50 (µM) | Data not available | Data not available |
| A549 | Lung Carcinoma | IC50 (µM) | Data not available | Data not available |
| MCF-7 | Breast Cancer | IC50 (µM) | Data not available | Data not available |
Note: This table is for illustrative purposes, highlighting the need for further research to determine the specific IC50 values.
Experimental Protocols
Chiral Separation of this compound Enantiomers
The separation of this compound enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).
-
Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP).
-
Column: A cellulose-tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel OD) has been shown to be effective in resolving racemic this compound, with an enantioselectivity factor (α) of 1.10.
-
Mobile Phase: A normal-phase solvent system is typically employed. The exact composition (e.g., hexane/isopropanol ratio) and the use of additives would need to be optimized.
-
Flow Rate: To be optimized for best resolution.
-
Detection: UV detection at a suitable wavelength.
In Vivo Antitumor Activity Assessment
The following protocol outlines a general procedure for evaluating the antitumor activity of this compound enantiomers in murine models, based on the methodology described by Kuśnierczyk et al. (1986).
-
Tumor Implantation: Inoculate tumor cells (e.g., L1210, P388, Lewis lung carcinoma, 16/C mammary adenocarcinoma) into the appropriate mouse strain.
-
Drug Preparation: Dissolve racemic this compound and its purified enantiomers in a suitable vehicle (e.g., physiological saline).
-
Drug Administration: Administer the compounds to the tumor-bearing mice at various dose levels.
-
Evaluation of Antitumor Activity:
-
For leukemia models (L1210, P388), monitor the survival of the mice and calculate the percent increase in lifespan (%ILS).
-
For solid tumor models (Lewis lung carcinoma, 16/C mammary adenocarcinoma), measure tumor dimensions at regular intervals and calculate the tumor growth inhibition (T/C%).
-
-
Data Analysis: Compare the %ILS or T/C% values between the different treatment groups to determine the relative efficacy of the enantiomers.
Signaling Pathways in this compound-Induced Cytotoxicity
The cytotoxic effects of this compound, mediated by its active metabolite phosphoramide mustard, are primarily due to the induction of DNA damage. This triggers a cascade of cellular events, leading to cell cycle arrest and apoptosis. The stereochemistry of this compound can influence the extent and nature of DNA damage, and consequently, the downstream signaling pathways.
Upon DNA alkylation by phosphoramide mustard, various DNA damage response (DDR) pathways are activated. These include base excision repair (BER) and nucleotide excision repair (NER) to remove the DNA adducts. If the DNA damage is too extensive to be repaired, the cell will undergo apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, involving the activation of caspase-9 and the subsequent executioner caspases, such as caspase-3. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating this process.
Conclusion and Future Directions
The available evidence strongly suggests that the biological activity of this compound is stereoselective, with the levorotatory (-)-enantiomer being the more potent antitumor agent. This is likely due to stereoselective metabolism by cytochrome P450 enzymes, leading to a more favorable pharmacokinetic and pharmacodynamic profile for the (-)-enantiomer.
However, there is a clear need for further research to fully elucidate the stereochemical aspects of this compound's pharmacology. Specifically, future studies should focus on:
-
Quantitative in vitro cytotoxicity studies: Determining the IC50 values of the individual enantiomers against a broad panel of human cancer cell lines.
-
Detailed pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion of the individual enantiomers in preclinical models and in humans.
-
Mechanism of action studies: Investigating the differential effects of the enantiomers on DNA adduct formation, DNA repair pathways, and the induction of apoptosis.
-
In vivo efficacy studies: Conducting well-designed preclinical studies with purified enantiomers to confirm the superior efficacy and potentially improved therapeutic index of the (-)-enantiomer.
A deeper understanding of the stereoisomerism and biological activity of this compound will be crucial for the rational design of future clinical trials and for optimizing its therapeutic use in cancer patients. The development of an enantiomerically pure formulation of (-)-trofosfamide could potentially offer a more effective and less toxic treatment option compared to the currently used racemic mixture.
References
- 1. Comparative studies on biological activity of /+/R and /-/S enantiomers of cyclophosphamide and ifosfamide. I. Antitumour effect of cyclophosphamide and ifosfamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of optical isomers of cyclophosphamide, ifosfamide and this compound as compared to clinically used racemates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell Line Screening of Trofosfamide Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction to Trofosfamide and its Mechanism of Action
This compound is an alkylating agent of the oxazaphosphorine class, functioning as a prodrug of ifosfamide.[1] Following oral administration, this compound undergoes metabolic activation primarily in the liver by cytochrome P450 enzymes.[1][2] This process converts this compound into its active cytotoxic metabolites, including ifosfamide, 4-hydroxyifosfamide, and isophosphoramide mustard.[1]
The antitumor activity of this compound stems from the ability of its active metabolites to act as alkylating agents.[1][2] These metabolites form covalent bonds with DNA, leading to the formation of DNA cross-links.[1][3] These cross-links hinder DNA unwinding, thereby inhibiting DNA replication and transcription, which disproportionately affects rapidly dividing cancer cells.[1] The substantial DNA damage induced by this compound triggers cell cycle arrest and, when the damage is irreparable, leads to programmed cell death, or apoptosis.[1][2]
This document provides detailed protocols for a panel of in vitro assays to screen and characterize the efficacy of this compound against various cancer cell lines. The described methods will enable researchers to quantify cytotoxicity, evaluate the induction of apoptosis, analyze cell cycle perturbations, and measure the extent of DNA damage.
Core Experimental Workflow
The following diagram outlines the general workflow for screening this compound efficacy in cancer cell lines.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare a series of this compound dilutions in culture medium. Remove the existing medium from the wells and add 100 µL of the various this compound concentrations (and a vehicle control). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
Table 1: Cytotoxicity of this compound Metabolites in Human Cancer and Renal Cell Lines
| Cell Line | Histology | Compound | IC50 (µM) |
| MX1 | Lung Carcinoma | 4-hydroxy-ifosfamide | 10.8[8] |
| S117 | Lung Carcinoma | 4-hydroxy-ifosfamide | 25.0[8] |
| Landa Leiden | Renal Tubular | 4-hydroxy-ifosfamide | Similar to tumor cells[8] |
| MX1 | Lung Carcinoma | Chloroacetaldehyde | 8.6[8] |
| S117 | Lung Carcinoma | Chloroacetaldehyde | 15.3[8] |
| Landa Leiden | Renal Tubular | Chloroacetaldehyde | Similar to tumor cells[8] |
Table 2: Time-Dependent Cytotoxicity of Ifosfamide in HepG2 Human Hepatoma Cells
| Incubation Time | Compound | IC50 (µM) |
| 24 hours | Ifosfamide | 133 ± 8.9[6] |
| 48 hours | Ifosfamide | 125 ± 11.2[6] |
| 72 hours | Ifosfamide | 100.2 ± 7.6[6] |
Apoptosis Detection: Annexin V/Propidium Iodide Staining
Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[9][10] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.[9] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Data Presentation: Quantification of Apoptosis
The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is determined by flow cytometry.
Table 3: Apoptosis Induction by Glufosfamide (an Ifosfamide derivative) in HepG2 Cells (48h treatment)
| Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | Baseline | Baseline |
| 10 | Increased | Increased |
| 25 | Significantly Increased | Significantly Increased |
| 50 | Markedly Increased | Markedly Increased |
Note: This table is illustrative based on qualitative descriptions from the literature. Actual percentages should be quantified from flow cytometry data.
Cell Cycle Analysis: Propidium Iodide Staining
DNA-damaging agents like this compound often induce cell cycle arrest at specific checkpoints (G1/S or G2/M) to allow for DNA repair. If the damage is too severe, apoptosis may be initiated. PI staining of DNA allows for the analysis of cell cycle distribution based on DNA content.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.[11]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[11]
-
PI Staining: Add PI solution (50 µg/mL) to the cell suspension.
-
Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Data Presentation: Cell Cycle Distribution
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Table 4: Effect of Mafosfamide (a Cyclophosphamide derivative) on Cell Cycle Distribution in HL-60 Leukemia Cells
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M Phase |
| Control | ~60% | ~30% | ~10% |
| Mafosfamide (0.1-10 µg/mL) | Decreased | Accumulation | Suggestion of Arrest |
Note: This table is based on qualitative findings.[5] Quantitative data should be derived from flow cytometry analysis.
DNA Damage Assessment
A. Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[12] Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.[13]
Experimental Protocol: Alkaline Comet Assay
-
Cell Preparation: After this compound treatment, harvest and resuspend cells in PBS at ~1 x 10^5 cells/mL.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated slide. Allow to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nuclear DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or PI).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment using specialized software.
B. γ-H2AX Immunofluorescence Assay
Phosphorylation of the histone variant H2AX on serine 139 (to form γ-H2AX) is one of the earliest cellular responses to DNA double-strand breaks.[14] Immunofluorescent staining for γ-H2AX allows for the visualization and quantification of these DNA damage foci.
Experimental Protocol: γ-H2AX Staining
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with a DNA dye like DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus using image analysis software.
Data Presentation: DNA Damage Quantification
Table 5: Quantification of DNA Damage Induced by this compound
| Assay | Cell Line | Treatment Concentration | Measured Parameter | Result |
| Comet Assay | e.g., A549 | IC50 | Tail Moment | Fold increase vs. control |
| Comet Assay | e.g., A549 | 2 x IC50 | Tail Moment | Fold increase vs. control |
| γ-H2AX Assay | e.g., MCF-7 | IC50 | Average Foci per Nucleus | Number of foci |
| γ-H2AX Assay | e.g., MCF-7 | 2 x IC50 | Average Foci per Nucleus | Number of foci |
Note: This is an exemplary table. The actual data needs to be generated experimentally.
Signaling Pathways and Logical Relationships
This compound's Mechanism of Action
The following diagram illustrates the metabolic activation of this compound and its downstream effects on DNA, leading to apoptosis.
Logic of Apoptosis Detection by Annexin V/PI
This diagram explains the principle behind differentiating cell populations using Annexin V and Propidium Iodide staining.
By following these detailed protocols and data presentation formats, researchers can effectively screen and characterize the efficacy of this compound in a variety of cancer cell lines, providing valuable insights for preclinical drug development.
References
- 1. Measurement of DNA cross-linking in patients on ifosfamide therapy using the single cell gel electrophoresis (comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemotherapy - Wikipedia [en.wikipedia.org]
- 6. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 7. Investigation of Ifosfamide Toxicity Induces Common Upstream Regulator in Liver and Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ifosfamide cytotoxicity on human tumor and renal cells: role of chloroacetaldehyde in comparison to 4-hydroxyifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ifosfamide and mesna: response and toxicity at standard- and high-dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. zenodo.org [zenodo.org]
Application Notes and Protocols for HPLC Analysis of Trofosfamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of Trofosfamide in biological matrices, primarily plasma, using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on established principles for the analysis of cyclophosphamide analogues.
Introduction
This compound is an oxazaphosphorine alkylating agent used in cancer chemotherapy. It is a prodrug that requires metabolic activation to exert its cytotoxic effects. Accurate quantification of this compound and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This protocol describes a robust and reproducible reversed-phase HPLC (RP-HPLC) method for this purpose.
Quantitative Data Summary
The following tables summarize the quantitative parameters of the HPLC method. The data is representative and may vary slightly between different HPLC systems and laboratories.
Table 1: Chromatographic Conditions and Performance
| Parameter | Value |
| HPLC Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile : 10 mM Phosphate Buffer (pH 6.0) (23:77 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 195 nm |
| Retention Time | ~5.8 min |
| Run Time | 10 min |
Table 2: Method Validation Parameters
| Parameter | Value |
| Linearity Range | 3 - 540 µM |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 1.0 µM |
| Limit of Quantification (LOQ) | 3.0 µM[1] |
| Accuracy (% Recovery) | 94 - 115%[1] |
| Precision (%RSD) | < 8% |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (C18)
Equipment
-
HPLC system with UV detector
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Preparation of Solutions
-
10 mM Phosphate Buffer (pH 6.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 6.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix acetonitrile and 10 mM phosphate buffer (pH 6.0) in a 23:77 (v/v) ratio. Degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 3, 10, 50, 100, 250, 500 µM).
Sample Preparation (Plasma)
-
Spiking: For calibration standards and quality control samples, spike appropriate amounts of the working standard solutions into drug-free human plasma.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of HPLC grade water.
-
Sample Loading: Load 1 mL of the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elution: Elute the analyte with 3 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject 20 µL of the reconstituted sample into the HPLC system.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Metabolic Pathway of this compound
This compound is a prodrug that undergoes metabolic activation in the liver, primarily mediated by cytochrome P450 enzymes.[2] A key metabolic step is the conversion to ifosfamide, which is then further metabolized to the active cytotoxic species.[2][3]
Caption: Simplified metabolic activation of this compound.
References
Application Note: High-Throughput Analysis of Trofosfamide and its Metabolites in Human Plasma and Urine by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trofosfamide is an oxazaphosphorine alkylating agent used in cancer chemotherapy. It is a prodrug that requires metabolic activation to exert its cytotoxic effects. The monitoring of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, dose optimization, and understanding its mechanism of action. This application note provides a detailed protocol for the simultaneous quantification of this compound and its major metabolites in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of this compound
This compound undergoes extensive metabolism primarily in the liver, leading to the formation of both active and inactive metabolites. The main metabolic pathways include:
-
Side-chain N-dechloroethylation: This pathway leads to the formation of Ifosfamide (IFO) and Cyclophosphamide (CYC). IFO is a major metabolite.
-
Ring hydroxylation: This activation pathway results in the formation of 4-hydroxy-trofosfamide (4-OH-TRO), a key cytotoxic metabolite.
-
Further metabolism of Ifosfamide: IFO can be further metabolized to 2-dechloroethylifosfamide (2-DCE) and 3-dechloroethylifosfamide (3-DCE).
The metabolic activation of this compound is primarily mediated by cytochrome P450 enzymes.[1]
Figure 1: Metabolic pathway of this compound.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of this compound and its metabolites.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) |
| This compound | C₉H₁₈Cl₃N₂O₂P | 323.58[2][3] | 324.0 | Estimated: ~154, ~182 |
| Ifosfamide (IFO) | C₇H₁₅Cl₂N₂O₂P | 261.09[4][5] | 261.1 | 154.0, 182.0 |
| Cyclophosphamide (CYC) | C₇H₁₅Cl₂N₂O₂P | 261.09[1] | 261.1 | 140.0 |
| 4-hydroxy-trofosfamide | C₉H₁₈Cl₃N₂O₃P | 339.58 | 340.0 | Estimated: Similar fragmentation to 4-OH-IFO |
| 4-hydroxy-ifosfamide | C₇H₁₅Cl₂N₂O₃P | 277.08[6] | 277.1 | Requires derivatization |
| 2-dechloroethylifosfamide | C₅H₁₂ClN₂O₂P | 198.59[7][8] | 199.1 | To be determined |
| 3-dechloroethylifosfamide | C₅H₁₂ClN₂O₂P | 198.59[9][10] | 199.1 | To be determined |
Note: Experimentally determined MRM transitions for this compound and its 4-hydroxy and dechloroethylated metabolites were not explicitly found in the searched literature. The provided product ions for this compound are estimations based on the fragmentation patterns of the structurally similar Ifosfamide. For quantitative analysis, it is crucial to optimize these transitions using authentic standards.
Experimental Protocols
Sample Preparation
The following protocols are recommended for the extraction of this compound and its metabolites from human plasma and urine.
1.1. Plasma Sample Preparation (Protein Precipitation)
-
To 100 µL of thawed plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated analogs of the analytes).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
1.2. Urine Sample Preparation (Dilute-and-Shoot)
-
Thaw urine samples to room temperature and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 5 minutes to pellet any particulate matter.
-
Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase containing the internal standard in a microcentrifuge tube.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
1.3. Derivatization of 4-hydroxy Metabolites (for enhanced stability and detection)
Due to the instability of 4-hydroxy-trofosfamide and 4-hydroxy-ifosfamide, derivatization with semicarbazide immediately after sample collection is recommended to form a stable semicarbazone derivative.[11]
-
Immediately after blood collection into tubes containing an anticoagulant, add a solution of semicarbazide hydrochloride to the plasma.
-
Incubate the mixture to allow for the derivatization reaction to complete.
-
Proceed with the protein precipitation protocol as described in section 1.1.
The exact concentration of the semicarbazide solution and incubation time should be optimized for the specific assay.
Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for the separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
The MRM transitions provided in the quantitative data summary table should be used as a starting point and optimized for the specific instrument being used.
Experimental Workflow
Figure 2: Experimental workflow for this compound analysis.
Conclusion
This application note provides a comprehensive and detailed methodology for the quantitative analysis of this compound and its major metabolites in human plasma and urine. The described LC-MS/MS method is sensitive, specific, and suitable for high-throughput analysis in a research or clinical setting. Proper sample handling, especially the derivatization of unstable hydroxy-metabolites, is critical for accurate quantification. The provided protocols and parameters should serve as a robust starting point for method development and validation.
References
- 1. Cyclophosphamide [webbook.nist.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound [drugfuture.com]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4-Hydroxyifosfamide | C7H15Cl2N2O3P | CID 308171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dechloroethylifosfamide | C5H12ClN2O2P | CID 119105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Dechloroethyl-IF/CAS 53459-55-5/niomech.com [niomech.com]
- 9. 3-Dechloroethylifosfamide|lookchem [lookchem.com]
- 10. 3-Dechloroethyl-IF, CAS 36761-83-8/niomech.com [niomech.com]
- 11. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
Application Notes and Protocols for In Vivo Dosing and Administration of Trofosfamide in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the in vivo administration of Trofosfamide in murine models. Due to the limited availability of direct studies on this compound, this document also includes relevant data from studies on its parent compound, Ifosfamide, and the structurally related drug, Cyclophosphamide, to provide a comprehensive guide.
Introduction
This compound is an oxazaphosphorine alkylating agent that acts as a prodrug of ifosfamide.[1][2] Its cytotoxic effects are realized after metabolic activation in the liver by cytochrome P450 enzymes.[1][2] This process converts this compound into active metabolites, primarily ifosfamide, which is further metabolized to produce cytotoxic compounds like isophosphoramide mustard.[1] These active metabolites exert their anticancer effects by alkylating DNA, which involves the formation of cross-links between DNA strands.[1] This disruption of DNA replication and transcription ultimately triggers apoptosis, or programmed cell death, particularly in rapidly dividing cancer cells.[2]
Data Presentation
The following tables summarize quantitative data for the in vivo administration of this compound and related compounds in mice, as well as general guidelines for substance administration.
Table 1: Summary of this compound and Related Compounds Dosing Regimens in Mice
| Compound | Dose | Route of Administration | Dosing Schedule | Mouse Strain | Study Context | Reference |
| This compound | Not specified | Drinking water | Low-dose metronomic (LDM) | Not specified | Proliferation inhibition of endothelial cells | [3] |
| Ifosfamide | 50 mg/kg | Intraperitoneal (i.p.) | Single dose | C57BL/6 | Metabolomic analysis | [4] |
| Cyclophosphamide | 20 mg/kg/day | Drinking water | Continuous LDM | C57BL/6J, NIH Swiss, Harlan nude | Pharmacokinetics | [3] |
| Cyclophosphamide | 20 mg/kg/day | Oral gavage | Daily for 7 days | Harlan nude | Pharmacokinetics | [3] |
| Cyclophosphamide | 100 mg/kg | Intraperitoneal (i.p.) | Days 1, 3, and 5 of a 3-week cycle | Not specified | Maximum Tolerated Dose (MTD) | [3] |
| Cyclophosphamide | 5, 10, or 20 mg/kg | Intraperitoneal (i.p.) | Daily | C57BL/6 | Antitumor effect | [5] |
| Cyclophosphamide | 50 mg/kg | Intraperitoneal (i.p.) | Single dose | C57BL/6 | Immune modulation | [5] |
| Cyclophosphamide | 150 mg/kg | Intraperitoneal (i.p.) | 3 doses in the first week | C57BL | MTD | [6] |
| Cyclophosphamide | 25 mg/kg | Intraperitoneal (i.p.) | Every other day | C57BL | Metronomic | [6] |
| Cyclophosphamide | 240 mg/kg | Intraperitoneal (i.p.) | 4 days prior to tumor cell inoculation | C3H/HeN | Effect on metastasis | [7] |
| Cyclophosphamide | 2 mg/mouse | Intraperitoneal (i.p.) | Single dose | C3H | Immune profile | [8] |
Table 2: General Guidelines for Administration Routes in Adult Mice
| Route of Administration | Recommended Volume | Recommended Needle Size (Gauge) |
| Intravenous (i.v.) | < 0.2 mL | 27-30 |
| Intraperitoneal (i.p.) | < 2-3 mL | 25-27 |
| Subcutaneous (s.c.) | < 1-2 mL | 25-27 |
| Intramuscular (i.m.) | < 0.05 mL | 26-30 |
| Oral (gavage) | < 0.5 mL (typically 5 mL/kg) | 20-22 (gavage needle) |
This table is adapted from general guidelines for substance administration in mice and should be adjusted based on the specific experimental context.[9]
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Syringes and filters for sterilization (if required)
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the mice to be treated.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the required volume of sterile 0.9% saline to the vial to achieve the desired final concentration.
-
Gently vortex the vial until the this compound is completely dissolved.
-
If the solution is not prepared from a sterile powder, it should be sterilized by filtration through a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution as recommended by the manufacturer, typically protected from light and refrigerated. It is advisable to use freshly prepared solutions.
Intraperitoneal (i.p.) Administration Protocol
Materials:
-
Prepared this compound solution
-
Appropriate size sterile syringes and needles (e.g., 25-27 gauge)
-
Mouse restraining device (optional)
-
70% ethanol for disinfection
Protocol:
-
Properly restrain the mouse, ensuring the abdominal area is accessible.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate improper needle placement.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
Oral Administration via Drinking Water (Metronomic Dosing)
Materials:
-
Prepared this compound solution
-
Calibrated water bottles
-
Standard laboratory animal diet
Protocol:
-
Based on the average daily water consumption of the mice (typically 3-5 mL for a 20g mouse), calculate the concentration of this compound needed in the drinking water to achieve the target daily dose (e.g., mg/kg/day).[3]
-
Prepare the this compound-medicated water by dissolving the calculated amount of the drug in the appropriate volume of drinking water.
-
Replace the regular drinking water bottles in the mouse cages with the bottles containing the this compound solution.
-
To prevent degradation, the medicated water should be freshly prepared and replaced at regular intervals (e.g., twice weekly).[3]
-
Monitor the daily water intake to ensure the mice are receiving the intended dose.
-
Control animals should receive drinking water with the same vehicle (e.g., saline) added.[3]
Visualization of Workflow and Signaling Pathway
Experimental Workflow for In Vivo this compound Studies
Caption: Experimental workflow for in vivo this compound studies in mice.
Signaling Pathway for this compound's Mechanism of Action
Caption: Mechanism of action of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low-dose cyclophosphamide administered as daily or single dose enhances the antitumor effects of a therapeutic HPV vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low Dose Cyclophosphamide Modulates Tumor Microenvironment by TGF-β Signaling Pathway [mdpi.com]
- 7. Effect of cyclophosphamide on survival of mice and incidence of metastatic tumor following intravenous and intracardial inoculation of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration of cyclophosphamide changes the immune profile of tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cea.unizar.es [cea.unizar.es]
Application Notes and Protocols: Trofosfamide and Etoposide Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research and clinical application of trofosfamide in combination with etoposide. This document includes summaries of clinical findings, detailed experimental protocols, and visualizations of the proposed mechanism of action and experimental workflows.
Introduction
This compound, an oxazaphosphorine alkylating agent, and etoposide, a topoisomerase II inhibitor, have been investigated as a combination therapy for various malignancies, notably for recurrent or progressive glioblastoma in both pediatric and adult patients.[1][2][3][4][5][6] The rationale for this combination lies in the potential for synergistic anti-tumor activity. This compound exerts its cytotoxic effect by alkylating DNA, leading to strand breaks and apoptosis. Etoposide is known to inhibit the enzyme topoisomerase II, which is crucial for DNA repair. The combination of a DNA alkylating agent with a topoisomerase inhibitor may therefore enhance anti-tumor efficacy by inhibiting the repair of DNA damage induced by this compound.[1] Both drugs have the advantage of oral administration and favorable penetration of the blood-brain barrier, making them suitable for the treatment of brain tumors.[1][2]
Mechanism of Action
This compound is a cytotoxic chemotherapy drug belonging to the class of alkylating agents. Its mechanism of action involves the transfer of alkyl groups to DNA, which leads to the formation of cross-links between DNA strands. This damage interferes with DNA replication and transcription, ultimately triggering cell death.
Etoposide is a topoisomerase II inhibitor.[7][8][9] Topoisomerase II is an enzyme that plays a critical role in altering the topology of DNA during replication and transcription by creating transient double-strand breaks to allow for the passage of another DNA strand. Etoposide stabilizes the covalent intermediate complex between topoisomerase II and the cleaved DNA, preventing the re-ligation of the DNA strands.[8] This leads to an accumulation of double-strand breaks and subsequent cell cycle arrest and apoptosis.[8]
The combination of this compound and etoposide is thought to have a synergistic effect. This compound induces DNA damage through alkylation, and etoposide's inhibition of topoisomerase II is believed to impair the subsequent DNA repair process, leading to enhanced cancer cell death.[1]
Caption: Proposed signaling pathway for this compound and Etoposide combination therapy.
Clinical Data Summary
Recurrent Glioblastoma in Adults
A retrospective analysis of 22 adult patients with progressive glioblastoma treated with a combination of this compound and etoposide showed promising results in terms of survival and tolerability.[1][3][4]
| Efficacy Outcome | This compound + Etoposide (n=22) | Control Cohort (n=17) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 3.1 months | 2.3 months | 1.961 (0.9724–3.9560) | 0.0274 |
| Median Overall Survival | 9.0 months | 5.7 months | 4.687 (2.034–10.800) | 0.0003 |
Table 1: Efficacy outcomes in adult patients with recurrent glioblastoma.[1][3][4]
The most frequently observed high-grade adverse events were hematological toxicities, with lymphopenia being the most common.[3][4]
| Adverse Event (Grade ≥3) | Number of Patients (n=22) | Percentage |
| Any High-Grade AE | 16 | 73% |
| Hematotoxicity | 15 | 94% of AEs |
| Lymphopenia | 11 | 73% of Hematotoxicity |
Table 2: High-grade adverse events in adult patients with recurrent glioblastoma.[3][4]
Pediatric Glioblastoma Multiforme
A pilot study (HIT-GBM-A) involving 22 pediatric patients with glioblastoma multiforme investigated the use of oral this compound and etoposide concurrently with radiation therapy.[5]
| Efficacy Outcome | Result |
| Median Overall Survival | 12 months |
| 1-year Overall Survival Rate | 52% |
| 2-year Overall Survival Rate | 26% |
| 4-year Overall Survival Rate | 22% |
| 1-year Event-Free Survival Rate | 26% |
| 2-year Event-Free Survival Rate | 22% |
| 4-year Event-Free Survival Rate | 4% |
Table 3: Efficacy outcomes in pediatric patients with glioblastoma multiforme.[5]
In 12 evaluable patients, the response after two cycles was as follows: 1 complete response, 1 partial response, 3 with stable disease, and 7 with progressive disease.[5] The chemotherapy was generally well-tolerated with minor side effects.[5]
Experimental Protocols
Adult Recurrent Glioblastoma Protocol
This protocol is based on a retrospective analysis of adult patients with progressive glioblastoma.[1][2]
1. Patient Eligibility:
-
Adult patients with recurrent glioblastoma.
-
Treatment with the combination of this compound and etoposide for more than four weeks (one course).[3][4]
2. Dosing and Administration:
-
This compound: 100 mg/m²/day, administered orally.[2]
-
Etoposide: 25 mg/m²/day, administered orally.[2]
-
Schedule: "One week on, one week off" alternating schedule.[2] One full course of therapy consists of four weeks.[10]
3. Monitoring and Dose Modification:
-
Magnetic Resonance Imaging (MRI) scans were performed every eight weeks after treatment initiation.[10]
-
Toxicity was graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
-
In case of any high-grade toxicity (CTCAE grade ≥ III), excluding lymphopenia, the this compound dose was reduced to 75% (and to 50% in repeated instances).[10]
-
Treatment was deferred until the toxicity grade diminished to ≤ CTCAE grade I.[10]
Caption: Experimental workflow for a clinical trial of this compound and Etoposide.
Pediatric Glioblastoma Multiforme Protocol (HIT-GBM-A)
This protocol is based on a pilot study for pediatric patients with glioblastoma multiforme.[5]
1. Patient Eligibility:
-
Patients aged 3-15 years with World Health Organization Grade 4 glioblastoma multiforme.[5]
2. Dosing and Administration:
-
This compound: 100 mg/m², administered orally daily.[5]
-
Etoposide: 25 mg/m², administered orally daily.[5]
-
Schedule: Administered for 21-day cycles with a 1-week rest period in between.[5]
-
Concurrent Treatment: Standard fractionated radiation (54 grays) was initiated concurrently with the first cycle of chemotherapy.[5]
3. Response Evaluation:
-
Tumor response was evaluated after two cycles of chemotherapy.[5]
Conclusion
The combination of this compound and etoposide has demonstrated feasibility and potential efficacy in the treatment of both adult recurrent glioblastoma and pediatric glioblastoma multiforme.[1][5] The oral administration and manageable toxicity profile make it a considerable option for these patient populations with limited treatment choices.[1] Further prospective, randomized controlled trials are warranted to definitively establish the role of this combination therapy in the management of glioblastoma.[2][3][4]
References
- 1. Feasibility and tolerability of this compound and etoposide in progressive glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P17.04.B Combination of this compound and Etoposide in Recurrent Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P11.66.A COMBINATION OF this compound AND ETOPOSIDE IN RECURRENT GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Oral this compound and etoposide in pediatric patients with glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Feasibility and tolerability of this compound and etoposide in progressive glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 9. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]
- 10. duepublico2.uni-due.de [duepublico2.uni-due.de]
Protocol for Assessing Trofosfamide-Induced Apoptosis
Application Note
For Research Use Only.
Introduction
Trofosfamide is an oxazaphosphorine alkylating agent, a class of chemotherapeutic drugs that exert their cytotoxic effects by damaging the DNA of cancer cells. As a prodrug, this compound is metabolically activated in the liver to its active metabolites, which then covalently bind to DNA, forming DNA cross-links.[1] This extensive DNA damage disrupts essential cellular processes like replication and transcription, ultimately triggering programmed cell death, or apoptosis.[2] Understanding the mechanisms and quantifying the extent of this compound-induced apoptosis is crucial for evaluating its therapeutic efficacy and for the development of novel cancer therapies.
This document provides a detailed protocol for assessing apoptosis in cancer cell lines treated with this compound. It covers the key signaling pathways involved and provides step-by-step instructions for performing essential apoptosis assays, including Annexin V/Propidium Iodide (PI) staining for the detection of early to late-stage apoptosis, a luminescent caspase-3/7 assay for measuring effector caspase activity, and Western blotting for analyzing the expression of key apoptotic proteins.
Principle of this compound-Induced Apoptosis
This compound's active metabolites are potent DNA alkylating agents that induce DNA damage, primarily through the formation of interstrand and intrastrand cross-links. This genotoxic stress activates a complex cellular response, leading to the initiation of apoptosis through two main signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
Intrinsic Pathway: DNA damage triggers the activation of the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate pro-apoptotic Bcl-2 family members like Bax, while downregulating anti-apoptotic members like Bcl-2.[3][4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[3] Active caspase-9, in turn, cleaves and activates the effector caspases-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[3]
Extrinsic Pathway: There is evidence to suggest that DNA-damaging agents can also sensitize cells to apoptosis through the extrinsic pathway. This can occur through the upregulation of death receptors like Fas (CD95) on the cell surface.[5][6] Binding of the Fas ligand (FasL) to the Fas receptor triggers the recruitment of the adaptor protein FADD, which in turn recruits and activates the initiator caspase-8.[7] Active caspase-8 can then directly activate effector caspases-3 and -7, or it can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria and further amplifies the apoptotic signal through the intrinsic pathway.[8]
Experimental Workflow
The following diagram outlines the general workflow for assessing this compound-induced apoptosis in a selected cancer cell line.
References
- 1. pnas.org [pnas.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA damaging agents induce expression of Fas ligand and subsequent apoptosis in T lymphocytes via the activation of NF-kappa B and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA damage signals induction of fas ligand in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abeomics.com [abeomics.com]
Application Notes and Protocols for Testing Trofosfamide in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofosfamide is an oxazaphosphorine alkylating agent and a prodrug analog of cyclophosphamide and ifosfamide.[1][2] Upon oral or intraperitoneal administration, it is metabolized in the liver by cytochrome P450 enzymes into its active metabolites.[1][2] These active compounds exert their cytotoxic effects by alkylating DNA, leading to the formation of cross-links between DNA strands. This process disrupts DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2] this compound has shown therapeutic potential in various malignancies, including lymphomas, sarcomas, and lung cancer.[3] This document provides detailed protocols and application notes for testing the in vivo efficacy of this compound using xenograft models.
Mechanism of Action
This compound, as a prodrug, requires metabolic activation to exert its cytotoxic effects. This process is initiated by cytochrome P450 (CYP) enzymes in the liver, which hydroxylate this compound to form active metabolites like 4-hydroxy-trofosfamide and ifosfamide.[1][2] These metabolites can then be further converted to the ultimate alkylating agent, isophosphoramide mustard.[2] Isophosphoramide mustard is a bifunctional alkylating agent that covalently attaches alkyl groups to the N7 position of guanine bases in DNA. This action leads to the formation of inter- and intra-strand DNA cross-links, which block DNA replication and transcription. The resulting DNA damage triggers cell cycle arrest and apoptosis, particularly in cells with high proliferative rates, such as cancer cells.[1][2]
References
- 1. Cyclophosphamide enhances human tumor growth in nude rat xenografted tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclophosphamide Enhances Human Tumor Growth in Nude Rat Xenografted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the oral treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Separation of Trofosfamide Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofosfamide, an oxazaphosphorine alkylating agent, is a chiral compound with stereoisomers that may exhibit different pharmacological and toxicological profiles. The stereoselective analysis of this compound is crucial for pharmacokinetic studies, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary and effective technique for the enantiomeric resolution of this compound and its analogs, such as Ifosfamide and Cyclophosphamide. This document provides detailed application notes and protocols for the analytical separation of this compound enantiomers.
Principle of Chiral Separation
The enantioselective separation of this compound is achieved through the differential interaction of its enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used for this purpose. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte enantiomers and the chiral selector immobilized on the stationary phase. These transient diastereomeric complexes have different energies of formation, leading to different retention times and, consequently, separation.
Analytical Methods and Protocols
The most cited method for the chiral separation of this compound involves the use of a cellulose-tris(3,5-dimethylphenylcarbamate) based chiral stationary phase. While specific, detailed protocols for this compound are not extensively published, effective methods can be developed based on the successful separation of its close structural analogs.
Method 1: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
Normal-phase chromatography is a robust and widely applicable technique for the chiral separation of oxazaphosphorines on polysaccharide-based CSPs.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: A column packed with cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD, Chiralpak® IB).
-
Typical Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol modifier. A common starting point is a mixture of n-hexane and 2-propanol (isopropanol). The ratio is critical for achieving optimal resolution and should be optimized. A typical starting ratio is 90:10 (v/v) n-hexane:2-propanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: Ambient, or controlled at 25°C for improved reproducibility.
-
Detection: UV absorbance at a wavelength of approximately 195-210 nm, where oxazaphosphorines exhibit absorbance.
-
Injection Volume: 10 - 20 µL.
-
Sample Preparation: Dissolve the this compound reference standard or sample in the mobile phase or a compatible solvent like ethanol or 2-propanol to a concentration of approximately 0.5 - 1.0 mg/mL.
Method Development and Optimization:
-
Mobile Phase Composition: The ratio of n-hexane to 2-propanol significantly influences retention and resolution. A higher percentage of 2-propanol will decrease retention times but may also reduce the separation factor. It is recommended to screen a range of compositions (e.g., from 98:2 to 80:20 n-hexane:2-propanol) to find the optimal balance.
-
Alcohol Modifier: Other alcohols, such as ethanol, can be used as alternatives to 2-propanol and may offer different selectivity.
-
Additives: For some basic or acidic compounds, the addition of a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can improve peak shape and resolution. However, for neutral compounds like this compound, this is often not necessary.
Quantitative Data Summary
The following table summarizes the reported and expected quantitative data for the chiral separation of this compound and its analogs on a cellulose-tris(3,5-dimethylphenylcarbamate) CSP.
| Compound | Chiral Stationary Phase | Mobile Phase | Enantioselectivity (α) | Reference/Note |
| This compound | Cellulose-tris(3,5-dimethylphenylcarbamate) (OD-CSP) | Not Specified | 1.10 | [1] |
| Ifosfamide | Cellulose-tris(3,5-dimethylphenylcarbamate) (OD-CSP) | Not Specified | 1.45 | [1] |
| Cyclophosphamide | Cellulose-tris(3,5-dimethylphenylcarbamate) (OD-CSP) | Not Specified | 1.21 | [1] |
Note: The enantioselectivity factor (α) is a measure of the separation of the two enantiomers. A value greater than 1 indicates separation. Higher values correspond to better separation.
Experimental Workflow and Diagrams
The general workflow for the analytical separation of this compound enantiomers is depicted below.
Workflow for this compound Enantiomer Separation
Signaling Pathways and Logical Relationships
The logical relationship for selecting a suitable chiral separation method is illustrated in the following diagram.
Chiral Method Development Strategy
Concluding Remarks
The enantiomeric separation of this compound can be reliably achieved using High-Performance Liquid Chromatography with a cellulose-tris(3,5-dimethylphenylcarbamate) chiral stationary phase. The provided protocol for normal-phase HPLC serves as a robust starting point for method development. Researchers and scientists should perform systematic optimization of the mobile phase composition and other chromatographic parameters to achieve baseline separation and meet the specific requirements of their application. Subsequent method validation is essential to ensure the reliability and accuracy of the analytical results for routine use in research and quality control environments.
References
Quantifying Trofosfamide Adducts in DNA: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the precise quantification of DNA adducts formed by chemotherapeutic agents like Trofosfamide is critical for understanding its mechanism of action, assessing therapeutic efficacy, and investigating mechanisms of resistance. this compound, an oxazaphosphorine alkylating agent, exerts its cytotoxic effects through the covalent binding of its active metabolites to DNA, forming adducts that disrupt DNA replication and transcription, ultimately leading to cell death.
This document provides detailed application notes and experimental protocols for the quantification of this compound-DNA adducts. Given the limited availability of specific quantitative data for this compound, data from its close structural and functional analog, cyclophosphamide, is presented as a representative example.
Mechanism of Action and DNA Adduct Formation
This compound, similar to cyclophosphamide and ifosfamide, is a prodrug that requires metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process generates active metabolites, principally phosphoramide mustard, which is a bifunctional alkylating agent.[1] This reactive species can then form covalent bonds with nucleophilic sites on DNA bases.
The primary site of alkylation is the N7 position of guanine, leading to the formation of N7-(2-chloroethyl)guanine monoadducts. These monoadducts can then react with another guanine base on the opposite DNA strand to form highly cytotoxic interstrand cross-links (ICLs).[2][3] Intrastrand cross-links and adducts with other DNA bases, such as adenine, can also occur, albeit at lower frequencies.[1] Additionally, interactions with the phosphate backbone of DNA can lead to the formation of phosphotriesters.[4] The formation of these various adducts, particularly ICLs, is believed to be the primary mechanism behind the antitumor activity of this compound.[3]
Cellular Response to this compound-Induced DNA Damage
The formation of this compound-DNA adducts triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). This network of pathways is crucial for detecting the DNA lesions, signaling their presence, and mediating DNA repair or, if the damage is too extensive, initiating programmed cell death (apoptosis). Key players in this response include the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, which are activated by DNA double-strand breaks and stalled replication forks, respectively—both of which can be consequences of this compound-induced adducts.
Quantitative Data on DNA Adducts
Precise quantification of DNA adducts is essential for correlating adduct levels with biological outcomes. The following tables summarize representative quantitative data for cyclophosphamide, a closely related alkylating agent. These values can serve as a benchmark for studies involving this compound.
Table 1: In Vitro Quantification of Cyclophosphamide-DNA Adducts
| Experimental System | Treatment Concentration | Adduct Type | Adduct Level (adducts / 10^x nucleotides) | Analytical Method | Reference |
| Calf Thymus DNA (with metabolic activation) | 1 mM Cyclophosphamide | 2'-deoxyguanosine 3'-monophosphate 2-(2-hydroxyethyl)aminoethyl ester | 1 / 10^5 | 32P-Postlabeling & HPLC | [5] |
| K562 Human Leukemia Cells (with hepatocyte activation) | 10 µM Cyclophosphamide | DNA Interstrand Cross-links | Concentration-dependent increase | Alkaline Elution | [6] |
| Calf Thymus DNA (with S9 activation) | 100 µM Cyclophosphamide | Multiple adducts detected | 40 adducts identified | LC-MS/MS | [7] |
Table 2: In Vivo Quantification of Cyclophosphamide-DNA Adducts
| Animal Model/Patient Cohort | Dose | Tissue/Cell Type | Adduct Type | Adduct Level (adducts / 10^x nucleotides) | Analytical Method | Reference |
| Mice | 200 mg/kg Cyclophosphamide | Liver | 2'-deoxyguanosine 3'-monophosphate 2-(2-hydroxyethyl)aminoethyl ester | 1 / 3 x 10^7 | 32P-Postlabeling & HPLC | [5] |
| Patients with Hematological Diseases | 50-60 mg/kg/day Cyclophosphamide | Blood | G-NOR-G (Interstrand Cross-link) | 144.9 adducts/10^6 nucleotides*hr (AUC) | HPLC-ESI-MS/MS | [8][9] |
| Patients with Chronic Lymphatic Leukemia | 750 mg/m^2 Cyclophosphamide | Peripheral Blood Cells | DNA-DNA Interstrand Cross-links | 36 rad-equivalents (peak at 12h) | Alkaline Elution | [10] |
Experimental Protocols
Below are detailed protocols for the two most common and powerful techniques for quantifying DNA adducts: ³²P-Postlabeling Assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: ³²P-Postlabeling Assay for DNA Adducts
This ultrasensitive method allows for the detection of very low levels of DNA adducts without prior knowledge of the adduct structure.
Workflow Diagram
Methodology
-
DNA Isolation:
-
Isolate high-purity DNA from cells or tissues using standard phenol-chloroform extraction or commercial DNA isolation kits.
-
Quantify the DNA concentration and assess its purity using UV spectrophotometry (A260/A280 ratio of ~1.8).
-
-
Enzymatic Digestion:
-
Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Incubate at 37°C for 3-4 hours.
-
-
Adduct Enrichment (Nuclease P1 Method):
-
To increase the sensitivity for bulky aromatic adducts, normal nucleotides can be dephosphorylated by treatment with nuclease P1, which does not dephosphorylate many adducted nucleotides.
-
Incubate the DNA digest with nuclease P1 at 37°C for 1 hour.
-
-
⁵'-Labeling with [γ-³²P]ATP:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
This reaction is typically carried out for 30-60 minutes at 37°C.
-
-
Separation of Labeled Adducts:
-
Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using multidimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
Develop the chromatogram in multiple dimensions using different salt solutions to achieve optimal separation.
-
-
Detection and Quantification:
-
Visualize the separated adduct spots by autoradiography or phosphorimaging.
-
Quantify the amount of radioactivity in each adduct spot and in a spot corresponding to total nucleotides (from a separate labeling reaction of a small aliquot of the digest without enrichment).
-
Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.
-
Protocol 2: LC-MS/MS for DNA Adduct Quantification
LC-MS/MS offers high specificity and structural information, making it the gold standard for identifying and quantifying known DNA adducts.
Workflow Diagram
Methodology
-
DNA Isolation and Internal Standard Spiking:
-
Isolate DNA as described in Protocol 1.
-
For accurate quantification, add a known amount of a stable isotope-labeled internal standard corresponding to the adduct of interest to the DNA sample before hydrolysis.
-
-
Enzymatic Hydrolysis to Nucleosides:
-
Digest 20-50 µg of DNA to individual nucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.
-
Incubate at 37°C for 2-4 hours.
-
-
Solid-Phase Extraction (SPE):
-
Clean up the DNA hydrolysate and enrich for the adducts using a solid-phase extraction cartridge (e.g., C18).
-
Elute the adducts with an appropriate organic solvent.
-
-
Liquid Chromatography (LC) Separation:
-
Separate the adducted nucleosides from the normal nucleosides and other components of the mixture using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).
-
A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) is typically used.
-
-
Mass Spectrometry (MS) Detection:
-
Introduce the eluent from the LC into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecular ion of the adduct) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides very high selectivity and sensitivity.
-
-
Data Analysis and Quantification:
-
Construct a standard curve by analyzing known amounts of the authentic adduct standard and its corresponding internal standard.
-
Quantify the amount of the adduct in the biological sample by comparing the peak area ratio of the analyte to the internal standard with the standard curve.
-
Express the adduct levels as the number of adducts per 10⁶ or 10⁷ normal nucleosides (quantified in the same run).
-
Conclusion
The quantification of this compound-DNA adducts is a challenging but essential aspect of preclinical and clinical research. The choice of analytical method depends on the specific research question, the expected level of adducts, and the availability of instrumentation and standards. The ³²P-postlabeling assay is an excellent tool for screening for unknown adducts and for detecting very low levels of damage. LC-MS/MS provides the highest level of specificity and is the preferred method for the accurate quantification of known adducts. By employing these detailed protocols and using the provided quantitative data for the closely related drug cyclophosphamide as a guide, researchers can effectively investigate the formation and biological consequences of this compound-DNA adducts.
References
- 1. Adduct-Forming Agents: Alkylating Agents and Platinum Analogs | Oncohema Key [oncohemakey.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. DNA crosslinking damage and cancer - a tale of friend and foe - Huang - Translational Cancer Research [tcr.amegroups.org]
- 4. [Interaction of the three alkylating drugs, cyclophosphamide, ifosfamide and this compound, with DNA and DNA-constituents in vitro (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cyclophosphamide/DNA phosphoester adduct formed in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity, DNA cross-linking, and single strand breaks induced by activated cyclophosphamide and acrolein in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of Cyclophosphamide Specific DNA Adducts in Hematological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formation of cyclophosphamide specific DNA adducts in hematological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo DNA cross-linking by cyclophosphamide: comparison of human chronic lymphatic leukemia cells with mouse L1210 leukemia and normal bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trofosfamide Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trofosfamide is an alkylating agent of the oxazaphosphorine class, which exerts its cytotoxic effects by cross-linking DNA strands, thereby inhibiting DNA replication and transcription and ultimately leading to cancer cell death.[1][2][3][4] It is a prodrug that is metabolically activated to its active metabolites, ifosfamide and cyclophosphamide.[1] Given its mechanism of action, this compound is a rational candidate for combination therapies aimed at achieving synergistic effects, which can lead to enhanced efficacy, reduced toxicity, and overcoming drug resistance.
These application notes provide a comprehensive guide to the experimental design and execution of in vitro synergy studies involving this compound. The protocols outlined below are based on established methodologies for assessing drug interactions, with a focus on the Chou-Talalay method for quantifying synergy.
Rationale for Synergistic Combinations
The primary mechanism of this compound involves the induction of DNA damage.[3][4] Therefore, promising synergistic partners include agents that modulate the DNA Damage Response (DDR) pathway. Inhibiting key DDR proteins, such as PARP (Poly (ADP-ribose) polymerase) or ATR (Ataxia Telangiectasia and Rad3-related protein), can prevent cancer cells from repairing the DNA damage induced by this compound, leading to synthetic lethality and enhanced cell killing.[5] Another rational combination is with other cytotoxic agents that have different mechanisms of action, such as topoisomerase inhibitors like Etoposide, which has been explored in clinical settings.[6][7][8][9][10]
Experimental Design for In Vitro Synergy Studies
A robust experimental design is crucial for accurately assessing the interaction between this compound and a partner drug. The following workflow outlines the key steps:
Caption: Experimental workflow for this compound synergy studies.
Cell Line Selection
The choice of cancer cell lines is critical and should be guided by the research question. It is recommended to use a panel of cell lines representing different tumor types or with varying status of DNA repair pathways (e.g., BRCA1/2 wild-type vs. mutant). The sensitivity of the selected cell lines to this compound as a single agent should be determined by measuring the half-maximal inhibitory concentration (IC50).
Drug Preparation
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) at a high concentration (e.g., 10-50 mM). Store aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Partner Drug: Prepare and store the partner drug according to the manufacturer's instructions.
Experimental Protocols
Protocol 1: Determination of Single-Agent IC50 using MTT Assay
This protocol determines the concentration of each drug that inhibits cell growth by 50%.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium
-
This compound and partner drug
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the partner drug separately in complete medium.
-
Remove the overnight culture medium and add 100 µL of the drug dilutions to the respective wells. Include vehicle-treated control wells.
-
Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response).
Protocol 2: Combination Synergy Study using a Fixed-Ratio Design
This protocol assesses the synergistic effect of this compound and a partner drug when combined at a fixed molar ratio.
Procedure:
-
Based on the IC50 values determined in Protocol 1, select a fixed molar ratio for the two drugs (e.g., based on their IC50 ratio).
-
Prepare a series of dilutions of the drug combination, maintaining the fixed ratio.
-
Perform the MTT assay as described in Protocol 1, using the combination drug dilutions.
-
Concurrently, perform the MTT assay for each drug alone using the same concentrations present in the combination dilutions.
Data Analysis and Presentation
Combination Index (CI) Calculation
The Chou-Talalay method is a widely accepted method for quantifying drug synergy. The Combination Index (CI) is calculated using the following equation:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce the same effect.
A CI value of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Isobologram Analysis
Isobologram analysis provides a graphical representation of drug interactions. The doses of the two drugs required to produce a specific effect (e.g., IC50) are plotted on the x and y axes. A line connecting the single-agent doses represents the line of additivity. Data points for the combination that fall below this line indicate synergy, on the line indicate an additive effect, and above the line indicate antagonism.
Data Presentation in Tables
Summarize the quantitative data in clearly structured tables for easy comparison.
Table 1: Single-Agent IC50 Values
| Cell Line | This compound IC50 (µM) | Partner Drug IC50 (µM) |
| Cell Line A | [Insert Value] | [Insert Value] |
| Cell Line B | [Insert Value] | [Insert Value] |
| Cell Line C | [Insert Value] | [Insert Value] |
Table 2: Combination Index (CI) Values for this compound and Partner Drug Combination
| Cell Line | Effect Level | Combination Index (CI) | Interpretation |
| Cell Line A | IC50 | [Insert Value] | [Synergy/Additive/Antagonism] |
| IC75 | [Insert Value] | [Synergy/Additive/Antagonism] | |
| IC90 | [Insert Value] | [Synergy/Additive/Antagonism] | |
| Cell Line B | IC50 | [Insert Value] | [Synergy/Additive/Antagonism] |
| IC75 | [Insert Value] | [Synergy/Additive/Antagonism] | |
| IC90 | [Insert Value] | [Synergy/Additive/Antagonism] |
Advanced Protocols
Protocol 3: Clonogenic Survival Assay
The clonogenic assay assesses the long-term effect of drug treatment on the ability of single cells to form colonies.
Procedure:
-
Treat cells with single agents and combinations for a defined period (e.g., 24 hours).
-
Harvest the cells and seed a known number of viable cells into 6-well plates.
-
Incubate for 10-14 days until visible colonies are formed.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the surviving fraction for each treatment group relative to the vehicle-treated control.
Protocol 4: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay quantifies the induction of apoptosis by the drug combination.
Procedure:
-
Treat cells with single agents and combinations for a specified time (e.g., 24-48 hours).
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway Visualization
Understanding the underlying molecular mechanisms of synergy is crucial. As this compound is a DNA alkylating agent, a key pathway to investigate is the DNA Damage Response (DDR) pathway.
Caption: Simplified DNA Damage Response (DDR) pathway.
This diagram illustrates how this compound induces DNA damage, activating the DDR pathway. Combining this compound with an inhibitor of a key DDR component, such as a PARP inhibitor, can block the repair of DNA damage, leading to an accumulation of lethal DNA lesions and promoting apoptosis.
Conclusion
These application notes provide a framework for the rational design and execution of this compound synergy studies. By employing these standardized protocols and data analysis methods, researchers can effectively identify and quantify synergistic drug combinations, providing a strong preclinical rationale for further development. It is important to note that the specific concentrations, ratios, and incubation times should be optimized for each cell line and drug combination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Synergistic Effect of PARP Inhibitors and Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Feasibility and tolerability of this compound and etoposide in progressive glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 8. Feasibility and tolerability of this compound and etoposide in progressive glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P17.04.B Combination of this compound and Etoposide in Recurrent Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Trofosfamide in Soft Tissue Sarcoma Research
Introduction
Soft tissue sarcomas (STS) are a rare and heterogeneous group of malignancies of mesenchymal origin, accounting for approximately 1% of all adult cancers.[1][2] The prognosis for patients with advanced or metastatic STS remains poor, with a median overall survival of 12–24 months, highlighting the need for effective therapeutic strategies.[1][2] Trofosfamide, an oral alkylating agent of the oxazaphosphorine class and a structural analog of cyclophosphamide and ifosfamide, has emerged as a promising agent in this setting.[1][2][3] It is often used as a maintenance therapy after induction chemotherapy or as a treatment option for elderly patients due to its generally favorable toxicity profile.[1][2] These notes provide a comprehensive overview of the use of this compound in STS research, including its mechanism of action, clinical data, and detailed protocols for its application in a research setting.
Mechanism of Action
This compound is a prodrug that requires metabolic activation, primarily in the liver by cytochrome P450 enzymes, to exert its cytotoxic effects.[4] Upon activation, it is converted to its active metabolites, including 4-hydroxyifosfamide and isophosphoramide mustard.[4] These active compounds are alkylating agents that covalently attach alkyl groups to DNA bases.[4] This process leads to the formation of intra- and inter-strand DNA cross-links, which prevent the unwinding of the DNA double helix.[4] The disruption of DNA replication and transcription ultimately inhibits the proliferation of rapidly dividing cancer cells and can trigger apoptosis (programmed cell death) when the DNA damage is too extensive to be repaired.[4]
Caption: Metabolic activation and cytotoxic mechanism of this compound.
Quantitative Data from Clinical Research
The following tables summarize key quantitative data from studies evaluating this compound in patients with soft tissue sarcoma.
Table 1: Efficacy of this compound Maintenance Therapy in Advanced STS
Data from a retrospective single-centre analysis (Burkhard-Meier et al., 2025).[1][5]
| Parameter | Overall Cohort (n=59) | Metastatic (NED) (n=11) | Metastatic (with disease) (n=31) | Locally Advanced (NED) (n=10) |
| Median Follow-up | 38.2 months | - | - | - |
| Median Duration of TRO | 9.0 months | - | - | - |
| Median Event-Free Survival (EFS) | 9.5 months | 29.4 months | 7.2 months | 8.1 months |
| Median Overall Survival (OS) | 33.2 months | Not Reached | 26.3 months | 58.6 months |
| 1-Year OS Rate | 79.6% | - | - | - |
| 2-Year OS Rate | 65.8% | - | - | - |
| Stable Disease (SD) Rate† | 63% | - | - | - |
| Partial Response (PR) Rate† | 2.6% (1 patient) | - | - | - |
*NED: No Evidence of Disease before starting this compound maintenance. †Response evaluated in 38 patients.
Table 2: Efficacy of this compound vs. Doxorubicin in Elderly Patients with Metastatic STS
Data from a randomized phase II trial (Hartmann et al.).[1][6]
| Parameter | This compound Arm | Doxorubicin Arm |
| 6-Month Progression-Free Rate (Primary Endpoint) | 27.6% | 35.9% |
| Overall Response Rate (ORR) | 6.6% | 7.7% |
| Complete Responses (CR) | 2 | 0 |
| Partial Responses (PR) | 3 | 3 |
| Median Duration of CR | 27.7 months | N/A |
| Median Duration of PR | 8.2 months | 4.3 months |
Table 3: Toxicity Profile of this compound Maintenance Therapy
Data from a retrospective single-centre analysis (Burkhard-Meier et al., 2025).[1]
| Adverse Event | Grade I-II | Grade III | Grade IV |
| Haematological | |||
| Anemia | 65% (n=35) | 4% (n=2) | 0% |
| Leukocytopenia | 56% (n=30) | 15% (n=8) | 0% |
| Thrombocytopenia | 13% (n=7) | 2% (n=1) | 0% |
| Dose Modifications | |||
| Dose Reductions/Interruptions | Occurred in 31% (n=18) of patients |
Experimental Protocols
Protocol 1: Metronomic Maintenance Therapy with this compound
This protocol is based on the methodology used in a retrospective analysis of patients with advanced STS receiving this compound as maintenance therapy.[1][2]
1. Patient Eligibility:
-
Patients with histologically confirmed advanced (metastatic or locally advanced) soft tissue sarcoma.
-
Typically initiated after response (e.g., Complete Response, Partial Response, or Stable Disease) to induction chemotherapy (e.g., Anthracycline + Ifosfamide).[1]
-
May also be used in patients with no evidence of disease (NED) following metastasectomy.[1]
-
Adequate organ function (hematological, renal, and hepatic).
2. Dosing and Administration:
-
Starting Dose: this compound 50 mg administered orally twice daily (100 mg/day).
-
Dose Escalation: If well-tolerated after an initial period (e.g., 2-3 weeks), the dose can be escalated. A common escalation step is to 50 mg three times daily (150 mg/day).
-
Maximum Dose: The typical maximum dose is 200 mg/day.[1] Some studies have used daily doses of 200-250 mg to induce grade 2 leukopenia as a dose-limiting toxicity marker.[3]
-
Administration: Continuous daily oral administration.
3. Monitoring and Follow-up:
-
Toxicity Assessment: Regular monitoring of blood counts (CBC with differential) is critical, especially during the dose escalation phase. Monitor for signs of anemia, leukocytopenia, and thrombocytopenia.[1]
-
Tumor Assessment: Imaging (e.g., CT or MRI) should be performed at baseline and then periodically (e.g., every 3 months) to assess tumor response, typically using RECIST 1.1 criteria.
-
Duration of Treatment: Treatment is generally continued until disease progression or unacceptable toxicity.[1] In some cases, treatment may be paused after a prolonged period of disease control (e.g., 2 years).[1]
4. Dose Modification for Toxicity:
-
For Grade 3 or higher hematological toxicity, treatment should be interrupted until recovery to Grade 1 or baseline.
-
Upon recovery, treatment can be re-initiated at a reduced dose level.
-
Dose reductions are also warranted for significant non-hematological toxicities.[1]
Caption: A typical clinical workflow for administering this compound.
Protocol 2: First-Line this compound in Elderly Patients
This protocol is based on a randomized phase II trial comparing this compound to doxorubicin in patients over 60 years of age.[6]
1. Patient Eligibility:
-
Patients aged >60 years with histologically confirmed, previously untreated metastatic soft tissue sarcoma.
-
Adequate performance status and organ function.
-
Not eligible for or decline standard anthracycline-based chemotherapy.
2. Dosing and Administration:
-
Regimen: Continuous oral this compound.
-
Dose: 150 mg/day, which can be divided into 50 mg three times daily.
3. Study Design and Endpoints:
-
Comparator: A standard-of-care arm, such as single-agent doxorubicin, is used for comparison.
-
Primary Endpoint: A common primary endpoint for such a phase II study is the progression-free survival (PFS) rate at a specific time point (e.g., 6 months).[6]
-
Secondary Endpoints: Include overall survival (OS), overall response rate (ORR) per RECIST criteria, duration of response, and safety/toxicity profile.[6]
4. Rationale and Application:
-
This experimental design is crucial for determining the activity and safety of this compound in a specific patient population (e.g., the elderly) where standard, more aggressive chemotherapy may be poorly tolerated.
-
While the trial showed a lower 6-month PFS rate for this compound compared to doxorubicin (27.6% vs. 35.9%), it demonstrated meaningful clinical activity and long-lasting remissions in a subset of patients, offering a less toxic alternative.[6]
Caption: Decision logic for this compound use in different STS scenarios.
References
- 1. Maintenance treatment with this compound in patients with advanced soft tissue sarcoma – a retrospective single-centre analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. Oral this compound: an active drug in the treatment of soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Maintenance treatment with this compound in patients with advanced soft tissue sarcoma - a retrospective single-centre analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Low response rate with this compound for advanced STS in elderly | MDedge [mdedge.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Trofosfamide Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Trofosfamide resistance in cancer cells.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro and in vivo experiments focused on this compound resistance.
1. Issue: Inconsistent IC50 values for this compound in sensitive parental cell lines.
-
Possible Cause 1: Instability of this compound's active metabolites. this compound is a prodrug that is metabolized into active alkylating agents, ifosfamide and cyclophosphamide.[1] These metabolites can have limited stability in cell culture media.
-
Solution: Prepare fresh this compound solutions for each experiment. Minimize the time between drug dilution and addition to cells. Consider using a more stable, pre-activated analog like mafosfamide for in vitro studies if direct and consistent DNA damage is the primary goal.[2]
-
-
Possible Cause 2: Variability in metabolic activation. The conversion of this compound to its active form is primarily mediated by cytochrome P450 enzymes in the liver.[1] In vitro cell cultures may have varying or low levels of these enzymes.
-
Solution: For a more controlled in vitro system that mimics in vivo activation, consider co-culturing cancer cells with a liver microsome preparation.[3] Alternatively, genetically engineer cell lines to express relevant cytochrome P450 enzymes.
-
-
Possible Cause 3: Cell density and proliferation rate. The cytotoxic effects of this compound are most pronounced in rapidly dividing cells due to its mechanism of DNA damage.[1] Variations in cell seeding density and growth phase can impact apparent sensitivity.
-
Solution: Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the time of drug addition. Perform cell viability assays at multiple time points to capture the kinetics of the drug response.
-
2. Issue: Failure to generate a stable this compound-resistant cell line.
-
Possible Cause 1: Inappropriate drug concentration and exposure time. Developing acquired resistance is a gradual process that requires sustained selective pressure.[4][5]
-
Possible Cause 2: Clonal selection versus polyclonal adaptation. A resistant population may arise from the selection of a small, pre-existing resistant clone or through the gradual adaptation of the entire population.
-
Solution: After establishing a resistant population, perform single-cell cloning to isolate and characterize individual resistant clones. This will ensure a homogenous population for downstream mechanistic studies.
-
-
Possible Cause 3: Reversible resistance phenotype. In some cases, drug resistance can be transient and lost in the absence of the drug.[8]
-
Solution: Maintain a low dose of this compound in the culture medium of the resistant cell line to ensure the stability of the resistant phenotype. Periodically re-evaluate the IC50 to confirm that resistance is maintained.
-
3. Issue: Resistant cell line shows cross-resistance to other alkylating agents but not to drugs with different mechanisms of action.
-
Observation: This pattern suggests a specific resistance mechanism targeting the drug class rather than a general multidrug resistance phenotype.
-
Likely Mechanisms:
-
Increased Aldehyde Dehydrogenase (ALDH) activity: ALDH enzymes, particularly ALDH1A1 and ALDH3A1, can detoxify the active metabolites of this compound.[9] Overexpression of ALDH1 has been shown to confer resistance to cyclophosphamide, which can be reversed by ALDH inhibitors like disulfiram.[10][11]
-
Enhanced DNA Repair: Increased capacity to repair DNA cross-links, a hallmark of alkylating agent damage, can lead to resistance.[12] Key pathways involved include base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR).[13][14]
-
Altered Apoptotic Signaling: Defects in the apoptotic machinery can prevent damaged cells from undergoing programmed cell death.[15] This can involve the upregulation of anti-apoptotic proteins like Bcl-2 or mutations in p53.[2][16]
-
-
4. Issue: Difficulty in translating in vitro findings to in vivo models.
-
Possible Cause 1: Differences in drug metabolism and pharmacokinetics. The tumor microenvironment and host metabolism play a crucial role in drug efficacy in vivo.
-
Solution: When transitioning to in vivo studies, consider the route of administration and dosing schedule. Metronomic (low-dose, continuous) scheduling of this compound has shown anti-angiogenic effects that may not be observed in vitro.[17]
-
-
Possible Cause 2: Contribution of the tumor microenvironment (TME). The TME can influence drug resistance through various mechanisms, including hypoxia and interactions with stromal cells.
-
Solution: Utilize orthotopic xenograft models or patient-derived xenograft (PDX) models, which better recapitulate the native tumor microenvironment compared to subcutaneous models.[18]
-
-
Possible Cause 3: Development of distinct resistance mechanisms in vivo. In vivo models of acquired resistance to metronomic cyclophosphamide have shown that resistance can be a stable, tumor cell-intrinsic phenotype that may not confer cross-resistance to maximum tolerated dose chemotherapy.[19]
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to this compound and other oxazaphosphorines?
A1: The main mechanisms include:
-
Decreased Drug Activation: Reduced activity of cytochrome P450 enzymes that convert this compound to its active metabolites.
-
Increased Drug Detoxification: Elevated levels of aldehyde dehydrogenase (ALDH) enzymes that neutralize the active metabolites.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways that remove drug-induced DNA adducts.
-
Altered Apoptotic Pathways: Evasion of programmed cell death through mutations in genes like p53 or overexpression of anti-apoptotic proteins like Bcl-2.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.
Q2: How can I experimentally verify the mechanism of resistance in my this compound-resistant cell line?
A2: A multi-step approach is recommended:
-
Assess ALDH Activity: Measure ALDH enzyme activity using commercially available kits. Compare the activity in your resistant line to the parental line. You can also use an ALDH inhibitor, such as disulfiram, to see if it re-sensitizes the resistant cells to this compound.[10][11]
-
Analyze DNA Repair Capacity: Perform assays like the comet assay or measure the levels of key DNA repair proteins (e.g., ERCC1, PARP) by Western blot or qPCR.[20]
-
Evaluate Apoptotic Response: Treat both parental and resistant cells with this compound and measure markers of apoptosis such as caspase-3/7 activation, PARP cleavage, and Annexin V staining.[21]
-
Investigate Drug Efflux: Use flow cytometry-based assays with fluorescent substrates of ABC transporters (e.g., rhodamine 123) to assess efflux pump activity.
Q3: What are some promising combination strategies to overcome this compound resistance?
A3: Based on the mechanisms of resistance, several combination strategies are being explored:
-
ALDH Inhibitors: Combining this compound with an ALDH inhibitor like disulfiram can restore sensitivity in cells with high ALDH activity.[10][22]
-
DNA Repair Inhibitors: PARP inhibitors have shown success in combination with DNA-damaging agents in cancers with deficient DNA repair.[20]
-
Targeting Apoptotic Pathways: Using BH3 mimetics to inhibit anti-apoptotic proteins like Bcl-2 can lower the threshold for apoptosis induction by this compound.
-
Immunotherapy: Chemotherapy can induce immunogenic cell death, releasing tumor antigens and potentially synergizing with immune checkpoint inhibitors.[23]
Q4: Are there established clinical biomarkers for this compound resistance?
A4: While there are no universally validated clinical biomarkers specifically for this compound resistance, several candidates are under investigation based on its mechanism of action and resistance pathways. These include the expression levels of ALDH1A1, key DNA repair proteins, and components of the apoptotic machinery. Further clinical studies are needed to validate these potential biomarkers.
Data Summaries
Table 1: IC50 Values in Sensitive vs. Resistant Cell Lines (Illustrative Data)
| Cell Line | Drug | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| L1210 (Murine Leukemia) | Maphosphamide | ~1 | ~13 | 13 |
| U937 (Human Lymphoma) | Maphosphamide | ~1 | ~13 | 13 |
Data derived from studies on ALDH1-mediated resistance to a cyclophosphamide analog.[11]
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol outlines a general procedure for generating a drug-resistant cell line through continuous exposure to increasing drug concentrations.[4][7]
-
Determine Parental IC50: Perform a dose-response assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cancer cell line.
-
Initial Exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC10-IC20.
-
Monitor and Passage: Monitor the cells for signs of recovery and proliferation. When the cells reach approximately 80% confluency, passage them and re-seed them in fresh medium with the same drug concentration.
-
Dose Escalation: Once the cells have a stable proliferation rate at the current drug concentration, increase the this compound concentration by 1.5- to 2-fold.
-
Repeat and Expand: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. At each stage of increased resistance, cryopreserve a stock of the cells.
-
Characterization: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), characterize the resistant cell line by comparing its IC50 to the parental line and investigate the underlying resistance mechanisms.
Protocol 2: ALDH Activity Assay
This protocol describes a method to measure and compare ALDH activity between sensitive and resistant cell lines.
-
Cell Preparation: Harvest parental and this compound-resistant cells and prepare single-cell suspensions.
-
ALDEFLUOR Assay: Use a commercially available ALDEFLUOR kit, which contains a fluorescent substrate for ALDH.
-
Incubation: Incubate the cells with the ALDEFLUOR reagent according to the manufacturer's instructions. Include a control sample for each cell line treated with the ALDH inhibitor diethylaminobenzaldehyde (DEAB).
-
Flow Cytometry: Analyze the cells using a flow cytometer. The ALDH-positive cells will exhibit high fluorescence.
-
Data Analysis: Quantify the percentage of ALDH-positive cells and the mean fluorescence intensity in both parental and resistant cell lines. A significant increase in the resistant line indicates upregulation of ALDH activity.
Visualizations
Caption: Key mechanisms of resistance to this compound.
Caption: Workflow for developing and characterizing a this compound-resistant cell line.
Caption: Intrinsic apoptosis pathway induced by this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Cancer Drug Resistance: New Research Could Help Solve an Age-Old Problem - Pediatric Cancer Research Foundation [pcrf-kids.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induced resistance to ifosfamide in osteosarcoma cells suggests a more aggressive tumor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Induction of cyclophosphamide-resistance by aldehyde-dehydrogenase gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DNA Repair Pathways in Cancer Therapy and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA Damage Response in Cancer Therapy and Resistance: Challenges and Opportunities [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. documentation.tokens.studio [documentation.tokens.studio]
- 17. Metronomic this compound inhibits progression of human lung cancer xenografts by exerting anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. Tumors That Acquire Resistance to Low-Dose Metronomic Cyclophosphamide Retain Sensitivity to Maximum Tolerated Dose Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting DNA repair pathways to overcome cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evofosfamide Enhances Sensitivity of Breast Cancer Cells to Apoptosis and Natural-Killer-Cell-Mediated Cytotoxicity Under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Trofosfamide Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Trofosfamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an alkylating agent belonging to the oxazaphosphorine class. It is a prodrug that is metabolically activated in the liver by cytochrome P450 enzymes to its active metabolites, ifosfamide and cyclophosphamide. These metabolites then exert their cytotoxic effects by attaching alkyl groups to DNA, primarily at the N-7 position of guanine. This process leads to the formation of DNA cross-links, both interstrand and intrastrand, which inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][2]
Q2: Beyond DNA damage, are there known off-target effects of this compound or its analogs?
Yes, while the primary therapeutic effect of this compound and its analogs like cyclophosphamide is DNA alkylation, emerging evidence suggests they can modulate various signaling pathways. These off-target effects may contribute to both the therapeutic efficacy and the toxicity profile of the drug. For instance, cyclophosphamide has been shown to influence the MAPK (JNK, ERK, and p38) and TGF-β signaling pathways.[3][4][5] Additionally, it can exert immunomodulatory effects by selectively depleting regulatory T cells (Tregs) and inducing immunogenic cell death (ICD).[5]
Q3: What are the potential off-target signaling pathways affected by this compound and its analogs?
Based on studies with its analog cyclophosphamide, this compound may have off-target effects on the following signaling pathways:
-
MAPK Signaling Pathway: Cyclophosphamide has been observed to increase the phosphorylation of p38 and JNK, which are involved in apoptosis and cell cycle arrest, while decreasing the phosphorylation of ERK, which is associated with proliferation.[3][4]
-
TGF-β Signaling Pathway: Low-dose cyclophosphamide has been shown to modulate the tumor microenvironment by downregulating the TGF-β receptor 2, potentially impacting processes like epithelial-to-mesenchymal transition (EMT).[5][6][7]
-
NF-κB Signaling: The active metabolites of cyclophosphamide may inhibit the nuclear translocation of NF-κB, a key regulator of inflammation and cell survival, thereby enhancing apoptosis.[3]
Q4: What experimental approaches can be used to identify this compound's off-target protein interactions?
Several unbiased, proteome-wide methods can be employed to identify the off-target protein interactions of this compound:
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand (drug).[8][9][10][11] Drug binding typically stabilizes a protein, leading to a higher melting temperature. CETSA can be performed on cell lysates or intact cells.[8][9][10][11]
-
Proteomic Profiling: Techniques like mass spectrometry-based proteomics can be used to identify and quantify changes in the proteome of cells treated with this compound.[12][13][14][15][16] This can reveal changes in protein abundance or post-translational modifications that indicate off-target effects.
-
Chemical Proteomics: This approach uses a modified version of the drug molecule as a "bait" to capture its interacting proteins from a cell lysate. These captured proteins are then identified by mass spectrometry.[12]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for this compound
Issue: No or minimal thermal stabilization of potential target proteins is observed.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Concentration or Incubation Time | Optimize the concentration of this compound and the incubation time to allow for cellular uptake and metabolic activation. |
| Poor Compound Solubility | Ensure this compound is fully dissolved. Consider using a different solvent, but be mindful of its effect on the cells. |
| Protein Degradation | Add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation during sample processing. |
| Suboptimal Heating Conditions | Optimize the heating temperature and duration. A temperature gradient is often necessary to identify the optimal melting temperature for each protein. |
Issue: High background or inconsistent results in Western Blot or AlphaScreen detection.
| Possible Cause | Troubleshooting Step |
| Antibody Issues (Western Blot) | Validate the specificity and optimal dilution of the primary antibody. Ensure complete transfer of proteins to the membrane. |
| Incomplete Cell Lysis | Optimize the lysis buffer and procedure to ensure complete release of soluble proteins. |
| Irregular Melt Curves | Ensure uniform heating of all samples. Use a PCR machine with a heated lid to prevent evaporation. |
| Issues with AlphaScreen Reagents | Refer to the manufacturer's troubleshooting guide for the AlphaScreen technology. |
Proteomic Profiling of this compound-Treated Cells
Issue: Identification of artifactual peptide modifications.
| Possible Cause | Troubleshooting Step |
| Off-target Alkylation During Sample Preparation | Be aware that alkylating agents used for cysteine reduction (e.g., iodoacetamide) can cause off-target alkylation of other residues like methionine.[17][18] Consider using alternative, less reactive alkylating agents like chloroacetamide, but be mindful of its potential to cause methionine oxidation.[17] |
| Surfactant-Induced Artifacts | Some detergents used for protein solubilization can cause artifactual modifications.[19] Minimize the use of detergents or use MS-compatible detergents. |
| Formaldehyde-Induced Modifications | If using formaldehyde for cross-linking, be aware that it can introduce modifications that may be misinterpreted. |
Issue: Poor reproducibility of quantitative proteomic data.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture and Treatment | Maintain consistent cell culture conditions, including cell density, passage number, and serum concentration. Ensure precise timing and concentration of this compound treatment. |
| Variability in Sample Preparation | Standardize all steps of the sample preparation workflow, from cell lysis and protein digestion to peptide cleanup. |
| Mass Spectrometry Performance | Regularly calibrate and maintain the mass spectrometer. Use internal standards to normalize for variations in instrument performance. |
Data Presentation
Table 1: Potential Off-Target Effects of Cyclophosphamide (a this compound Analog)
| Affected Pathway/Process | Observed Effect | Potential Consequence | Reference |
| MAPK Signaling | ↑ p38 & JNK phosphorylation, ↓ ERK phosphorylation | Enhanced apoptosis, reduced proliferation | [3][4] |
| TGF-β Signaling | ↓ TGF-β receptor 2 expression | Modulation of tumor microenvironment, inhibition of EMT | [5] |
| NF-κB Signaling | Inhibition of nuclear translocation | Enhanced apoptosis | [3] |
| Immunomodulation | Depletion of regulatory T cells, induction of ICD | Enhanced anti-tumor immune response | [5] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-24 hours) to allow for metabolic activation and target engagement.
-
-
Heating:
-
Harvest cells and resuspend them in a suitable buffer (e.g., PBS) containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by a cooling step to room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the protein of interest in the soluble fraction using a suitable method like Western blotting or AlphaScreen.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Proteomic Profiling to Identify Off-Target Effects of this compound
-
Cell Culture and Treatment:
-
Grow cells in culture to a desired confluence.
-
Treat cells with this compound at a relevant concentration (e.g., IC50) and for an appropriate duration. Include a vehicle-treated control group.
-
-
Cell Lysis and Protein Extraction:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a standard assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Reduce disulfide bonds using a reducing agent (e.g., DTT).
-
Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide). Be mindful of potential off-target alkylation.
-
Digest the proteins into peptides using a protease like trypsin.
-
-
Peptide Cleanup and Mass Spectrometry:
-
Desalt the peptide mixture using a C18 column.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to this compound treatment.
-
Use bioinformatics tools to perform pathway analysis and identify signaling pathways that are perturbed by the drug.
-
Visualizations
Caption: this compound activation and its on-target mechanism of action.
Caption: Potential off-target signaling pathways modulated by this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. nursingcenter.com [nursingcenter.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of JNK, ERK, and p38 MAPK signaling pathway in protective effect of sildenafil in cyclophosphamide-induced placental injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting transforming growth factor-β signaling for enhanced cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Radiation-induced TGF-beta Signaling in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CETSA [cetsa.org]
- 11. Our Research — CETSA [cetsa.org]
- 12. tandfonline.com [tandfonline.com]
- 13. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteomic analysis of possible target-related proteins of cyclophosphamide in mice thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Surfactant-Induced Artifacts during Proteomic Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Trofosfamide Metabolite Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the toxicity of Trofosfamide metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary cytotoxic metabolites of this compound?
A1: this compound is a prodrug that requires metabolic activation, primarily by hepatic cytochrome P450 enzymes, to exert its cytotoxic effects.[1][2] The main metabolic pathway involves the formation of ifosfamide (IFO), which is further metabolized to the active alkylating agent isophosphoramide mustard (IPM) and the toxic metabolite chloroacetaldehyde (CAA).[1][2] Another key active metabolite is 4-hydroxy-trofosfamide (4-OH-TRO).[3] The cytotoxicity of this compound is largely attributed to the DNA alkylating properties of IPM and the multi-faceted toxicity of CAA.[1][4]
Q2: What are the known mechanisms of toxicity for this compound metabolites?
A2: The primary mechanism of cytotoxicity for the alkylating metabolites, such as isophosphoramide mustard, is the formation of DNA cross-links. This damage blocks DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[1][5] Chloroacetaldehyde (CAA) contributes significantly to the side-effect profile, particularly neurotoxicity and nephrotoxicity, through various mechanisms including depletion of glutathione, induction of oxidative stress, and inhibition of mitochondrial respiration.[4][6]
Q3: Which assays are suitable for assessing the cytotoxicity of this compound metabolites?
A3: Several in vitro assays can be used to evaluate the cytotoxicity of this compound metabolites. A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.[4] Other suitable assays include the neutral red uptake assay, which assesses lysosomal integrity, and lactate dehydrogenase (LDH) release assays, which measure membrane damage. For more specific insights into the mode of cell death, apoptosis assays such as TUNEL, Annexin V staining, or caspase activity assays (e.g., Caspase-Glo® 3/7) are recommended.[1][7][8]
Q4: How can I assess the genotoxicity of this compound metabolites?
A4: The genotoxic potential of this compound metabolites can be evaluated using a variety of assays. The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.[9][10] The SOS/umuC assay with Salmonella typhimurium can be used to assess the induction of DNA repair pathways, indicating genotoxic activity.[6]
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance in control wells | - Contamination of media or reagents.- High cell seeding density.- Interference of the test compound with MTT reduction.[11] | - Use sterile techniques and fresh reagents.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase.- Run a control with the metabolite in cell-free media to check for direct reduction of MTT. |
| Low signal or poor dose-response | - Low metabolic activity of the cell line.- Insufficient incubation time with the metabolite or MTT reagent.- Cell detachment during washing steps. | - Ensure the chosen cell line is metabolically active.- Optimize incubation times for both the metabolite treatment and the MTT reagent.- Perform washing steps gently to avoid cell loss. |
| Inconsistent results between replicates | - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate, or fill them with media to maintain humidity. |
Comet Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High DNA damage in control (untreated) cells | - Mechanical damage to cells during harvesting (e.g., harsh scraping or centrifugation).[12]- Exposure of cells to genotoxic agents in the culture medium or during the assay procedure (e.g., excessive light exposure).[13]- Suboptimal lysis or electrophoresis conditions. | - Use enzymatic cell detachment (e.g., trypsin) and handle cells gently.- Protect cells from light and use high-purity reagents.- Optimize the duration and pH of the lysis and electrophoresis steps.[12] |
| No or low DNA damage in positive control cells | - Ineffective positive control agent.- Insufficient concentration or incubation time of the positive control. | - Use a well-characterized genotoxic agent (e.g., hydrogen peroxide, etoposide) as a positive control.[13]- Titrate the concentration and incubation time of the positive control to induce a detectable level of DNA damage. |
| High background fluorescence | - Incomplete removal of staining solution.- Autofluorescence of the slide or other reagents. | - Ensure thorough washing after staining.- Use high-quality, low-fluorescence slides.[14] |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound Metabolites (IC50 Values)
| Metabolite | Cell Line | Assay | IC50 (µM) | Reference(s) |
| 4-Hydroxy-ifosfamide | MX1 (Human breast cancer) | MTT | 10.8 | [4] |
| S117 (Human lung cancer) | MTT | 25.0 | [4] | |
| Chloroacetaldehyde | MX1 (Human breast cancer) | MTT | 8.6 | [4] |
| S117 (Human lung cancer) | MTT | 15.3 | [4] | |
| 4-Hydroxy-trofosfamide | - | - | Data not available | - |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance that causes a 50% reduction in a measured biological effect.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound metabolite stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Metabolite Treatment: Prepare serial dilutions of the this compound metabolite in complete culture medium. Remove the old medium from the cells and add the metabolite-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-200 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Alkaline Comet Assay for Genotoxicity
This protocol provides a general framework for detecting DNA strand breaks.
Materials:
-
Cells of interest
-
This compound metabolite stock solution
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or propidium iodide)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat cells with the this compound metabolite for the desired time. Include positive and negative controls.
-
Cell Embedding: Harvest and resuspend cells in PBS. Mix the cell suspension with LMPA and pipette onto a pre-coated slide with NMPA. Allow to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization: Gently wash the slides with neutralization buffer.
-
Staining: Stain the slides with a DNA staining solution.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Analyze the images using appropriate software to quantify DNA damage (e.g., tail length, percentage of DNA in the tail).[9][10]
Visualizations
Caption: Metabolic activation of this compound and downstream toxic effects.
Caption: Intrinsic apoptosis signaling pathway induced by this compound metabolites.
Caption: General experimental workflow for assessing this compound metabolite toxicity.
References
- 1. assaygenie.com [assaygenie.com]
- 2. promega.com [promega.com]
- 3. Investigations on the pharmacokinetics of this compound and its metabolites-first report of 4-hydroxy-trofosfamide kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ifosfamide cytotoxicity on human tumor and renal cells: role of chloroacetaldehyde in comparison to 4-hydroxyifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C9H18Cl3N2O2P | CID 65702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ecotoxicity and genotoxicity of cyclophosphamide, ifosfamide, their metabolites/transformation products and their mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.kr]
- 9. Adaptation to alkylation damage in DNA measured by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 21stcenturypathology.com [21stcenturypathology.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. FAQ: Comet Assays | Cell Biolabs [cellbiolabs.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Trofosfamide Dosage Optimization in Murine Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Trofosfamide in murine models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in murine models?
A1: this compound is an oxazaphosphorine alkylating agent, similar to cyclophosphamide (CTX) and ifosfamide (IFO). It is a prodrug, meaning it requires metabolic activation, primarily by hepatic mixed-function oxidase systems, to become cytotoxic.[1][2] In mice, as in humans, this compound is converted into active metabolites, including 4-hydroxy-trofosfamide and IFO.[1][2][3] These active metabolites then exert their anti-tumor effects by cross-linking DNA, which inhibits DNA replication and triggers cancer cell death.
Q2: What is the primary metabolic pathway for this compound in mice?
A2: In vitro studies using mouse liver microsomes have shown that this compound undergoes both "ring" oxidation to form active 4-hydroxy metabolites and "side chain" oxidation. The predominant metabolite from side-chain oxidation is ifosfamide (IFO), with a 5- to 6-fold excess compared to cyclophosphamide (CYC).[1] This is a key consideration, as the resulting metabolite profile influences both efficacy and potential toxicities.
Q3: What are the main differences between conventional and metronomic dosing strategies for this compound?
A3: Conventional chemotherapy, or maximum tolerated dose (MTD), involves administering the highest possible dose of a drug that does not cause unacceptable side effects, followed by a rest period.[4] In contrast, metronomic chemotherapy involves administering lower doses of the drug more frequently, even daily, over a prolonged period.[4][5] The primary goal of metronomic this compound is often to inhibit angiogenesis (the formation of new blood vessels that supply tumors) and modulate the immune response, rather than direct cytotoxicity to tumor cells.[5][6]
Q4: What are some typical starting doses for this compound in murine models?
A4: Dosing can vary significantly based on the treatment schedule (conventional vs. metronomic), mouse strain, and tumor model.
-
Conventional Dosing: A single high dose, such as 266 mg/kg body weight administered intraperitoneally (i.p.), has been used.[5] Doses for the related compound cyclophosphamide can range from 100 mg/kg to 300 mg/kg i.p.[4][7][8]
-
Metronomic Dosing: A continuous oral (p.o.) therapy of 19 mg/kg body weight per day has been shown to be effective and well-tolerated in nude mice.[5] For cyclophosphamide, a dose of 20 mg/kg/day in drinking water is often cited as a minimal effective dose in various preclinical models.[4]
Q5: What are the common routes of administration for this compound in mice?
A5: The most common routes are intraperitoneal (i.p.) injection for bolus or conventional dosing and oral administration (p.o.), either through gavage or in the drinking water, for metronomic schedules.[4][5][9]
Q6: What are the potential toxicities of this compound in mice and how can they be monitored?
A6: High-dose this compound can cause toxicities similar to cyclophosphamide, including myelosuppression (decrease in white blood cells), weight loss, and a delayed wasting syndrome that can lead to mortality.[8] Ovarian follicular loss is another documented side effect.[7] Metronomic, low-dose regimens are generally associated with a much better safety profile, often showing an absence of severe side effects like hemorrhagic cystitis or significant weight loss.[4] Monitoring should include:
-
Regular body weight measurements (2-3 times per week).[5]
-
Complete blood counts (CBCs) to assess hematologic toxicity.
-
Clinical observation for signs of distress (e.g., lethargy, ruffled fur).
-
Urinalysis for signs of bladder toxicity (e.g., hemoglobinuria).[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Toxicity / Excessive Weight Loss (>15-20%) | Dose is too high for the specific mouse strain or model. | • Reduce the dose for the next cycle or cohort.• Switch from a conventional (MTD) schedule to a lower-dose metronomic regimen.[4]• Ensure the drug formulation and vehicle are not causing toxicity. |
| Lack of Anti-Tumor Efficacy | • Drug Resistance: The tumor model may be inherently resistant to alkylating agents.• Suboptimal Dosing: The dose may be too low, or the schedule may be inappropriate for the tumor type.• Metabolic Issues: Insufficient activation of the prodrug in the specific mouse strain. | • Verify the tumor model's sensitivity to similar agents like cyclophosphamide or ifosfamide.[10]• Increase the dose or frequency, while carefully monitoring for toxicity.• Consider a metronomic schedule, which may overcome resistance by targeting tumor angiogenesis.[5] |
| High Variability in Tumor Growth Within a Group | • Inconsistent number of viable tumor cells implanted.• Variation in implantation site or technique (e.g., subcutaneous vs. orthotopic).[10]• Natural heterogeneity of the tumor cell line. | • Standardize the cell preparation and injection protocol meticulously.• Increase the number of mice per group to improve statistical power.[10]• Initiate treatment when tumors reach a specific, uniform volume (e.g., 100-200 mm³).[5][11] |
| Unexpected Animal Deaths | • Delayed Toxicity: High doses of cyclophosphamide can cause a delayed wasting syndrome.[8]• Acute Toxicity: The dose may exceed the maximum tolerated dose (MTD).• Off-Target Effects: Potential for nephrotoxicity or neurotoxicity, particularly from metabolites like chloroacetaldehyde (CAL) which are more associated with ifosfamide.[9] | • Implement a pilot dose-finding study to establish the MTD in your specific model.• For high-dose studies, consider co-administration of supportive care agents if applicable.• Perform necropsy and histopathology on deceased animals to identify the cause of death. |
Data Presentation: Dosing Regimens
Table 1: Examples of this compound & Cyclophosphamide Dosing in Murine Models
| Drug | Dosing Schedule | Dose | Route | Mouse Strain | Tumor Model / Application | Key Finding | Reference |
| This compound | Conventional | 266 mg/kg BW (single dose) | i.p. | Nude Mice | Human NSCLC Xenograft (LX-1) | Less effective than metronomic therapy. | [5] |
| This compound | Metronomic | 19 mg/kg BW per day | p.o. | Nude Mice | Human NSCLC Xenograft (LX-1) | Long-lasting tumor growth retardation via anti-angiogenesis. | [5] |
| Cyclophosphamide | Conventional (MTD) | 150 mg/kg | i.p. | BALB/cJ | Angiogenesis Assay (Matrigel) | Significant inhibition of angiogenesis. | [4] |
| Cyclophosphamide | Metronomic (LDM) | ~20 mg/kg/day | p.o. (in water) | Nude Mice | Human Xenografts | Well-tolerated; absent or low-grade toxicity. | [4] |
| Cyclophosphamide | Dose-Response | 50, 100, or 150 mg/kg | i.p. | BALB/c | CT26 Colorectal Carcinoma | Dose-dependent anti-tumor effect. | [12] |
| Cyclophosphamide | Single High Dose | 300 mg/kg | i.p. | DBA/2 | Toxicity Study | Caused delayed wasting syndrome and mortality. | [8] |
| Cyclophosphamide | Single High Dose | 100 mg/kg | i.p. | NMRI Mice | POF Model | Induced premature ovarian failure. | [13][14] |
| Cyclophosphamide | Metronomic | 40 mg/kg/day x 10 days | i.p. | Mice | Ovarian Toxicity Study | Reduced ovarian follicular loss compared to a single high dose. | [7] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol outlines a standard workflow for assessing the anti-tumor efficacy of this compound using a human tumor xenograft model in immunodeficient mice.
-
Cell Culture and Preparation:
-
Culture human tumor cells (e.g., LX-1 lung cancer) under standard conditions (37°C, 5% CO₂).[15]
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Wash cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the final cell pellet in sterile PBS or Matrigel at a concentration of 2-5 x 10⁷ cells/mL. Perform a viability count using trypan blue; viability should be >95%.
-
-
Tumor Implantation:
-
Use 6-8 week old immunodeficient mice (e.g., athymic nude).
-
Anesthetize the mouse using isoflurane or an equivalent approved method.
-
Inject 100-200 µL of the cell suspension (typically 2-10 x 10⁶ cells) subcutaneously into the flank of the mouse.[5]
-
-
Tumor Growth Monitoring and Randomization:
-
Allow tumors to establish. Begin caliper measurements 2-3 times per week once tumors are palpable.
-
Calculate tumor volume using the formula: Volume = (length × width²)/2 .[5][10]
-
When the mean tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and control groups (n=7-10 mice per group is recommended).[10][11]
-
-
Drug Preparation and Administration:
-
Control Group: Administer the vehicle (e.g., sterile saline) on the same schedule as the treatment groups.
-
Conventional Dosing: Dissolve this compound in sterile saline. Administer the calculated dose (e.g., 266 mg/kg) via i.p. injection.
-
Metronomic Dosing: Dissolve this compound in the drinking water at a concentration calculated to deliver the target dose (e.g., 19 mg/kg/day) based on average daily water consumption. Alternatively, administer daily via oral gavage.
-
-
Data Collection and Endpoints:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor animals daily for clinical signs of toxicity.
-
Define study endpoints, which may include:
-
Tumor volume reaching a maximum size (e.g., 2000 mm³).
-
Significant body weight loss (>20%).
-
Pre-defined study duration (e.g., 30 days).
-
-
At the end of the study, euthanize mice according to approved institutional protocols. Harvest tumors for further analysis (e.g., histology, immunohistochemistry for microvessel density).
-
Visualizations
Caption: Experimental workflow for a murine xenograft efficacy study.
Caption: Simplified metabolic activation pathway of this compound.
References
- 1. This compound metabolism in different species--ifosfamide is the predominant metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigations on the pharmacokinetics of this compound and its metabolites-first report of 4-hydroxy-trofosfamide kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Metronomic this compound inhibits progression of human lung cancer xenografts by exerting anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing cancer therapy: a review of the multifaceted effects of metronomic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple dose treatment reduces cyclophosphamide-induced ovarian follicular loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delayed toxicity of cyclophosphamide in normal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination treatment with hypoxia-activated prodrug evofosfamide (TH-302) and mTOR inhibitors results in enhanced antitumor efficacy in preclinical renal cell carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Establishment of an optimized chemotherapy-induced mouse model for premature ovarian failure: protocol and findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Establishment of an optimized chemotherapy-induced mouse model for premature ovarian failure: protocol and findings | Aging [aging-us.com]
- 15. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trofosfamide Therapeutic Index Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic index of Trofosfamide.
Frequently Asked Questions (FAQs)
General Understanding
-
Q1: What is the mechanism of action of this compound? this compound is an alkylating agent and a prodrug of ifosfamide and cyclophosphamide.[1] Following oral administration, it is metabolized in the liver by cytochrome P450 enzymes into its active metabolites.[1][2] These active metabolites, primarily 4-hydroxy-trofosfamide, ifosfamide, and cyclophosphamide, then exert their cytotoxic effects.[3][4][5] They work by attaching alkyl groups to DNA, which leads to the formation of cross-links between DNA strands.[2][6] This cross-linking interferes with DNA replication and transcription, inducing DNA strand breaks.[1][2] The extensive and irreparable DNA damage ultimately triggers programmed cell death (apoptosis) in rapidly dividing cells, a characteristic of cancer cells.[1][2]
-
Q2: What are the main metabolic pathways of this compound? this compound undergoes hepatic biotransformation to produce its active and stable metabolites. The primary metabolic pathways are:
-
Direct 4-hydroxylation: This is now considered a major metabolic pathway, leading to the formation of the active metabolite 4-hydroxy-trofosfamide.[3][4][5]
-
Dechloroethylation: This pathway leads to the formation of ifosfamide (Ifo), which is a major stable metabolite, and to a lesser extent, cyclophosphamide (Cyclo).[4][7] Ifosfamide can be further metabolized to its active form, 4-hydroxy-ifosfamide, and other metabolites.[3]
-
-
Q3: What are the known side effects associated with this compound treatment? Common side effects of this compound include nausea, vomiting, fatigue, and loss of appetite.[1] More severe side effects can include myelosuppression, which leads to a decrease in the production of blood cells, resulting in anemia, leukopenia (increased risk of infections), and thrombocytopenia (increased risk of bleeding).[1][8] Other significant toxicities may include hemorrhagic cystitis (inflammation and bleeding of the bladder), neurotoxicity (dizziness, confusion), cardiotoxicity, and hepatotoxicity.[6][8] Hair loss (alopecia) and mucositis (inflammation of the digestive tract lining) can also occur.[1][8]
Troubleshooting Experimental Issues
-
Q4: We are observing significant myelosuppression in our preclinical models. How can we mitigate this? Myelosuppression is a known dose-limiting toxicity of this compound.[1] Consider the following strategies:
-
Dose Fractionation: Administering the total dose in smaller, more frequent intervals may reduce peak plasma concentrations of toxic metabolites, potentially lessening bone marrow suppression.[9]
-
Metronomic Dosing: A low-dose, continuous administration schedule may have immunomodulatory effects and be better tolerated than traditional maximum tolerated dose regimens.[10]
-
Combination with Myeloprotective Agents: Co-administration of growth factors like G-CSF (granulocyte colony-stimulating factor) can help stimulate the recovery of hematopoietic stem cells.
-
Investigate Drug Interactions: Concomitant use of other bone marrow suppressants can exacerbate myelosuppressive effects.[1] Ensure that other compounds in your experimental protocol do not have overlapping toxicities.
-
-
Q5: How can we reduce the incidence of hemorrhagic cystitis in our animal studies? Hemorrhagic cystitis is a potential side effect, particularly at higher doses.[6][8] To minimize this:
-
Ensure Adequate Hydration: Maintaining a high fluid intake helps to dilute the concentration of acrolein, a urotoxic metabolite, in the bladder.
-
Use of Uroprotective Agents: Co-administration of a uroprotectant like mesna can neutralize acrolein in the urinary tract.
-
Dose Adjustment: If hemorrhagic cystitis persists, a reduction in the this compound dose may be necessary.
-
-
Q6: We are seeing variability in tumor response in our xenograft models. What could be the cause? Variability in response can stem from several factors:
-
Drug Metabolism: this compound requires metabolic activation by cytochrome P450 enzymes.[1][2] Differences in the expression and activity of these enzymes between individual animals can lead to inconsistent levels of active metabolites.
-
Drug Resistance: The tumor cells may have or may develop resistance to this compound. Mechanisms of resistance to the parent compound, cyclophosphamide, include increased DNA repair capacity, and detoxification via glutathione S-transferases.[11][12][13]
-
Experimental Technique: Ensure consistency in tumor implantation, drug administration (route, timing, vehicle), and tumor measurement techniques across all animals.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and its Metabolites
| Parameter | This compound (TRO) | 4-hydroxy-TRO | Ifosfamide (IFO) |
| Half-life (t½) | ~1.2 hours[3] | - | - |
| Apparent Clearance (Cl/F) | 4.0 L/min[3] | - | - |
| AUC Molar Ratio (vs. TRO) | 1.0 | 1.59[3] | 6.90[3] |
| Cmax (µmol/L) | 10-13[3] | 10-13[3] | 10-13[3] |
Table 2: Clinical Efficacy of this compound in Combination Therapy for Recurrent Glioma
| Parameter | This compound/Etoposide | Control Cohort |
| Median Progression-Free Survival | 3.8 months[14] | 2.9 months[14] |
| Progression-Free Survival at 6 months | 39%[14] | 6%[14] |
| Median Overall Survival | 10.4 months[14] | 5.7 months[14] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay of this compound
-
Cell Culture: Culture the desired cancer cell line (e.g., a breast cancer cell line like MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Metabolic Activation: As this compound is a prodrug, it requires metabolic activation to exert its cytotoxic effects. This can be achieved by co-culturing the cancer cells with a source of cytochrome P450 enzymes, such as rat liver S9 fraction.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations for the assay.
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: The following day, remove the medium and add fresh medium containing the different concentrations of this compound and the S9 metabolic activation mix. Include appropriate controls (untreated cells, vehicle control, and cells with S9 mix only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the data to determine the IC50 (the concentration of drug that inhibits 50% of cell growth).
Protocol 2: Evaluation of this compound in Combination with a Novel Agent in a Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) and subcutaneously implant the cancer cells of interest.
-
Tumor Growth: Monitor the mice regularly until the tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into four treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Novel agent alone
-
Group 4: this compound in combination with the novel agent
-
-
Drug Administration: Administer this compound orally according to a predetermined schedule (e.g., daily or in cycles).[1] Administer the novel agent according to its optimal route and schedule.
-
Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Toxicity Assessment: Monitor the mice for any signs of toxicity, and perform complete blood counts at the end of the study to assess myelosuppression.
-
Endpoint: The study can be terminated when the tumors in the control group reach a certain size, or after a predetermined treatment duration.
-
Data Analysis: Analyze the tumor growth data to determine if the combination therapy results in a statistically significant delay in tumor growth compared to the single-agent and control groups. Assess the toxicity data to evaluate the safety of the combination.
Visualizations
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Investigations on the pharmacokinetics of this compound and its metabolites-first report of 4-hydroxy-trofosfamide kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insights into the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mims.com [mims.com]
- 7. Pharmacokinetics of this compound and its dechloroethylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are the side effects of this compound? [synapse.patsnap.com]
- 9. Reduction of ifosfamide toxicity using dose fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. A proposed mechanism of resistance to cyclophosphamide and phosphoramide mustard in a Yoshida cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of resistance to the toxicity of cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. P17.04.B Combination of this compound and Etoposide in Recurrent Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Trofosfamide-Induced Urotoxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of Trofosfamide-induced urotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments.
| Problem | Possible Cause | Suggested Solution |
| High variability in bladder injury between animals in the same group. | - Inconsistent drug administration (e.g., intraperitoneal leakage).- Dehydration in some animals, leading to concentrated urinary metabolites.[1] - Genetic differences in drug metabolism between individual animals, even within the same strain. | - Ensure proper and consistent intraperitoneal (i.p.) injection technique.- Provide ad libitum access to water and consider providing hydration support (e.g., subcutaneous saline) to prevent dehydration.[2] - Increase the number of animals per group to improve statistical power and account for individual variability. |
| Unexpectedly high mortality rate in the this compound-treated group. | - Dose of this compound (or its analogs like Ifosfamide/Cyclophosphamide) is too high for the specific animal strain or age.- Severe systemic toxicity beyond urotoxicity.- Dehydration and electrolyte imbalance. | - Perform a dose-response study to determine the optimal dose that induces urotoxicity without excessive mortality.- Monitor animals closely for signs of systemic toxicity (e.g., weight loss, lethargy) and consider dose reduction if necessary.- Ensure adequate hydration.[2] |
| Uroprotective agent (e.g., Mesna) shows little to no effect. | - Incorrect timing or dosage of the uroprotectant.- The uroprotectant may not be effective against the specific toxic metabolite or pathway.- Degradation of the uroprotective agent. | - Administer Mesna according to established protocols, typically before and at multiple time points after the oxazaphosphorine to ensure it is present in the bladder when the toxic metabolites are excreted.[3][4] - Verify the dosage calculations for the uroprotectant.- Prepare fresh solutions of the uroprotective agent for each experiment. |
| Difficulty in quantifying bladder hemorrhage accurately. | - Subjective scoring methods leading to inter-observer variability.- Hematuria can be transient and missed at the time of sacrifice. | - Utilize quantitative methods such as measuring bladder wet weight and hemoglobin content.[5] - Employ a standardized macroscopic scoring system for edema and hemorrhage.[2][6] - Collect urine at multiple time points to assess hematuria. |
| Histopathological findings do not correlate with macroscopic observations. | - Sampling error during tissue processing.- The plane of sectioning may miss focal lesions.- Early or delayed stages of injury may not show gross changes. | - Ensure the entire bladder is properly fixed and embedded.- Section the bladder at multiple levels to get a comprehensive view.- Correlate histology with specific time points post-Trofosfamide administration. |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolite responsible for this compound-induced urotoxicity?
A1: The primary causative agent of urotoxicity from oxazaphosphorine cytostatics like this compound, Ifosfamide, and Cyclophosphamide is acrolein.[7] Acrolein is a highly reactive metabolite that is formed in the urine and causes direct damage to the urothelial lining of the bladder.[7][8]
Q2: How does acrolein cause bladder damage?
A2: Acrolein induces a complex cascade of events in the bladder urothelium, including:
-
Oxidative Stress: Acrolein increases the production of reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage.[7][9]
-
Inflammation: It triggers the release of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][5]
-
Cell Death: Acrolein can induce apoptosis and necrosis of urothelial cells.[7]
-
Tissue Damage: The inflammatory response and cell death lead to edema, hemorrhage, ulceration, and necrosis of the bladder tissue.[6][8]
Q3: What is Mesna and how does it work as a uroprotectant?
A3: Mesna (sodium 2-mercaptoethane sulfonate) is a uroprotective agent that is co-administered with oxazaphosphorine chemotherapy.[3][10] Its protective mechanism is based on the formation of a non-toxic compound with acrolein in the urine, which is then safely excreted.[7]
Q4: Are there alternatives to Mesna for uroprotection in animal models?
A4: Yes, researchers have investigated several alternative uroprotective agents. These include:
-
Glutathione: An antioxidant that has shown comparable efficacy to Mesna in reducing Ifosfamide-induced hemorrhagic cystitis in rats.[2][9][11]
-
Isopropyl Gallate (IPG): A gallic acid-derived compound that has demonstrated protective effects against Ifosfamide-induced bladder damage in mice by reducing inflammation and oxidative stress.[5]
-
Hyperhydration: Increasing fluid intake can help dilute the concentration of acrolein in the urine, thereby reducing its toxicity.[6]
Q5: What are the key parameters to measure when assessing urotoxicity in animal models?
A5: Key parameters include:
-
Macroscopic evaluation: Bladder wet weight, presence of edema, and hemorrhage scores.[5][6][12]
-
Histopathological examination: Assessment of urothelial damage, inflammation, ulceration, and hemorrhage.[2][9]
-
Biochemical markers: Measurement of inflammatory cytokines (e.g., TNF-α, IL-1β) and markers of oxidative stress (e.g., MDA, SOD) in bladder tissue.[1][5]
-
Urinalysis: Detection of hematuria.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound-induced urotoxicity and its mitigation in animal models.
Table 1: Dosages for Induction of Hemorrhagic Cystitis and Uroprotection
| Compound | Animal Model | Dosage | Route of Administration | Reference |
| Ifosfamide | Mice | 400 mg/kg | i.p. | [5] |
| Ifosfamide | Rats | 120 mg/kg | i.p. | [6][11] |
| Cyclophosphamide | Rats | 150 mg/kg | i.p. | [13] |
| Mesna | Mice | 80 mg/kg | i.p. | [5] |
| Mesna | Rats | 40 mg/kg | i.p. | [6][11] |
| Isopropyl Gallate | Mice | 6.25, 12.5, 25, 50 mg/kg | Oral | [5] |
| Glutathione | Rats | 500 mg/kg | i.p. | [6][11] |
Table 2: Effects of Uroprotectants on Bladder Injury Markers in Mice (Ifosfamide-Induced)
| Treatment Group | Bladder Wet Weight Reduction (%) | Hemoglobin Content Reduction (%) | TNF-α Reduction (%) | IL-1β Reduction (%) | Reference |
| IPG (25 mg/kg) | 36.86 | 54.55 | 88.77 | 62.87 | [5] |
| Mesna (80 mg/kg) | Not specified | Not specified | 93.44 | 70.04 | [5] |
Experimental Protocols
Protocol 1: Induction of Hemorrhagic Cystitis with Ifosfamide in Mice
Materials:
-
Ifosfamide (IFOS)
-
Sterile saline
-
Mice (e.g., Swiss)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a fresh solution of Ifosfamide in sterile saline.
-
Administer a single dose of Ifosfamide (e.g., 400 mg/kg) via i.p. injection to the mice.[5]
-
House the animals with free access to food and water.
-
Euthanize the animals at a predetermined time point (e.g., 12 hours) after Ifosfamide administration.[5]
-
Carefully dissect and collect the bladders for macroscopic and microscopic evaluation.
Protocol 2: Uroprotection with Mesna in an Ifosfamide-Induced Cystitis Model in Mice
Materials:
-
Ifosfamide (IFOS)
-
Mesna
-
Sterile saline
-
Mice
-
Syringes and needles for i.p. injection
Procedure:
-
Prepare fresh solutions of Ifosfamide and Mesna in sterile saline.
-
Administer Mesna (e.g., 80 mg/kg) i.p. at specific time points relative to the Ifosfamide injection. A common protocol is to administer Mesna 4 hours before and 8 hours after the induction of cystitis.[5]
-
Induce hemorrhagic cystitis by administering a single i.p. injection of Ifosfamide (e.g., 400 mg/kg).[5]
-
Include a control group that receives Ifosfamide but no Mesna.
-
Euthanize the animals 12 hours after Ifosfamide administration and collect the bladders for analysis.[5]
Visualizations
Signaling Pathway of Acrolein-Induced Urotoxicity
Caption: Acrolein, a metabolite of this compound, induces urotoxicity through oxidative stress and inflammation.
Experimental Workflow for Evaluating Uroprotective Agents
Caption: A typical experimental workflow for assessing the efficacy of uroprotective agents.
Logical Relationship of Uroprotective Mechanisms
Caption: Different uroprotective agents employ various mechanisms to counteract acrolein-induced urotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparision of uroprotective activity of reduced glutathione with Mesna in Ifosfamide induced hemorrhagic cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of mesna to prevent ifosfamide-induced urotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The uroprotection of mesna on cyclophosphamide cystitis in rats. Its consequences on behaviour and brain activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparision of uroprotective activity of reduced glutathione with mesna in ifosfamide induced hemorrhagic cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of hemorrhagic cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. P2X7 Receptor Blockade Protects Against Acrolein-Induced Bladder Damage: A Potential New Therapeutic Approach for the Treatment of Bladder Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ifosfamide and mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclophosphamide Induces an Early Wave of Acrolein-Independent Apoptosis in the Urothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relevance of the cyclophosphamide-induced cystitis model for pharmacological studies targeting inflammation and pain of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ics.org [ics.org]
Technical Support Center: Troubleshooting Trofosfamide Instability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on common challenges encountered with the stability of Trofosfamide in aqueous solutions during experimental procedures. The following information is designed to help you troubleshoot and optimize your experimental setup for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the primary causes of this compound instability in an aqueous environment?
A1: this compound, like other oxazaphosphorine drugs, is susceptible to degradation in aqueous solutions, primarily through hydrolysis. The stability of this compound is significantly influenced by the pH of the solution and the storage temperature. Extreme pH conditions (both acidic and alkaline) and elevated temperatures can accelerate the degradation process. The primary degradation pathway involves the cleavage of the phosphorus-nitrogen (P-N) bond within the oxazaphosphorine ring.
Q2: What are the expected degradation products of this compound in an aqueous solution?
A2: The degradation of this compound can lead to several products. The main degradation pathways include ketonization and the breaking of the carbon-chlorine (C-Cl), phosphorus-nitrogen (P-N), and carbon-nitrogen (C-N) bonds. A primary initial step in the degradation process is often the release of a chloride ion. Understanding these degradation products is crucial for accurately interpreting analytical results from stability studies.
Q3: What is the optimal pH range for preparing and storing this compound solutions to ensure maximum stability?
A3: Based on studies of the closely related compound Ifosfamide, this compound is expected to exhibit maximum stability in a weakly acidic to neutral pH range, approximately between pH 4 and 9.[1] Under these conditions, the rate of hydrolysis is minimized. It is critical to control the pH of your aqueous solutions to fall within this range to prevent significant degradation.
Q4: How does temperature affect the stability of this compound solutions?
A4: Temperature is a critical factor in the stability of this compound solutions. Increased temperatures significantly accelerate the rate of degradation. For short-term storage during experiments, it is advisable to keep solutions at controlled ambient temperatures. For longer-term storage, refrigeration is recommended. Studies on Ifosfamide have shown no significant decay at 27°C for up to 9 days, but a noticeable loss at 37°C over the same period.[2][3]
Q5: Are there any recommended stabilizing agents that can be added to this compound solutions?
A5: While specific stabilizing agents for this compound are not extensively documented, general principles of drug stabilization can be applied. The use of appropriate buffering agents to maintain the optimal pH range (4-9) is the most critical step. For research applications, it is important to first establish a baseline stability in a simple aqueous buffered system before introducing other excipients, as they may interfere with the assay or the intended biological activity.
Troubleshooting Guides
Issue: Rapid Loss of this compound Potency in Solution
Possible Cause 1: Inappropriate pH of the Solution
-
Troubleshooting Step: Measure the pH of your aqueous solution. If it falls outside the recommended range of 4-9, adjust it using a suitable buffer system (e.g., phosphate or citrate buffers).
-
Verification: Prepare fresh solutions buffered at different pH values within the 4-9 range and compare the stability of this compound over time using a validated analytical method like HPLC.
Possible Cause 2: Elevated Storage or Experimental Temperature
-
Troubleshooting Step: Ensure that your this compound solutions are stored at a controlled, cool temperature, especially for extended experiments. If possible, conduct experiments on a cooled plate or in a temperature-controlled environment.
-
Verification: Analyze the stability of this compound in solutions stored at different temperatures (e.g., 4°C, room temperature, and 37°C) to quantify the impact of temperature on degradation.
Issue: Inconsistent or Irreproducible Experimental Results
Possible Cause: Degradation of this compound During the Experiment
-
Troubleshooting Step: Prepare fresh this compound solutions immediately before each experiment. If the experiment is lengthy, consider preparing multiple fresh batches or assess the stability over the duration of the experiment under the exact experimental conditions.
-
Verification: Perform a time-course stability study of this compound under your specific experimental conditions (media, temperature, light exposure) to understand its degradation profile throughout the experiment.
Quantitative Data on Oxazaphosphorine Stability
Due to the limited availability of specific quantitative stability data for this compound, the following tables summarize stability data for the structurally similar compound, Ifosfamide, which can serve as a valuable reference.
Table 1: Effect of Temperature on Ifosfamide Stability in Aqueous Solution
| Temperature (°C) | Observation after 9 Days | Reference |
| Ambient (Daylight) | No evidence of decay | [2][3] |
| 27 (Dark) | No evidence of decay | [2][3] |
| 37 (Dark) | ~7% loss of initial amount | [2][3] |
| 70 (Dark) | Significant degradation within 72 hours | [2][3] |
Table 2: pH-Rate Profile for Ifosfamide Degradation at 70°C
| pH | Half-life (hours) | Stability | Reference |
| 1-3 | < 20 | Low | [1] |
| 4-9 | ~ 20 | Maximum | [1] |
| 10-13 | < 20 | Low | [1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials:
- This compound reference standard
- HPLC-grade water
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- pH meter
- HPLC system with UV or MS detector
- Volumetric flasks and pipettes
2. Preparation of Stock Solution:
- Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
- Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of e.g., 100 µg/mL. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
- Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of e.g., 100 µg/mL. Incubate at a specified temperature (e.g., 60°C) for a defined period.
- Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) to a final concentration of e.g., 100 µg/mL. Keep at room temperature for a defined period.
- Thermal Degradation: Prepare an aqueous solution of this compound (e.g., 100 µg/mL) and expose it to a high temperature (e.g., 70°C) in a controlled environment.
- Control Sample: Prepare a solution of this compound in purified water and keep it at a controlled, cool temperature.
4. Sample Analysis:
- At each time point, withdraw an aliquot of the stressed sample.
- If necessary, neutralize the acidic and basic samples.
- Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any degradation product peaks.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
- Identify and quantify the major degradation products.
Visualizations
Caption: Major degradation pathways of this compound in aqueous solutions.
Caption: Troubleshooting workflow for this compound instability.
References
- 1. A systematic study on the chemical stability of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PMC [pmc.ncbi.nlm.nih.gov]
strategies to enhance Trofosfamide activation in target cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the activation of Trofosfamide in target cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound activation?
A1: this compound is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1][2] This activation is primarily carried out by cytochrome P450 (CYP) enzymes, predominantly in the liver.[1][2] The key metabolic step is the 4-hydroxylation of the oxazaphosphorine ring, which leads to the formation of the active metabolite, 4-hydroxy-trofosfamide. This active metabolite can then spontaneously decompose to form the ultimate alkylating agents, ifosfamide and cyclophosphamide mustards, which crosslink DNA and induce cancer cell death.[1][2][3]
Q2: Which CYP450 isoforms are responsible for this compound activation?
A2: Several CYP450 isoforms are involved in the activation of oxazaphosphorines like this compound. Studies on the closely related compounds, cyclophosphamide and ifosfamide, have identified CYP2B6, CYP2C8, CYP2C9, and CYP3A4 as key enzymes in the 4-hydroxylation process.[4] Therefore, the expression levels and activity of these isoforms in your experimental system (e.g., cell lines, liver microsomes) will significantly influence the extent of this compound activation.
Q3: How can I enhance the activation of this compound in my in vitro experiments?
A3: Enhancing this compound activation in vitro can be achieved by modulating the activity of the responsible CYP450 enzymes. One common strategy is to pre-treat your cellular or subcellular system with inducers of the relevant CYP isoforms.
Troubleshooting Guide
Issue 1: Low or undetectable levels of activated this compound metabolites.
-
Possible Cause 1: Insufficient CYP450 activity in the experimental system.
-
Solution:
-
Cell Lines: Many cancer cell lines have low endogenous CYP450 expression. Consider using a cell line known to express the required CYP isoforms or transfecting your cells with the desired CYP genes. Alternatively, you can co-culture your target cells with hepatocytes or use a liver S9 fraction or microsomes to provide the necessary metabolic activity.
-
Liver Fractions: Ensure the S9 fraction or microsomes are of high quality and have been stored correctly at -80°C to maintain enzymatic activity. Avoid repeated freeze-thaw cycles.
-
-
-
Possible Cause 2: Suboptimal incubation conditions.
-
Solution:
-
Cofactors: The activation of this compound by CYP enzymes requires NADPH as a cofactor. Ensure that an NADPH-regenerating system is included in your incubation mixture at an optimal concentration.
-
Incubation Time and Temperature: Optimize the incubation time and temperature (typically 37°C) to allow for sufficient metabolite formation without causing degradation of the enzymes or the product.
-
-
-
Possible Cause 3: Degradation of active metabolites.
-
Solution: The active metabolite, 4-hydroxy-trofosfamide, can be unstable. Minimize the time between the end of the incubation and sample analysis. Keep samples on ice and consider using derivatizing agents to stabilize the metabolite if necessary.
-
Issue 2: High variability in this compound activation between experiments.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including cell density, passage number, and media composition, as these can affect cellular metabolism.
-
-
Possible Cause 2: Variability in the activity of liver fractions.
-
Solution: Use a single batch of S9 or microsomes for a set of comparative experiments. If using different batches, it is essential to perform a quality control check to assess their metabolic activity using a known substrate.
-
-
Possible Cause 3: Pre-analytical sample handling inconsistencies.
-
Solution: Standardize all sample handling procedures, from collection to storage and analysis. This includes consistent timing, temperature, and the use of appropriate solvents and anticoagulants if working with plasma samples.
-
Strategies to Enhance this compound Activation
A primary strategy to enhance this compound activation is the pre-treatment of the experimental system with inducers of relevant CYP450 enzymes.
Quantitative Data on CYP450 Induction for Oxazaphosphorines
While specific quantitative data for this compound induction is limited, extensive research on its analogues, cyclophosphamide and ifosfamide, provides valuable insights. The following table summarizes the induction of oxazaphosphorine 4-hydroxylation in primary human hepatocyte cultures.
| Inducer | Concentration | Incubation Time | Fold Increase in 4-Hydroxylation (vs. Control) |
| Phenobarbital | 1 mM | 96 h | 2-4 |
| Dexamethasone | 10 µM | 96 h | 2-3 |
| Rifampin | 10 µM | 96 h | 3-5 |
Data adapted from Roy et al., 1999. The study measured the 4-hydroxylation of cyclophosphamide and ifosfamide. Given the structural and metabolic similarity, similar induction effects can be expected for this compound.
Experimental Protocols
Key Experiment: In Vitro Activation of this compound using Human Liver Microsomes
Objective: To determine the rate of formation of 4-hydroxy-trofosfamide from this compound in the presence of human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for HPLC analysis
-
HPLC system with a suitable column (e.g., C18)
Methodology:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and this compound (at the desired concentration).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of the Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed incubation mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Termination of the Reaction:
-
Stop the reaction at each time point by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
-
Sample Preparation for HPLC:
-
Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC to separate and quantify the parent drug (this compound) and the metabolite (4-hydroxy-trofosfamide).
-
The concentration of the metabolite is determined by comparing its peak area to that of a standard curve.
-
Visualizations
This compound Activation Pathway
References
addressing batch-to-batch variability of Trofosfamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of Trofosfamide. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to ensure consistent and reliable experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using different batches of this compound.
Problem: Inconsistent cytotoxic activity observed between different batches of this compound.
| Possible Cause | Recommended Action |
| Variability in Purity and Impurity Profile | Analyze the purity of each batch using High-Performance Liquid Chromatography (HPLC). Compare the chromatograms to identify any differences in the impurity profile. The presence of highly potent impurities can significantly alter the observed activity. |
| Degradation of this compound | This compound, like other oxazaphosphorines, can degrade over time or under suboptimal storage conditions. Assess the integrity of each batch using HPLC to quantify the parent compound and any major degradants. Ensure storage conditions are consistently maintained according to the manufacturer's instructions. |
| Differences in Enantiomeric Ratio | This compound is a chiral molecule, and the different enantiomers can exhibit different biological activities. Use a chiral HPLC method to determine the enantiomeric ratio of each batch.[1] |
| Metabolic Activation Variability | The cytotoxic effect of this compound is dependent on its metabolic activation by cytochrome P450 enzymes.[2][3] If using an in vitro system with liver microsomes, ensure the quality and activity of the microsomes are consistent across experiments. |
Problem: Unexpected peaks observed during analytical characterization (e.g., HPLC, LC-MS).
| Possible Cause | Recommended Action |
| Presence of Metabolites or Degradation Products | This compound can be metabolized to Ifosfamide and Cyclophosphamide.[2] It can also undergo hydrolysis or oxidation.[4] Compare the unexpected peaks to reference standards of known metabolites and degradation products. |
| Contamination | Contamination can be introduced from solvents, vials, or during sample preparation. Run a blank (solvent only) to check for system contamination. Review sample handling procedures to minimize the risk of cross-contamination. |
| Impurity in a New Batch | A new batch may contain a novel impurity not present in previous batches. Use mass spectrometry (MS) to identify the mass of the unknown peak and consult with the manufacturer for further information. |
Frequently Asked Questions (FAQs)
Q1: What are the common causes of batch-to-batch variability in this compound?
A1: Batch-to-batch variability of this compound can stem from several factors, including:
-
Purity and Impurity Profile: Differences in the manufacturing process can lead to variations in the purity levels and the types and quantities of impurities present in each batch. Even small amounts of highly active impurities can impact experimental results.[5]
-
Stability and Degradation: this compound can degrade if not stored under appropriate conditions (e.g., temperature, humidity, light exposure). Degradation products may have different biological activities compared to the parent compound.
-
Enantiomeric Composition: As a chiral molecule, the ratio of its enantiomers can vary between batches, potentially affecting its pharmacological activity.[1]
-
Physical Properties: Variations in physical properties such as particle size and crystal form can influence dissolution rates and bioavailability.
Q2: What analytical methods are recommended for characterizing this compound and assessing its purity?
A2: Several analytical techniques are suitable for characterizing this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing purity, quantifying the active pharmaceutical ingredient (API), and detecting impurities and degradation products.[1][2][6] Reversed-phase HPLC is commonly used.
-
Chiral HPLC: Specifically used to separate and quantify the enantiomers of this compound.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information about impurities and degradation products by determining their mass-to-charge ratio.
-
Thin-Layer Chromatography (TLC): A simpler chromatographic technique that can be used for qualitative analysis and to monitor the progress of reactions.[7]
Q3: How should I store this compound to minimize degradation?
A3: While specific storage conditions should always be followed as per the manufacturer's certificate of analysis, general recommendations for oxazaphosphorine compounds include storage in a cool, dry, and dark place. Protect from moisture and light to prevent hydrolysis and photolysis.[4]
Q4: Can impurities in a this compound batch affect my experimental results?
A4: Yes, impurities can significantly impact experimental outcomes.[5] Structurally similar impurities may have their own biological activity, act as competitive inhibitors, or be toxic to cells, leading to misleading results. It is crucial to characterize the impurity profile of each batch.
Experimental Protocols
Protocol 1: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound batch and identify any potential impurities or degradation products.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Reference standards for this compound and known impurities/metabolites (if available)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Method:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the this compound sample from the batch to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Acetonitrile:Water (isocratic or gradient)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: As recommended for this compound (e.g., in the low UV range)
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to the standard. Calculate the purity of the sample based on the area of the main peak relative to the total area of all peaks. Identify any impurity peaks by comparing their retention times to those of known impurity standards.
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Troubleshooting workflow for batch-to-batch variability.
References
- 1. Analytical and preparative high-performance liquid chromatographic separation of the enantiomers of ifosfamide, cyclophosphamide and this compound and their determination in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound metabolism in different species--ifosfamide is the predominant metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutagenic activity of cyclophosphamide, ifosfamide, and this compound in different genes of escherichia coli and salmonella typhimurium after biotransformation through extracts of rodent liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. [Quantitative determination of cyclophosphamide, ifosfamide, and this compound and their stable metabolites on TLC-plates with the aid of 4-pyridine-aldehyde-2-benzothiazolyl-hydrazone (PBH) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Trofosfamide Metabolite Separation
Welcome to the technical support center for the chromatographic analysis of Trofosfamide and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization and to offer solutions for common challenges encountered during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound that I should be looking to separate?
A1: this compound is a prodrug that undergoes metabolic activation. The primary metabolites of interest for separation and quantification are Ifosfamide (IFO) and Cyclophosphamide (CYC).[1] Further metabolism leads to the formation of active 4-hydroxy metabolites (e.g., 4-hydroxy-Trofosfamide) and inactive dechloroethylated byproducts.[1][2][3]
Q2: What type of HPLC column is most suitable for separating this compound and its metabolites?
A2: A reversed-phase C18 column is the most commonly used and effective stationary phase for the separation of this compound and its metabolites.[4] The nonpolar nature of the C18 stationary phase allows for good retention and separation of these relatively polar compounds when used with an appropriate polar mobile phase.
Q3: What are the recommended starting conditions for mobile phase selection?
A3: A good starting point for mobile phase selection is a gradient elution using a mixture of an aqueous buffer and an organic modifier. A common combination is a phosphate buffer at a slightly acidic to neutral pH (e.g., pH 6.0) and acetonitrile as the organic solvent.[4] Alternatively, a mobile phase containing 0.1% formic acid in water and methanol or acetonitrile can be effective, especially for LC-MS applications.
Q4: Why is a gradient elution typically preferred over an isocratic elution for this analysis?
A4: The metabolites of this compound have a range of polarities. A gradient elution, where the concentration of the organic solvent is increased over time, allows for the effective separation of both the more polar hydroxylated metabolites and the less polar parent drug and its primary metabolites (Ifosfamide and Cyclophosphamide) within a reasonable run time.
Q5: What is a suitable detection wavelength for this compound and its metabolites?
A5: this compound and its metabolites lack a strong chromophore, making UV detection challenging but feasible at low wavelengths. A detection wavelength in the range of 195-210 nm is often used.[4] However, for higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS) is a highly effective approach.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of this compound and its metabolites.
Problem 1: Poor Resolution Between Ifosfamide and Cyclophosphamide
Symptoms:
-
Overlapping or co-eluting peaks for Ifosfamide and Cyclophosphamide.
-
Resolution value (Rs) less than 1.5.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Composition | Modify the initial percentage of the organic solvent in your gradient to increase retention and improve separation of early eluting peaks. A shallower gradient slope can also enhance resolution. |
| Incorrect pH of the Mobile Phase | Adjust the pH of the aqueous buffer. Slight changes in pH can alter the ionization state of the analytes and improve selectivity. |
| Suboptimal Column Temperature | Vary the column temperature. Sometimes, a slight increase or decrease in temperature can significantly impact the selectivity between two closely eluting compounds. |
| Column Degradation | If the column has been used extensively, it may lose its resolving power. Replace the column with a new one of the same type. |
Problem 2: Peak Tailing for Hydroxylated Metabolites
Symptoms:
-
Asymmetrical peaks with a "tail" for the more polar, hydroxylated metabolites.
-
Poor peak shape, leading to inaccurate integration and quantification.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol Groups | Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block active silanol sites on the silica-based column. Alternatively, use a highly end-capped column. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 2 units away from the pKa of the analytes to maintain a consistent ionization state. |
| Column Overload | Reduce the concentration of the sample being injected onto the column. |
| Presence of Metal Ions | If metal chelation is suspected, add a small amount of a chelating agent like EDTA to the mobile phase. |
Problem 3: Baseline Noise or Drift
Symptoms:
-
An unstable baseline, which can interfere with the detection and integration of small peaks.
-
A gradual increase or decrease in the baseline signal during the run.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Filter all solvents before use and use high-purity (HPLC grade) solvents. Prepare fresh mobile phase daily. |
| Air Bubbles in the System | Degas the mobile phase thoroughly before and during use. Purge the pump to remove any trapped air bubbles. |
| Detector Lamp Aging | If using a UV detector, the lamp may be nearing the end of its life. Replace the lamp if necessary. |
| Column Bleed | This can occur with older columns or when operating at high temperatures or extreme pH. Flush the column with a strong solvent or replace it if the problem persists. |
Experimental Protocols
Example HPLC Method for this compound Metabolite Separation
This protocol provides a starting point for the separation of this compound, Ifosfamide, and Cyclophosphamide. Optimization will likely be required for your specific application and instrumentation.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase A: 10 mM Phosphate Buffer, pH 6.0
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 40% B
-
15-17 min: 40% B
-
17-18 min: 40% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 200 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples should be dissolved in the initial mobile phase composition (90% A: 10% B).
Quantitative Data Summary
The following tables present hypothetical data to illustrate the effects of method parameters on the separation of this compound and its key metabolites.
Table 1: Optimized Separation Parameters
| Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Cyclophosphamide | 8.5 | 1.1 | - |
| Ifosfamide | 9.8 | 1.2 | 2.1 |
| This compound | 12.3 | 1.0 | 3.5 |
Table 2: Example of Poor Resolution
Conditions: Steeper gradient (10-60% B in 10 min)
| Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Cyclophosphamide | 7.2 | 1.1 | - |
| Ifosfamide | 7.8 | 1.2 | 1.2 |
| This compound | 9.5 | 1.0 | 2.8 |
Table 3: Example of Peak Tailing
Conditions: Mobile phase without buffer, pH 7.5
| Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| 4-OH-Metabolite | 6.2 | 2.5 | - |
| Cyclophosphamide | 8.7 | 1.8 | 1.9 |
| Ifosfamide | 10.1 | 1.7 | 2.0 |
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic activation and inactivation pathways of this compound.
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. This compound metabolism in different species--ifosfamide is the predominant metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New insights into the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigations on the pharmacokinetics of this compound and its metabolites-first report of 4-hydroxy-trofosfamide kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Simultaneous determination of cyclophosphamide and Ifosfamide in plasma using SPE-HPLC-UV method | Semantic Scholar [semanticscholar.org]
Technical Support Center: Managing Myelosuppression in Trofosfamide Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering myelosuppression in animal studies involving trofosfamide. Given the limited specific data on this compound, this guide incorporates data from studies on cyclophosphamide and ifosfamide, structurally related oxazaphosphorine alkylating agents, to provide a comprehensive resource. This compound is a prodrug of ifosfamide, making data on ifosfamide-induced myelosuppression particularly relevant.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause myelosuppression?
A1: this compound is a chemotherapeutic agent belonging to the oxazaphosphorine class of alkylating agents and is a prodrug of ifosfamide.[2] Its mechanism of action involves the disruption of DNA synthesis and function. After administration, this compound is metabolized, primarily by cytochrome P450 enzymes in the liver, into active cytotoxic metabolites.[2] These metabolites alkylate DNA, leading to cross-links between DNA strands, which inhibits DNA replication and transcription.[2] This process is particularly damaging to rapidly dividing cells, such as those in the bone marrow, which are responsible for producing blood cells (hematopoiesis).[2] The suppression of hematopoiesis leads to a decrease in the production of white blood cells (leukopenia/neutropenia), red blood cells (anemia), and platelets (thrombocytopenia), a condition known as myelosuppression.
Q2: What are the typical signs of myelosuppression in animal models treated with this compound?
A2: The primary sign of myelosuppression is a decrease in peripheral blood cell counts. This is typically not visually apparent in the early stages. Therefore, regular monitoring of complete blood counts (CBCs) is crucial. Clinical signs that may become apparent with severe myelosuppression include:
-
Neutropenia: Increased susceptibility to infections, which may manifest as lethargy, ruffled fur, hunched posture, or signs of localized infection.
-
Anemia: Pale mucous membranes (e.g., paws, nose, gums), lethargy, and increased respiratory rate.
-
Thrombocytopenia: Spontaneous bleeding (e.g., petechiae, ecchymoses), nosebleeds, or prolonged bleeding from minor injuries.
Weight loss is also a common surrogate marker for treatment-related toxicity in preclinical tumor models.
Q3: How does this compound-induced myelosuppression compare to that of cyclophosphamide and ifosfamide?
A3: this compound, ifosfamide, and cyclophosphamide are all oxazaphosphorine alkylating agents with similar mechanisms of action, and all can cause myelosuppression.[3] Myelosuppression is a dose-limiting toxicity for all three compounds.[2][3] As this compound is a prodrug of ifosfamide, their myelosuppressive profiles are expected to be very similar.[1] Studies directly comparing the myelosuppressive potential of this compound and cyclophosphamide in animal models are limited. However, a preclinical study in nude mice with human tumor xenografts showed that ifosfamide had a higher response rate and lower toxicity compared to cyclophosphamide at their respective maximum tolerated doses.[4]
Q4: When can I expect to see the nadir (lowest point) of blood cell counts after this compound administration?
A4: While specific data for this compound is limited, based on studies with the closely related drug cyclophosphamide, the nadir for white blood cells (WBCs) and neutrophils in mice is typically observed between 3 to 7 days after a single high-dose administration. Platelet and red blood cell nadirs may occur slightly later. Recovery of blood cell counts generally begins after the nadir, with counts returning to near baseline levels within 14 to 21 days, depending on the dose and the specific cell lineage.
Troubleshooting Guides
Issue 1: Severe Neutropenia and Infections
Symptoms:
-
Absolute Neutrophil Count (ANC) falls below 500 cells/µL.
-
Animal appears lethargic, hunched, with ruffled fur.
-
Signs of infection at injection sites or other locations.
-
Sudden weight loss.
Possible Causes:
-
This compound dose is too high for the specific animal strain, age, or sex.
-
Pre-existing subclinical infection.
-
Compromised animal facility hygiene.
Troubleshooting Steps:
-
Isolate Affected Animals: To prevent the spread of potential infections.
-
Consult with Veterinary Staff: Immediate veterinary intervention is crucial.
-
Administer Prophylactic Antibiotics: As recommended by the veterinarian. Broad-spectrum antibiotics are often used.
-
Consider Hematopoietic Growth Factor Support: Administration of Granulocyte Colony-Stimulating Factor (G-CSF) can help to stimulate neutrophil production and shorten the duration of severe neutropenia.[5]
-
Review Dosing Regimen: For future studies, consider reducing the this compound dose or using a fractionated dosing schedule.
-
Enhance Health Monitoring: Increase the frequency of animal health checks to detect early signs of distress.
Issue 2: Severe Anemia
Symptoms:
-
Hemoglobin levels drop significantly (e.g., below 7 g/dL).
-
Pale mucous membranes.
-
Lethargy and reduced activity.
-
Increased respiratory rate.
Possible Causes:
-
High cumulative dose of this compound.
-
Concurrent blood loss from other causes (e.g., tumor ulceration, frequent blood sampling).
-
Nutritional deficiencies.
Troubleshooting Steps:
-
Monitor Hematocrit/Hemoglobin Levels: Increase the frequency of blood monitoring.
-
Provide Supportive Care: Ensure easy access to food and water. A high-calorie, palatable diet can be beneficial.
-
Consider Erythropoiesis-Stimulating Agents (ESAs): In cases of prolonged or severe anemia, administration of agents like erythropoietin (EPO) can be considered, though their use in this context should be carefully evaluated for potential impacts on the study endpoints.
-
Blood Transfusion: In critical cases and where ethically and practically feasible, a red blood cell transfusion may be necessary to save the animal.
-
Refine Blood Sampling Technique: Minimize blood loss during sampling by using smaller collection tubes and less frequent sampling if possible.
Issue 3: Severe Thrombocytopenia and Bleeding
Symptoms:
-
Platelet count falls below 20,000 cells/µL.
-
Evidence of spontaneous bleeding (petechiae, bruising).
-
Prolonged bleeding from injection or sampling sites.
Possible Causes:
-
High dose of this compound.
-
Animal strain-specific sensitivity.
Troubleshooting Steps:
-
Handle Animals with Extreme Care: Minimize handling to prevent trauma and bleeding.
-
Avoid Intramuscular Injections: Use subcutaneous or intravenous routes for any necessary supportive care medications.
-
Monitor for Bleeding: Perform regular visual inspections for any signs of bleeding.
-
Consider Thrombopoietin (TPO) Mimetics: In some research settings, agents that stimulate platelet production may be an option, but their effects on the primary study outcomes must be considered.
-
Platelet Transfusion: In life-threatening situations, a platelet transfusion may be required.
-
Adjust Future Dosing: Reduce the this compound dose in subsequent experiments.
Quantitative Data Summary
The following tables summarize quantitative data from animal studies using cyclophosphamide, which can serve as a reference for this compound studies.
Table 1: Cyclophosphamide-Induced Myelosuppression in Mice
| Animal Model | Cyclophosphamide Dose & Route | Key Hematological Findings | Reference |
| C57BL/6 Mice | 25 mg/kg or 50 mg/kg, i.p. for 10 days | Significant decrease in WBCs and RBCs. Platelets increased. | [6] |
| Swiss-albino Mice | 150 mg/kg, single i.p. injection | Severe decrease in total bone marrow cell count, with the lowest number on day 3 post-injection. | [7] |
| BALB/c Mice | Not specified, but induced myelosuppression | Decreased spleen and thymic indices, and bone marrow cellularity. | [6] |
Table 2: Management of Chemotherapy-Induced Myelosuppression in Animal Models
| Animal Model | Chemotherapeutic Agent | Management Strategy | Outcome | Reference |
| Rats with breast cancer | Cyclophosphamide (50 mg/kg, i.p. for 4 days) | Low-intensity pulsed ultrasound (LIPUS) | Ameliorated chemotherapy-induced myelosuppression. | [5] |
| Balb/c Mice | Cyclophosphamide | ZPDC glycoprotein (10 and 20 mg/kg, oral) | Prevented oxidative stress and myelosuppression. | [6] |
Experimental Protocols
Protocol 1: Induction and Monitoring of Myelosuppression
-
Animal Model: Select an appropriate rodent strain (e.g., C57BL/6 mice, Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Baseline Blood Collection: Collect a baseline blood sample (e.g., via tail vein, saphenous vein) for a complete blood count (CBC).
-
This compound Administration: Administer this compound at the desired dose and route (e.g., intraperitoneal, oral). Dosing will need to be optimized for the specific study goals. Based on related compounds, a single dose of 100-200 mg/kg of cyclophosphamide is often used to induce significant myelosuppression in mice.[7]
-
Post-Treatment Monitoring:
-
Monitor animals daily for clinical signs of toxicity (weight loss, lethargy, etc.).
-
Collect blood samples at regular intervals (e.g., days 3, 5, 7, 10, 14, and 21) to monitor blood cell count nadirs and recovery.
-
-
Data Analysis: Analyze CBC data to determine the extent and duration of leukopenia, neutropenia, anemia, and thrombocytopenia.
Protocol 2: G-CSF Administration for Severe Neutropenia
-
Initiation of Treatment: Begin G-CSF administration when the Absolute Neutrophil Count (ANC) drops below a predetermined threshold (e.g., 1,000 cells/µL) or prophylactically 24 hours after this compound administration.
-
G-CSF Formulation and Dose: Reconstitute lyophilized G-CSF (e.g., filgrastim) according to the manufacturer's instructions. A typical dose for mice is 5-10 µg/kg/day, administered subcutaneously.
-
Duration of Treatment: Continue daily G-CSF administration until the ANC has recovered to a safe level (e.g., >2,000 cells/µL) for at least two consecutive days.
-
Monitoring: Continue to monitor CBCs regularly to assess the response to G-CSF treatment.
Visualizations
Caption: Mechanism of this compound-Induced Myelosuppression.
References
- 1. This compound: a review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the oral treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. Ifosfamide vs cyclophosphamide in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amelioration of cyclophosphamide-induced myelosuppression during treatment to rats with breast cancer through low-intensity pulsed ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protection against cyclophosphamide-induced myelosuppression by ZPDC glycoprotein (24 kDa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of Myelopoiesis in Cyclophosphamide-Immunosuppressed Mice by Oral Administration of Viable or Non-Viable Lactobacillus Strains - PMC [pmc.ncbi.nlm.nih.gov]
reducing non-specific binding in Trofosfamide assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in assays involving Trofosfamide.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background and non-specific binding in this compound immunoassays?
High background in assays measuring this compound, a small molecule, is often due to several factors. These can include suboptimal blocking, issues with the washing steps, matrix effects from the biological sample, and inappropriate antibody concentrations.[1][2] Non-specific binding can obscure the true signal, leading to inaccurate results.[3]
Q2: How does the choice of blocking buffer affect non-specific binding?
The selection of a blocking buffer is critical for minimizing non-specific binding.[3] Blocking agents like bovine serum albumin (BSA), casein, or non-fat dry milk work by binding to unoccupied sites on the assay plate, which prevents the antibodies from attaching to these sites.[3][4] The optimal blocking buffer can vary depending on the specific antibody and sample type used. For instance, blocking buffers with casein may result in lower backgrounds than those with BSA or non-fat milk.[3]
Q3: Can the washing procedure be optimized to reduce background signal?
Yes, a thorough washing procedure is essential for achieving reliable ELISA results.[5] Insufficient washing can leave behind unbound antibodies and other components, leading to high background.[6][7] Key parameters to optimize include the number of wash cycles, the volume of wash buffer, and the inclusion of a soak time.[6][8][9] Typically, 3 to 5 wash cycles are recommended.[9]
Q4: What are "matrix effects" and how can they be mitigated?
Matrix effects occur when components in a biological sample, such as plasma or urine, interfere with the analytical assay, leading to either an underestimation or overestimation of the analyte's concentration.[10][11] These effects can be caused by endogenous components of the sample that alter the ionization of the target compound in mass spectrometry or interfere with antibody binding in immunoassays.[12] To minimize matrix effects, it's important to match the standard diluent as closely as possible to the sample matrix.[5]
Troubleshooting Guide
Issue 1: High Background Signal Across the Entire Plate
High background across the plate can obscure the specific signal, reducing the sensitivity of the assay.[1]
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[1] Consider trying a different blocking agent, such as casein or fish gelatin.[3] |
| Inadequate Washing | Increase the number of wash cycles or the volume of wash buffer.[6][8] Introduce a short soak step (30-60 seconds) during the wash procedure to help remove unbound reagents.[1][9] |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Contaminated Reagents | Use fresh, sterile reagents and buffers. Ensure proper handling to avoid cross-contamination.[13] |
Issue 2: Non-Specific Binding in Negative Control Wells
Signal in the negative control wells indicates that the antibody is binding to something other than the target analyte.
| Potential Cause | Recommended Solution |
| Cross-Reactivity of Antibodies | Ensure the secondary antibody was raised in a different species than the primary antibody. Use a pre-adsorbed secondary antibody to minimize cross-reactivity.[7] |
| Matrix Effects | Dilute the sample to reduce the concentration of interfering substances. If possible, use a sample diluent that is similar in composition to the sample matrix.[5] |
| Hydrophobic or Ionic Interactions | Adjust the pH of the buffer to be closer to the isoelectric point of the antibodies.[14][15] Increase the salt concentration (e.g., NaCl) in the wash buffer to disrupt ionic interactions.[14][15] Add a non-ionic surfactant like Tween-20 (0.05% v/v) to the wash buffer to reduce hydrophobic interactions.[1][9] |
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions
-
Prepare a series of blocking buffers with different blocking agents (e.g., 1% BSA, 5% non-fat dry milk, 1% casein in PBS or TBS).
-
Coat a 96-well plate with the capture antibody or antigen as per your standard protocol.
-
Wash the plate twice with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of each of the different blocking buffers to separate sets of wells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Proceed with the remainder of your standard assay protocol.
-
Compare the background signal in the negative control wells for each blocking buffer to identify the most effective one.
Protocol 2: Optimizing Wash Steps
-
After the incubation step with the primary or secondary antibody, perform a series of washes with varying numbers of cycles (e.g., 3, 4, 5, and 6 cycles).
-
For each set of conditions, ensure the wells are completely filled with wash buffer and then fully aspirated.[5]
-
In a separate experiment, introduce a soak step by allowing the wash buffer to sit in the wells for 30-60 seconds before aspiration during each wash cycle.[9]
-
Analyze the signal-to-noise ratio for each washing condition to determine the optimal procedure that minimizes background without significantly reducing the specific signal.
Data Presentation
Table 1: Effect of Different Blocking Buffers on Background Signal
| Blocking Buffer | Average Background OD | Signal-to-Noise Ratio |
| 1% BSA in PBS | 0.250 | 10 |
| 5% Non-fat Dry Milk in PBS | 0.180 | 15 |
| 1% Casein in TBS | 0.120 | 25 |
| Commercial Blocking Buffer X | 0.100 | 30 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Impact of Wash Cycles on Assay Performance
| Number of Wash Cycles | Average Background OD | Average Signal OD | Signal-to-Noise Ratio |
| 3 | 0.350 | 2.800 | 8 |
| 4 | 0.200 | 2.600 | 13 |
| 5 | 0.150 | 2.550 | 17 |
| 6 | 0.140 | 2.240 | 16 |
Note: Data are hypothetical and for illustrative purposes only.
Visualizations
This compound Mechanism of Action
This compound is a prodrug that is metabolically activated in the liver by cytochrome P450 enzymes.[16] Its active metabolites, such as ifosfamide and cyclophosphamide, are alkylating agents that cross-link DNA strands.[16][17] This DNA damage disrupts replication and transcription, ultimately leading to cell death (apoptosis), particularly in rapidly dividing cancer cells.[16][18][19]
This compound's metabolic activation and mechanism of DNA damage.
Experimental Workflow for Troubleshooting Non-Specific Binding
This workflow provides a logical sequence of steps to diagnose and resolve issues with non-specific binding in your this compound assays.
A step-by-step workflow for troubleshooting non-specific binding.
References
- 1. arp1.com [arp1.com]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 4. biocompare.com [biocompare.com]
- 5. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 6. biocompare.com [biocompare.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. How to Optimize Microplate Washing for ELISA and Cell-Based Assays [labx.com]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. Matrix Effect | PPT [slideshare.net]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 16. What is the mechanism of this compound? [synapse.patsnap.com]
- 17. What is this compound used for? [synapse.patsnap.com]
- 18. altmeyers.org [altmeyers.org]
- 19. mims.com [mims.com]
Technical Support Center: Improving the Oral Bioavailability of Trofosfamide Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the oral bioavailability of Trofosfamide formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the current understanding of this compound's oral bioavailability and its limiting factors?
A1: this compound is an orally administered prodrug of the alkylating agent Ifosfamide.[1] Its oral bioavailability is influenced by several factors. The bioavailability of its major active metabolite, Ifosfamide, has been estimated to be around 32%.[2] Key limiting factors include:
-
First-Pass Metabolism: this compound undergoes significant metabolism in the liver by cytochrome P450 (CYP) enzymes, which can reduce the amount of active drug reaching systemic circulation.[1]
-
Solubility and Dissolution Rate: The aqueous solubility of this compound can impact its dissolution rate in the gastrointestinal fluids, a prerequisite for absorption.
-
Intestinal Permeability: The ability of this compound and its metabolites to permeate the intestinal epithelium can be a rate-limiting step in its absorption.
-
P-glycoprotein (P-gp) Efflux: Like many anticancer drugs, this compound may be a substrate for efflux pumps such as P-glycoprotein, which actively transport the drug out of intestinal cells, reducing its net absorption.[3]
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies can be explored to overcome the challenges associated with this compound's oral delivery:
-
Nanoparticle-Based Formulations: Encapsulating this compound in nanoparticles, such as lipid-polymer hybrid nanoparticles (LPHNs), can protect the drug from degradation in the GI tract, improve its solubility, and potentially bypass efflux pumps, thereby enhancing absorption.[3][4]
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) can improve the solubilization and absorption of lipophilic drugs like this compound.[5][6] These systems form fine oil-in-water emulsions in the GI tract, increasing the surface area for drug absorption.
-
Prodrug Approach: Although this compound is already a prodrug, further chemical modification to create novel prodrugs with improved physicochemical properties (e.g., enhanced solubility and permeability) could be a viable strategy.[7][8]
-
Excipient Selection: The careful selection of excipients can significantly impact bioavailability. For instance, using surfactants can improve wetting and dissolution, while certain polymers can inhibit drug recrystallization in the GI tract.[9][10] Some excipients can also inhibit P-gp efflux.
Q3: How can I assess the oral bioavailability of my new this compound formulation in a pre-clinical setting?
A3: A combination of in vitro and in vivo models is essential for evaluating the performance of your formulation:
-
In Vitro Dissolution Studies: These studies, using USP apparatus 2 (paddle) or 4 (flow-through cell), are crucial to determine the release rate of this compound from your formulation under simulated gastrointestinal conditions.[11][12][13]
-
Caco-2 Permeability Assays: This in vitro cell-based assay is the gold standard for predicting intestinal drug absorption and identifying potential P-gp substrates.[14][15]
-
Animal Pharmacokinetic Studies: In vivo studies in animal models (e.g., rats, dogs) are necessary to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which collectively define the oral bioavailability.[16][17][18]
Troubleshooting Guides
Issue 1: Poor in vitro dissolution of the this compound formulation.
| Possible Cause | Troubleshooting Step |
| Low aqueous solubility of this compound. | 1. Particle Size Reduction: Micronization or nanonization of the drug substance can increase the surface area for dissolution. 2. Use of Solubilizing Excipients: Incorporate surfactants (e.g., polysorbates, poloxamers) or cyclodextrins into the formulation.[10] 3. Amorphous Solid Dispersions: Formulate this compound as an amorphous solid dispersion with a hydrophilic polymer to prevent crystallization and enhance dissolution. |
| Inadequate wetting of the drug by the dissolution medium. | 1. Incorporate a Wetting Agent: Add a suitable surfactant to the formulation. 2. Optimize Formulation Process: Ensure uniform mixing of the drug with hydrophilic excipients. |
| Drug degradation in the dissolution medium. | 1. pH Optimization: Assess the pH-stability profile of this compound and adjust the dissolution medium pH accordingly. 2. Use of Antioxidants: If oxidative degradation is suspected, consider adding antioxidants to the formulation. |
Issue 2: Low permeability of this compound in the Caco-2 assay.
| Possible Cause | Troubleshooting Step |
| High P-gp efflux. | 1. Co-administer with a P-gp Inhibitor: In the assay, include a known P-gp inhibitor (e.g., verapamil) to confirm if efflux is the limiting factor. 2. Formulate with P-gp Inhibiting Excipients: Certain excipients, such as some polysorbates and polyethylene glycols, can inhibit P-gp. |
| Low passive diffusion. | 1. Lipid-Based Formulations: Formulations like SMEDDS can enhance transcellular absorption by creating a favorable environment for partitioning of the lipophilic drug into the cell membrane.[5] 2. Prodrug Strategy: Design a more lipophilic prodrug of this compound to improve its passive permeability.[7] |
| Poor integrity of the Caco-2 cell monolayer. | 1. Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range before and after the experiment.[15] 2. Use a Paracellular Marker: Include a low permeability marker (e.g., Lucifer Yellow) to check for monolayer integrity. |
Issue 3: High variability in animal pharmacokinetic data.
| Possible Cause | Troubleshooting Step |
| Food effect. | 1. Standardize Fasting and Feeding Protocols: Ensure all animals are treated under the same feeding conditions. 2. Investigate Food Effect: Conduct studies in both fasted and fed states to characterize the impact of food on your formulation's absorption. |
| Inconsistent formulation performance in vivo. | 1. Optimize Formulation Robustness: Ensure the formulation is physically and chemically stable and behaves consistently upon administration. 2. Control Dosing Procedure: Standardize the gavage technique and vehicle volume to minimize variability in administration. |
| Genetic variability in drug metabolizing enzymes. | 1. Use a Sufficient Number of Animals: Increase the sample size to account for inter-individual variability. 2. Consider the Animal Strain: Be aware of potential strain-dependent differences in drug metabolism. |
Data Presentation
The following tables provide examples of how quantitative data from formulation development studies could be presented. Please note that the data presented here is hypothetical and for illustrative purposes only, as specific data for enhanced this compound formulations is not publicly available.
Table 1: In Vitro Dissolution of Different this compound Formulations
| Formulation | Dissolution Medium | % Drug Released at 15 min | % Drug Released at 60 min |
| Unformulated this compound | Simulated Gastric Fluid (pH 1.2) | 15 ± 3 | 35 ± 5 |
| Simulated Intestinal Fluid (pH 6.8) | 20 ± 4 | 45 ± 6 | |
| This compound-LPHN | Simulated Gastric Fluid (pH 1.2) | 45 ± 5 | 85 ± 7 |
| Simulated Intestinal Fluid (pH 6.8) | 60 ± 6 | 95 ± 5 | |
| This compound-SMEDDS | Simulated Gastric Fluid (pH 1.2) | 70 ± 8 | >95 |
| Simulated Intestinal Fluid (pH 6.8) | 85 ± 7 | >95 |
Table 2: Caco-2 Permeability of this compound Formulations
| Formulation | Apparent Permeability (Papp) (A→B) (x 10⁻⁶ cm/s) | Apparent Permeability (Papp) (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| Unformulated this compound | 1.5 ± 0.3 | 6.0 ± 0.8 | 4.0 |
| This compound + Verapamil | 4.2 ± 0.5 | 4.5 ± 0.6 | 1.1 |
| This compound-LPHN | 3.8 ± 0.4 | 4.1 ± 0.5 | 1.1 |
| This compound-SMEDDS | 5.1 ± 0.6 | 5.5 ± 0.7 | 1.1 |
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 50 | 350 ± 50 | 2.0 ± 0.5 | 1500 ± 200 | 100 |
| This compound-LPHN | 50 | 750 ± 80 | 1.5 ± 0.3 | 4500 ± 450 | 300 |
| This compound-SMEDDS | 50 | 900 ± 100 | 1.0 ± 0.2 | 5250 ± 500 | 350 |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle)
Objective: To determine the in vitro release profile of this compound from an oral solid dosage form.
Materials:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Dissolution Vessels (900 mL)
-
Paddles
-
Water bath with heater and circulator
-
Syringes and filters (e.g., 0.45 µm PVDF)
-
HPLC system with a suitable column for this compound analysis
-
Dissolution Media: Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8)
Procedure:
-
Prepare 900 mL of the desired dissolution medium (SGF or SIF) and place it in the dissolution vessel. Equilibrate the medium to 37 ± 0.5 °C.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 RPM).
-
Place one dosage form of the this compound formulation into each vessel.
-
Start the apparatus and collect samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Immediately filter the samples through a 0.45 µm filter.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for P-gp mediated efflux of a this compound formulation.
Materials:
-
Caco-2 cells (e.g., ATCC® HTB-37™)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound formulation and analytical standards
-
P-gp inhibitor (e.g., Verapamil)
-
TEER meter
-
LC-MS/MS system for quantification of this compound
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Permeability Study:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Apical to Basolateral (A→B) Transport: Add the this compound formulation to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B→A) Transport: Add the this compound formulation to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
To assess P-gp involvement, perform the transport studies in the presence and absence of a P-gp inhibitor in the donor chamber.
-
-
Sampling: Incubate the plates at 37 °C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh transport buffer.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. New insights into the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 10. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 12. fda.gov [fda.gov]
- 13. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. enamine.net [enamine.net]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Pharmacokinetics of Cyclophosphamide after Oral and Intravenous Administration to Dogs with Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Neurotoxicity of Trofosfamide Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the neurotoxicity associated with Trofosfamide and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary neurotoxic metabolites of this compound?
A1: this compound is a prodrug that is metabolized in the liver by cytochrome P450 (CYP) enzymes.[1][2] A significant metabolic pathway involves its conversion to ifosfamide.[1][3] Ifosfamide is further metabolized to several compounds, with chloroacetaldehyde (CAA) being the primary metabolite implicated in neurotoxicity.[4][5][6]
Q2: What is the proposed mechanism of chloroacetaldehyde (CAA)-induced neurotoxicity?
A2: The neurotoxicity of CAA is believed to be multifactorial and primarily involves two key mechanisms:
-
Mitochondrial Dysfunction: CAA can disrupt the mitochondrial respiratory chain, leading to an accumulation of NADH and a decrease in ATP production. This impairment of cellular energy metabolism can be particularly detrimental to neurons.[5][7]
-
Glutathione (GSH) Depletion: CAA has been shown to cause a significant reduction in cerebral glutathione levels.[4] GSH is a critical antioxidant in the brain, and its depletion leads to increased oxidative stress and neuronal damage.
Q3: What are the common in vitro and in vivo models to study this compound/Ifosfamide neurotoxicity?
A3: Several experimental models are used to investigate the neurotoxic effects of this compound and its metabolites:
-
In Vitro Models:
-
Primary neuronal cultures (e.g., dorsal root ganglion neurons, cortical neurons)
-
Neuronal cell lines (e.g., PC12, SH-SY5Y)
-
-
In Vivo Models:
-
Rodent models (mice and rats) are commonly used. Neurotoxicity can be induced by intraperitoneal (i.p.) or oral (p.o.) administration of this compound, Ifosfamide, or CAA.
-
Q4: What are the potential therapeutic agents to mitigate this neurotoxicity?
A4: Based on the proposed mechanisms of neurotoxicity, several agents have been investigated, primarily in the context of ifosfamide-induced encephalopathy:
-
Methylene Blue (MB): It is thought to act as an alternative electron acceptor in the mitochondrial respiratory chain, bypassing the CAA-induced inhibition. It may also inhibit the formation of CAA.[7][8]
-
N-acetylcysteine (NAC): As a precursor to glutathione, NAC can help replenish depleted cerebral GSH stores, thereby reducing oxidative stress.[4][9]
Troubleshooting Guides
Problem 1: High variability in neurotoxicity observed in our in vivo rodent model.
-
Possible Cause: Inconsistent drug metabolism due to genetic differences in cytochrome P450 enzymes among the animals.
-
Troubleshooting Steps:
-
Use a genetically homogenous strain of rodents.
-
Ensure consistent age and weight of the animals in all experimental groups.
-
Standardize the route and timing of drug administration.
-
Consider pre-screening a subset of animals for baseline metabolic enzyme activity if feasible.
-
Problem 2: Difficulty in quantifying neurite outgrowth in our in vitro neuronal culture.
-
Possible Cause: Suboptimal staining or imaging techniques.
-
Troubleshooting Steps:
-
Ensure the primary and secondary antibodies for neuronal markers (e.g., β-III tubulin) are validated and used at the optimal concentration.
-
Use a high-quality fluorescence microscope with appropriate filters.
-
Employ automated image analysis software for unbiased quantification of neurite length and branching.
-
Include positive and negative controls for neurite outgrowth in your experimental setup.
-
Problem 3: Methylene blue administration does not seem to alleviate neurotoxic effects in our experiments.
-
Possible Cause: Inadequate dosage, timing of administration, or a different underlying mechanism of toxicity in your specific model.
-
Troubleshooting Steps:
-
Review the literature for effective dose ranges of methylene blue in similar experimental models.[10]
-
Administer methylene blue prophylactically (before this compound/metabolite exposure) as well as therapeutically (after exposure) to determine the optimal treatment window.
-
Investigate other potential mechanisms of neurotoxicity in your model that may not be addressed by methylene blue, such as direct receptor-mediated effects.
-
Data Presentation
Table 1: Efficacy of Methylene Blue in Mitigating Ifosfamide-Induced Encephalopathy (Clinical Data)
| Study Population | Methylene Blue (MB) Dose | Outcome | Reference |
| 12 patients with solid tumors | 6 x 50 mg/day i.v. (treatment) | 4/8 recovered fully in 24h, 2/8 in 48h, 2/8 in 72h. Untreated patients recovered in 48h. | [10][11] |
| 12 patients with solid tumors | 4 x 50 mg/day i.v. (prophylaxis) | 2/3 developed milder encephalopathy, 1/3 had no CNS depression. | [10][11] |
| 74 pediatric and young adult patients | 3 x 50 mg/day i.v. (treatment) | 14/17 treated patients recovered. | [12] |
Table 2: Protective Effect of N-acetylcysteine (NAC) on Ifosfamide-Induced Nephrotoxicity in Rats (Preclinical Data)
| Ifosfamide Dose | NAC Dose | Parameter | % Protection/Improvement | Reference |
| 50 mg/kg | 1.2 g/kg | Serum Creatinine | Significant decrease in elevation | [9][13] |
| 50 mg/kg | 1.2 g/kg | Urinary β2-microglobulin | Significant reduction in excretion | [9][13] |
| 50 mg/kg | 1.2 g/kg | Kidney Glutathione Levels | Reversed depletion to ~50% of control | [9] |
| 80 mg/kg | 1.2 g/kg | Kidney Glutathione Levels | Reversed depletion from below 40% of control | [9] |
Experimental Protocols
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol is adapted for measuring mitochondrial function in primary neurons or neuronal cell lines.[14][15][16]
-
Cell Seeding:
-
Coat a Seahorse XF96 cell culture microplate with an appropriate attachment factor (e.g., poly-D-lysine).
-
Seed neurons at a density of 20,000-80,000 cells per well.
-
Culture cells for at least 24 hours to allow for attachment and recovery.
-
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
-
Seahorse XF Assay:
-
Load the sensor cartridge with the compounds to be tested (e.g., this compound metabolite, Methylene Blue) and mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) at the desired concentrations.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.
-
The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the compounds.
-
-
Data Analysis:
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
-
Compare these parameters between control and treated cells.
-
Quantification of Glutathione (GSH) in Brain Tissue
This protocol describes a colorimetric method for measuring total and oxidized glutathione in brain tissue homogenates.[17][18][19]
-
Tissue Preparation:
-
Homogenize brain tissue in a cold 5% sulfosalicylic acid (SSA) solution to deproteinize the sample.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Total Glutathione (GSH + GSSG) Measurement:
-
In a 96-well plate, add the sample supernatant.
-
Add a reaction mixture containing NADPH and glutathione reductase.
-
Add Ellman's reagent (DTNB) and incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 405-415 nm.
-
-
Oxidized Glutathione (GSSG) Measurement:
-
Treat a separate aliquot of the sample supernatant with 2-vinylpyridine for 1 hour at room temperature to mask the reduced GSH.
-
Follow the same procedure as for total glutathione measurement.
-
-
Calculation:
-
Create a standard curve using known concentrations of GSH and GSSG.
-
Calculate the concentrations of total glutathione and GSSG in the samples from the standard curve.
-
The concentration of reduced glutathione (GSH) is determined by subtracting the GSSG concentration from the total glutathione concentration.
-
Neurite Outgrowth Assay by Immunofluorescence
This protocol details the staining and quantification of neurite outgrowth in cultured neurons.[20][21][22][23]
-
Cell Culture and Treatment:
-
Plate neurons on coverslips coated with a suitable substrate (e.g., laminin).
-
Treat the cells with the test compounds (e.g., this compound metabolite with or without mitigating agents) for the desired duration.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., mouse anti-β-III tubulin) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1-2 hours at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Use an image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the total length of neurites and the number of branches per neuron.
-
Behavioral Assessment of Neurotoxicity in Rodents
These protocols describe common behavioral tests to assess motor coordination and exploratory activity in rodents.[24][25][26][27][28]
-
Open Field Test:
-
Place the animal in the center of a square arena (e.g., 50 cm x 50 cm).
-
Allow the animal to freely explore the arena for a set period (e.g., 5-10 minutes).
-
Use a video tracking system to record and analyze various parameters, including total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
A decrease in total distance and time in the center can indicate motor deficits and anxiety-like behavior.
-
-
Rotarod Test:
-
Place the animal on a rotating rod with a fixed or accelerating speed.
-
Measure the latency to fall from the rod.
-
Conduct multiple trials with adequate rest periods in between.
-
A reduced latency to fall indicates impaired motor coordination and balance.
-
Mandatory Visualizations
Caption: Metabolic activation of this compound and the subsequent neurotoxic cascade.
Caption: Mechanisms of action for mitigating agents against CAA-induced neurotoxicity.
Caption: General experimental workflow for studying this compound neurotoxicity.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound metabolism in different species--ifosfamide is the predominant metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chloroacetaldehyde-induced cerebral glutathione depletion and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Chloroacetaldehyde: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Methylene blue and the neurotoxic mechanisms of ifosfamide encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylene blue - Wikipedia [en.wikipedia.org]
- 9. N-Acetylcysteine prevents ifosfamide-induced nephrotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methylene blue in the treatment and prevention of ifosfamide-induced encephalopathy: report of 12 cases and a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ejhp.bmj.com [ejhp.bmj.com]
- 13. N-Acetylcysteine prevents ifosfamide-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fujifilmcdi.com [fujifilmcdi.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. Profiling the Concentration of Reduced and Oxidized Glutathione in Rat Brain Using HPLC/DAD Chromatographic System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of glutathione levels in the brain tissue samples from HIV-1-positive individuals and subject with Alzheimer's disease and its implication in the pathophysiology of the disease process - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Neurite Outgrowth Protocol [help.mediacy.com]
- 21. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tools.thermofisher.com [tools.thermofisher.com]
- 23. agilent.com [agilent.com]
- 24. research-support.uq.edu.au [research-support.uq.edu.au]
- 25. Rotarod test [pspp.ninds.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. meliordiscovery.com [meliordiscovery.com]
- 28. mmpc.org [mmpc.org]
Validation & Comparative
Trofosfamide vs. Ifosfamide: A Preclinical Efficacy Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of trofosfamide and ifosfamide, two closely related oxazaphosphorine alkylating agents. By summarizing key experimental data, detailing methodologies, and visualizing relevant pathways, this document aims to inform research and development decisions in oncology.
Executive Summary
This compound is a prodrug of ifosfamide, meaning it is converted into ifosfamide in the body.[1][2] Both agents exert their cytotoxic effects through the alkylation of DNA, leading to strand breaks, inhibition of DNA synthesis, and ultimately, apoptosis.[1][3][4] Preclinical studies demonstrate that both this compound and ifosfamide exhibit significant antitumor activity across a range of cancer models. While direct head-to-head preclinical comparisons are limited, available data suggests comparable efficacy, with nuances in their metabolic activation and potential for differential activity in specific contexts.
In Vitro Cytotoxicity
A direct comparison of the in vitro cytotoxicity of this compound and ifosfamide is limited. However, a study on glufosfamide, a glucose conjugate of isophosphoramide mustard (the active metabolite of ifosfamide), provides insights into the potential efficacy of this compound derivatives.
Table 1: In Vitro Cytotoxicity of Glufosfamide vs. Ifosfamide in Pancreatic Cancer Cells
| Cell Line | Compound | Outcome |
| MiaPaCa-2 | Glufosfamide | Inhibited cell growth |
| Hst766 | Glufosfamide | Inhibited cell growth |
| MiaPaCa-2 | Gemcitabine | Inhibited cell growth |
| Hst766 | Gemcitabine | Inhibited cell growth |
| MiaPaCa-2 | Glufosfamide + Gemcitabine | Greater growth inhibition than either agent alone |
| Hst766 | Glufosfamide + Gemcitabine | Greater growth inhibition than either agent alone |
| MiaPaCa-2 | Glufosfamide + Gemcitabine | Enhanced apoptosis compared to single agents |
Data from a study on preclinical models of pancreatic cancer.[5]
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the antitumor activity of both this compound and ifosfamide in various xenograft models.
This compound In Vivo Efficacy
A study investigating metronomic (low-dose, frequent administration) versus conventional this compound in a human non-small cell lung cancer (NSCLC) xenograft model ("LX-1") revealed significant antitumor effects with the metronomic schedule.[6][7]
Table 2: In Vivo Efficacy of this compound in a Human NSCLC Xenograft Model
| Treatment Schedule | Key Findings |
| Metronomic this compound | - Remarkable anti-tumor effect[6] - Well-tolerated[6] - Suppression of tumor growth over the entire treatment period[6] - Significant reduction in microvessel density, indicating anti-angiogenic effects[6] |
| Conventional this compound | - Did not result in prolonged growth inhibition[6] |
Ifosfamide In Vivo Efficacy
A preclinical phase II study assessed the in vivo effects of ifosfamide in a panel of 43 human tumor xenografts in nude mice.[8][9]
Table 3: In Vivo Efficacy of Ifosfamide in Human Tumor Xenografts
| Tumor Type | Response |
| Responsive Tumors (Tumor Regression) | |
| Breast Cancer | 4 out of 5 xenografts |
| Small-Cell Lung Cancer (SCLC) | 3 out of 4 xenografts |
| Testicular Cancer | 3 out of 3 xenografts |
| Sarcomas | 1 out of 2 xenografts |
| Colon Cancer | 1 out of 3 xenografts |
| Gastric Cancer | 1 out of 1 xenograft |
| Non-Small-Cell Lung Cancer (NSCLC) | 2 out of 7 xenografts |
| Resistant Tumors | |
| Ovarian Cancer | 2 xenografts |
| Uterine Cancer | 2 xenografts |
| Renal Cancer | 6 xenografts |
| Melanoma | 3 xenografts |
The maximum tolerated dose of ifosfamide was determined to be 130 mg/kg per day.[8] A separate study showed that glufosfamide, administered intravenously, significantly inhibited the growth of MiaPaCa-2 pancreatic tumors in an orthotopic nude mouse model in a dose-dependent manner (10-100 mg/kg) and increased survival time.[5][10]
Mechanism of Action and Signaling Pathways
Both this compound and ifosfamide are alkylating agents that require metabolic activation to exert their cytotoxic effects. This compound is metabolized to ifosfamide, which is then further metabolized to its active form, isophosphoramide mustard.[1][2] Isophosphoramide mustard alkylates DNA, primarily at the N-7 position of guanine, leading to the formation of DNA cross-links.[3] This DNA damage triggers cell cycle arrest and apoptosis.[2][4][11]
The DNA damage induced by these agents activates complex cellular signaling pathways, including the DNA damage response (DDR) pathway, which can lead to either DNA repair or apoptosis if the damage is too severe.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound and ifosfamide using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and Ifosfamide
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or ifosfamide. Include a vehicle control. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the drug-containing medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and ifosfamide in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
This compound and Ifosfamide
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups.
-
Drug Administration: Administer this compound, ifosfamide, or vehicle control to the respective groups according to the planned dosing schedule and route of administration.
-
Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate the tumor volume.
-
Endpoint: Continue the treatment for a specified duration or until tumors in the control group reach a certain size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the treatment and control groups.
Conclusion
This compound and ifosfamide are potent alkylating agents with demonstrated preclinical antitumor activity. As a prodrug of ifosfamide, this compound's efficacy is intrinsically linked to its conversion to ifosfamide. The available preclinical data suggest that both agents are effective against a range of solid tumors. The choice between these two agents in a research or clinical setting may depend on factors such as the specific tumor type, the desired pharmacokinetic profile, and the potential for combination therapies. Further direct comparative preclinical studies are warranted to fully elucidate the nuanced differences in their efficacy and toxicity profiles.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Ifosfamide Pharmacology - BioPharma Notes [biopharmanotes.com]
- 4. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Metronomic this compound inhibits progression of human lung cancer xenografts by exerting anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metronomic this compound inhibits progression of human lung cancer xenografts by exerting anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scite.ai [scite.ai]
- 10. A Novel Alkylating Agent, Glufosfamide, Enhances the Activity of Gemcitabine In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. irispublishers.com [irispublishers.com]
A Comparative Guide to the In Vitro Cytotoxicity of Trofosfamide and Cyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxic properties of the alkylating agents trofosfamide and cyclophosphamide. Due to the nature of these compounds as prodrugs, this comparison focuses on their mechanisms of action, the necessity for metabolic activation in vitro, and available data on their active metabolites.
Introduction to this compound and Cyclophosphamide
This compound and cyclophosphamide are oxazaphosphorine prodrugs that require metabolic activation by cytochrome P450 (CYP) enzymes to exert their cytotoxic effects.[1] Both are widely used in cancer chemotherapy. Their mechanism of action involves the generation of active metabolites that act as bifunctional alkylating agents, forming covalent cross-links with DNA. This damage inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]
This compound is a derivative of cyclophosphamide and is primarily metabolized to ifosfamide, which is then converted to its active cytotoxic metabolites, including isophosphoramide mustard.[2][3] Cyclophosphamide is metabolized to 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide then breaks down to form the cytotoxic agent phosphoramide mustard and the byproduct acrolein.[4]
A critical consideration for in vitro studies is that neither this compound nor cyclophosphamide are significantly cytotoxic in their parent forms. Therefore, in vitro cytotoxicity assays require the inclusion of a metabolic activation system, such as a rat liver S9 fraction or microsomal preparations, to simulate the hepatic metabolism that occurs in vivo.[5][6]
Quantitative Comparison of Cytotoxicity
A study comparing 4-hydroperoxycyclophosphamide (a pre-activated form of cyclophosphamide) and 4-hydroperoxyifosfamide (a pre-activated form of ifosfamide, the primary metabolite of this compound) in human leukemia cell lines (MOLT-4 and ML-1) found that 4-hydroperoxycyclophosphamide was more cytotoxic than 4-hydroperoxyifosfamide.[7]
The following table summarizes available IC50 data for cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide (4-HC), in various cancer cell lines. No direct IC50 values for this compound were found in the reviewed literature.
| Compound | Cell Line | Assay Duration | IC50 (µM) | Metabolic Activation | Reference |
| Cyclophosphamide | Raw 264.7 (murine macrophage) | 48 hours | 145.44 µg/mL (~557 µM) | None | [8] |
| 4-Hydroxycyclophosphamide (4-HC) | U87 (human glioblastoma) | 24 hours | 15.67 | Pre-activated | [9] |
| 4-Hydroxycyclophosphamide (4-HC) | T98 (human glioblastoma) | 24 hours | 19.92 | Pre-activated | [9] |
Experimental Protocols
In Vitro Cytotoxicity Assay with S9 Metabolic Activation
This protocol is a representative example for determining the in vitro cytotoxicity of prodrugs like this compound and cyclophosphamide.
1. Cell Culture:
-
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Preparation of S9 Mix:
-
A rat liver S9 fraction (commercially available) is used as the source of metabolic enzymes.
-
The S9 mix is prepared fresh before each experiment and typically contains the S9 fraction, a NADP-regenerating system (e.g., isocitrate dehydrogenase and isocitrate, or glucose-6-phosphate and glucose-6-phosphate dehydrogenase), and a buffer (e.g., phosphate buffer).[5]
3. Drug Treatment:
-
This compound or cyclophosphamide are dissolved in a suitable solvent (e.g., DMSO or culture medium).
-
A series of drug dilutions are prepared.
-
The drug solutions are mixed with the S9 mix and added to the cells.
-
Control wells include cells with medium only, cells with S9 mix only, and cells with the drug but without the S9 mix.
-
The plates are incubated for a specified period (e.g., 2-4 hours for drug exposure, followed by a wash and further incubation in drug-free medium for 48-72 hours).[6]
4. Cytotoxicity Assessment (e.g., MTT Assay):
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
The supernatant is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanism of Action
The cytotoxic effects of both this compound and cyclophosphamide are initiated by the formation of DNA cross-links by their active metabolites. This DNA damage triggers a cascade of cellular responses, primarily leading to apoptosis.
DNA Damage Response and Apoptosis
The DNA damage induced by these agents activates the DNA Damage Response (DDR) pathway. Key proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated, which in turn phosphorylate and activate downstream checkpoint kinases Chk1 and Chk2.[10] This leads to cell cycle arrest, providing time for DNA repair. However, if the damage is too extensive, the apoptotic pathway is initiated.
The p53 tumor suppressor protein plays a crucial role in this process.[10] Activated p53 can induce the expression of pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. This triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.[11][12]
Studies on cyclophosphamide have also implicated the induction of endoplasmic reticulum (ER) stress as a contributing factor to its apoptotic effects.[9]
Figure 1. Simplified signaling pathway for this compound and Cyclophosphamide.
Figure 2. Experimental workflow for in vitro cytotoxicity testing.
Conclusion
This compound and cyclophosphamide are both effective alkylating agents that require metabolic activation to induce cytotoxicity. A direct comparison of their in vitro efficacy is challenging due to the complexities of in vitro metabolic activation and the lack of head-to-head studies. However, data from studies on their active metabolites suggest that activated cyclophosphamide may be more potent than activated ifosfamide (the main metabolite of this compound). Both compounds ultimately lead to apoptosis through the DNA damage response pathway. For researchers conducting in vitro studies, the inclusion and standardization of a metabolic activation system like a liver S9 fraction is paramount for obtaining meaningful and reproducible cytotoxicity data. Further research with standardized in vitro activation protocols is needed to provide a more definitive comparison of the cytotoxic potential of these two important anticancer drugs.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound metabolism in different species--ifosfamide is the predominant metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound and its dechloroethylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. irispublishers.com [irispublishers.com]
- 5. A comparison of two cytotoxicity assays for the detection of metabolism-mediated toxicity in vitro: a study with cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activation of cyclophosphamide for an in vitro chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of In Vitro Antileukemic Activity of 4-Hydroperoxyifosfamide and 4-Hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activation of isophosphamide and trophosphamide to metabolites mutagenic for bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptotic death induced by the cyclophosphamide analogue mafosfamide in human lymphoblastoid cells: contribution of DNA replication, transcription inhibition and Chk/p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Cyclophosphamide induces caspase 9-dependent apoptosis in 9L tumor cells. | Semantic Scholar [semanticscholar.org]
Validating Trofosfamide Efficacy: A Comparative Analysis in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Trofosfamide and its active metabolites against standard-of-care chemotherapies in patient-derived xenograft (PDX) models of sarcoma. The data presented is compiled from preclinical studies to offer a comprehensive overview for researchers in oncology and drug development.
Comparative Efficacy of this compound's Active Metabolites and Other Chemotherapeutics in Sarcoma PDX Models
The following tables summarize the quantitative data on the anti-tumor activity of this compound's active metabolites (Ifosfamide and Cyclophosphamide), Doxorubicin, and Gemcitabine in sarcoma patient-derived xenograft (PDX) models.
| Drug/Combination | Sarcoma Subtype | Efficacy Metric | Result | Reference |
| Doxorubicin + Ifosfamide | Epithelioid Sarcoma | Max. Tumor Volume Inhibition (TVI) | 94% | [1] |
| Gemcitabine | Epithelioid Sarcoma | Max. Tumor Volume Inhibition (TVI) | 98% | [1] |
| Doxorubicin (single agent) | Epithelioid Sarcoma | Max. Tumor Volume Inhibition (TVI) | Modest | [1] |
| Ifosfamide (single agent) | Epithelioid Sarcoma | Max. Tumor Volume Inhibition (TVI) | Modest | [1] |
| Ifosfamide | Not Specified | Tumor Growth Inhibition (%TGI) | 117% | [2] |
| Ifosfamide | Not Specified | Tumor Growth Inhibition (%TGI) | 91% | [2] |
| Doxorubicin | Not Specified | Tumor Growth Inhibition (%TGI) | 111% | [2] |
| Gemcitabine + Docetaxel | Not Specified | Tumor Growth Inhibition (%TGI) | 93% | [2] |
| Ifosfamide | Soft-Tissue Sarcomas | Responsive Xenografts | 10 out of 16 | [3] |
| Doxorubicin | Soft-Tissue Sarcomas | Responsive Xenografts | 2 out of 16 | [3] |
Experimental Protocols
A generalized experimental protocol for evaluating drug efficacy in sarcoma PDX models is outlined below, based on common methodologies cited in the referenced literature.
1. Patient-Derived Xenograft (PDX) Model Establishment:
-
Fresh tumor tissue is obtained from consenting patients with a diagnosis of sarcoma.
-
The tumor tissue is surgically implanted, either subcutaneously or orthotopically, into immunodeficient mice (e.g., SCID or NOD/SCID).
-
Tumors are allowed to grow, and once they reach a specified volume (e.g., 1000-1500 mm³), they are harvested and serially passaged in subsequent cohorts of mice to establish a stable PDX line.
-
The histological and molecular characteristics of the PDX tumors are verified to ensure they recapitulate the original patient tumor.
2. Drug Administration:
-
Once the tumors in the experimental cohort of mice reach a predetermined size (e.g., 100-200 mm³), the animals are randomized into treatment and control groups.
-
This compound/Ifosfamide: Typically administered intravenously (IV) or intraperitoneally (IP). Dosages and schedules vary between studies, for example, a single high dose or multiple lower doses over several days.[3]
-
Doxorubicin: Commonly administered via IV injection. Dosing schedules can range from a single dose to weekly injections for several weeks.[3]
-
Gemcitabine: Usually administered via IV infusion. Treatment schedules often involve administration on multiple days within a cycle.
-
The control group receives a vehicle solution (e.g., saline) following the same administration schedule.
3. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width²) / 2.
-
The primary efficacy endpoints are typically Tumor Volume Inhibition (TVI) or Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
TVI (%) is often calculated as: [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
TGI (%) can also be represented as the percentage change in tumor volume from the start to the end of treatment.
-
Animal body weight and general health are monitored as indicators of treatment toxicity.
-
At the end of the experiment, tumors may be excised for further histological or molecular analysis.
Mechanism of Action: this compound Signaling Pathway
This compound is a prodrug that is metabolically activated in the liver to its active cytotoxic metabolites, ifosfamide and cyclophosphamide.[4][5] These metabolites exert their anti-cancer effects through the alkylation of DNA.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the efficacy of a therapeutic agent, such as this compound, in patient-derived xenograft models.
References
- 1. Doxorubicin (D), gemcitabine (G), ifosfamide (I) and the EZH2 inhibitor EPZ-011989 in epithelioid sarcoma (ES): A comparison of different regimens in a patient-derived xenograft (PDX) model. - ASCO [asco.org]
- 2. Patient-derived xenografts for individualized care in advanced sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of ifosfamide, dacarbazine, doxorubicin and cisplatin in human sarcoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound metabolism in different species--ifosfamide is the predominant metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Trofosfamide Treatment: A Guide to Predictive Biomarkers of Response
For Researchers, Scientists, and Drug Development Professionals
Trofosfamide, an oxazaphosphorine alkylating agent, holds promise in the treatment of various malignancies. However, patient response to this therapy can be highly variable. Identifying predictive biomarkers is crucial for patient stratification and for developing more effective, personalized treatment strategies. This guide provides a comparative overview of key biomarkers implicated in the response to this compound and its structural analogs, cyclophosphamide and ifosfamide. The information presented herein is based on experimental data from studies on these closely related compounds, providing a strong rationale for their investigation in the context of this compound therapy.
Key Biomarkers of Response to Oxazaphosphorine Alkylating Agents
The efficacy of this compound, which acts by inducing DNA damage, is significantly influenced by the cellular machinery responsible for DNA repair and drug metabolism. Several key biomarkers in these pathways have been identified as potential predictors of treatment response.
O6-Methylguanine-DNA Methyltransferase (MGMT) Promoter Methylation
Mechanism of Influence: MGMT is a DNA repair enzyme that removes alkyl groups from the O6 position of guanine, directly counteracting the therapeutic effect of alkylating agents like this compound.[1] Epigenetic silencing of the MGMT gene via promoter methylation leads to decreased or absent MGMT protein expression, impairing DNA repair and thereby increasing sensitivity to these drugs.[2][3]
Clinical Significance: In several cancer types, particularly glioblastoma, methylation of the MGMT promoter is a strong predictive biomarker for a favorable response to alkylating agent chemotherapy.[2][4][5] Patients with MGMT promoter methylation have been shown to have improved progression-free and overall survival when treated with these agents.[5]
Excision Repair Cross-Complementation Group 1 (ERCC1) Expression
Mechanism of Influence: ERCC1 is a key component of the nucleotide excision repair (NER) pathway, which is responsible for repairing a wide range of DNA lesions, including the bulky adducts and interstrand cross-links induced by this compound.[6][7] High levels of ERCC1 protein can lead to more efficient repair of drug-induced DNA damage, thus conferring resistance to therapy.
Clinical Significance: Lower expression of ERCC1 has been associated with better clinical outcomes in patients treated with platinum-based chemotherapy, which also induces DNA cross-links.[8] Studies on related alkylating agents suggest that low ERCC1 expression may predict a better response to this compound.
Glutathione S-Transferase (GST) Polymorphisms
Mechanism of Influence: GSTs are a family of enzymes involved in the detoxification of a wide range of xenobiotics, including chemotherapeutic agents.[3][9] They catalyze the conjugation of glutathione to the active metabolites of cyclophosphamide and ifosfamide, leading to their inactivation and excretion.[4] Genetic polymorphisms, particularly null genotypes for GSTM1 and GSTT1 (leading to a lack of functional enzyme), can result in reduced detoxification and therefore higher systemic exposure to the active drug.[10][11]
Clinical Significance: Patients with GSTM1 or GSTT1 null genotypes may experience both increased efficacy and higher toxicity from cyclophosphamide-based regimens.[1][10] The GSTP1 Ile105Val polymorphism has also been associated with altered treatment response and toxicity.[12][13][14]
Aldehyde Dehydrogenase (ALDH) Expression and Activity
Mechanism of Influence: ALDH enzymes, particularly ALDH1A1 and ALDH3A1, play a dual role in the context of oxazaphosphorine treatment. They are involved in the detoxification of the active metabolites of cyclophosphamide and ifosfamide to inactive carboxyphosphamide.[15][16] High levels of ALDH activity can therefore contribute to drug resistance.[5][17] Conversely, ALDH is also involved in the bioactivation of this compound to its active metabolites.
Clinical Significance: High expression of ALDH1A1 has been associated with resistance to cyclophosphamide-based chemotherapy in breast cancer.[6] The role of ALDH as a biomarker is complex and may depend on the specific tumor type and the balance between its roles in drug activation and detoxification.
Comparative Performance of Biomarkers
The following tables summarize quantitative data from clinical studies on cyclophosphamide and ifosfamide, which serve as a proxy for this compound. These data highlight the potential of each biomarker to stratify patients based on their likely response to therapy.
| Biomarker Status | Cancer Type | Treatment Regimen | Outcome Measure | Result | Reference |
| MGMT Promoter Methylation | |||||
| Methylated | Glioblastoma | Temozolomide + Radiotherapy | Median Overall Survival | 21.7 months | [5] |
| Unmethylated | Glioblastoma | Temozolomide + Radiotherapy | Median Overall Survival | 15.3 months | [5] |
| Methylated | Glioblastoma | Radiotherapy alone | Median Overall Survival | 15.3 months | [5] |
| Unmethylated | Glioblastoma | Radiotherapy alone | Median Overall Survival | 12.2 months | [5] |
| ERCC1 Expression | |||||
| Low Expression | Metastatic/Recurrent Cervical Cancer | Platinum-based chemotherapy | Median Progression-Free Survival | 10.2 months | [8] |
| High Expression | Metastatic/Recurrent Cervical Cancer | Platinum-based chemotherapy | Median Progression-Free Survival | 5.1 months | [8] |
| Low Expression | Metastatic/Recurrent Cervical Cancer | Platinum-based chemotherapy | Median Overall Survival | 21.4 months | [8] |
| High Expression | Metastatic/Recurrent Cervical Cancer | Platinum-based chemotherapy | Median Overall Survival | 10.5 months | [8] |
| GST Polymorphisms | |||||
| GSTM1/GSTT1 Null | Idiopathic Nephrotic Syndrome (Steroid-Sensitive) | Intravenous Cyclophosphamide | Remission Rate | Significantly higher remission with combined null genotypes | [1] |
| GSTP1 Ile105Val variant | Autoimmune Diseases | Cyclophosphamide | Response Rate | Significantly higher response rate in carriers of the variant allele | [12][13] |
| ALDH1A1 Expression | |||||
| Low Expression | Metastatic Breast Cancer | Cyclophosphamide-based chemotherapy | Response Rate | 2.3 times more likely to respond compared to high expression | [6] |
| High Expression | Metastatic Breast Cancer | Cyclophosphamide-based chemotherapy | Response Rate | Lower response rate | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the response to this compound and the general workflows for biomarker analysis.
Detailed Experimental Protocols
Accurate and reproducible biomarker analysis is essential for clinical decision-making. Below are detailed methodologies for the key experiments cited.
MGMT Promoter Methylation Analysis by Pyrosequencing
This protocol provides a quantitative assessment of MGMT promoter methylation in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.[18][19]
Materials:
-
QIAamp DNA FFPE Tissue Kit (Qiagen)
-
EpiTect Bisulfite Kit (Qiagen)
-
PyroMark PCR Kit (Qiagen)
-
Therascreen MGMT Pyro Kit (Qiagen)
-
PyroMark Q96 ID or similar pyrosequencer
-
Streptavidin Sepharose High Performance beads
Procedure:
-
DNA Extraction: Extract genomic DNA from 5-10 µm thick FFPE tumor sections using the QIAamp DNA FFPE Tissue Kit according to the manufacturer's instructions. Quantify the extracted DNA using a spectrophotometer.
-
Bisulfite Conversion: Treat 200 ng to 1 µg of genomic DNA with sodium bisulfite using the EpiTect Bisulfite Kit. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the region of interest in the MGMT promoter using the PyroMark PCR Kit and the primers provided in the Therascreen MGMT Pyro Kit. One of the PCR primers is biotinylated to allow for subsequent capture of the PCR product.
-
PCR cycling conditions: 95°C for 15 min, followed by 45 cycles of 94°C for 30 s, 56°C for 30 s, and 72°C for 30 s, with a final extension at 72°C for 10 min.
-
-
Immobilization of PCR Products: Immobilize the biotinylated PCR products onto Streptavidin Sepharose High Performance beads.
-
Pyrosequencing: Perform pyrosequencing using the PyroMark Q96 ID instrument and the sequencing primers from the Therascreen MGMT Pyro Kit. The software calculates the percentage of methylation at each CpG site.
-
Data Analysis: The methylation status is determined by the average percentage of methylation across the analyzed CpG sites. A predefined cutoff (e.g., >10% methylation) is used to classify tumors as methylated or unmethylated.
ERCC1 Protein Expression by Immunohistochemistry (IHC)
This protocol describes the detection of ERCC1 protein in FFPE tumor tissue sections.[14][20]
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-ERCC1 monoclonal antibody (clone 4F9 is recommended due to specificity concerns with other clones)
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with blocking solution for 30 minutes.
-
Primary Antibody Incubation: Incubate slides with the primary anti-ERCC1 antibody at an optimized dilution overnight at 4°C.
-
Secondary Antibody Incubation: Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the antibody binding using DAB chromogen, which produces a brown precipitate.
-
Counterstaining: Counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Scoring: ERCC1 expression is typically scored based on the intensity and percentage of stained tumor cell nuclei. An H-score can be calculated by multiplying the percentage of positive cells at each intensity level by the corresponding intensity score.
GSTM1 and GSTT1 Null Genotyping by Multiplex PCR
This protocol allows for the simultaneous detection of the presence or absence (null genotype) of the GSTM1 and GSTT1 genes.[10][11][21][22]
Materials:
-
Genomic DNA extracted from peripheral blood leukocytes
-
PCR primers for GSTM1, GSTT1, and a control gene (e.g., ALB or β-globin)
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Agarose gel and electrophoresis equipment
-
Ethidium bromide or other DNA stain
Procedure:
-
DNA Extraction: Extract genomic DNA from whole blood using a standard DNA extraction kit.
-
Multiplex PCR: Set up a PCR reaction containing primers for GSTM1, GSTT1, and the control gene.
-
Example primer sequences can be found in the cited literature.
-
PCR cycling conditions: Initial denaturation at 94°C for 5 min, followed by 35 cycles of 94°C for 1 min, 64°C for 1 min, and 72°C for 1 min, with a final extension at 72°C for 10 min.
-
-
Agarose Gel Electrophoresis: Separate the PCR products on a 2-3% agarose gel.
-
Genotype Determination: Visualize the DNA bands under UV light.
-
The presence of a band for the control gene confirms a successful PCR reaction.
-
The presence of a band for GSTM1 or GSTT1 indicates the presence of the gene.
-
The absence of a band for GSTM1 or GSTT1 (in the presence of the control band) indicates a null genotype.
-
ALDH1A1 Activity Assay (ALDEFLUOR™ Assay)
This protocol measures the enzymatic activity of ALDH in live tumor cells, which is a functional biomarker of potential drug resistance.[2][23][24]
Materials:
-
Single-cell suspension of fresh tumor tissue
-
ALDEFLUOR™ Kit (Stemcell Technologies)
-
Diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the tumor tissue with a cell concentration of 1 x 10^6 cells/mL.
-
ALDEFLUOR™ Staining:
-
Label one tube as the "test" sample and another as the "control" sample.
-
To the control tube, add DEAB to inhibit ALDH activity.
-
Add the activated ALDEFLUOR™ substrate to both tubes.
-
-
Incubation: Incubate both tubes for 30-60 minutes at 37°C, protected from light.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The ALDH-positive (ALDHbright) population is identified as the brightly fluorescent cells in the test sample that are absent in the DEAB-treated control sample.
-
Data Analysis: The percentage of ALDHbright cells within the tumor population is quantified.
Conclusion
The identification of predictive biomarkers is a critical step towards personalized medicine in oncology. While direct evidence for this compound is still emerging, the data from studies on cyclophosphamide and ifosfamide provide a strong rationale for investigating MGMT promoter methylation, ERCC1 expression, GST polymorphisms, and ALDH activity as potential biomarkers of response to this compound. The integration of these biomarkers into clinical trial design and, eventually, routine clinical practice, holds the potential to optimize patient selection and improve therapeutic outcomes for this important class of alkylating agents. Further validation of these biomarkers in prospective clinical trials involving this compound is warranted.
References
- 1. Mechanisms of Chemoresistance in Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALDH Activity Assay: A Method for Cancer Stem Cell (CSC) Identification and Isolation | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ALDH1A1 mediates resistance of diffuse large B cell lymphoma to the CHOP regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Function and Interactions of ERCC1-XPF in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A multiplex PCR procedure for polymorphic analysis of GSTM1 and GSTT1 genes in population studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Development and Validation of an ERCC1 Immunohistochemistry Assay for Solid Tumors | Archives of Pathology & Laboratory Medicine [meridian.allenpress.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of MGMT promoter methylation in glioblastoma using pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jpatholtm.org [jpatholtm.org]
- 20. genomeme.ca [genomeme.ca]
- 21. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 22. tandfonline.com [tandfonline.com]
- 23. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 24. How to conjugate the stemness marker ALDH1A1 with tumor angiogenesis, progression, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Trofosfamide Analogues
In the landscape of cancer chemotherapy, oxazaphosphorine alkylating agents remain a critical therapeutic class. Trofosfamide, an analogue of cyclophosphamide and ifosfamide, has garnered interest due to its oral bioavailability and activity profile. This guide provides a comparative analysis of the efficacy of this compound and its key analogues—ifosfamide, cyclophosphamide, and the investigational hypoxia-activated prodrug evofosfamide (TH-302) and glufosfamide. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic and signaling pathways.
Metabolic Activation and Mechanism of Action
This compound and its analogues are prodrugs that require metabolic activation, primarily by cytochrome P450 enzymes in the liver, to exert their cytotoxic effects.[1][2] The core mechanism of action for these agents is the alkylation of DNA, which leads to the formation of DNA cross-links, inhibition of DNA synthesis and, ultimately, apoptosis of cancer cells.[1][2][3]
This compound is metabolized to ifosfamide and, to a lesser extent, cyclophosphamide.[1][4] A significant metabolic pathway for this compound is also direct 4-hydroxylation, leading to the formation of 4-hydroxy-trofosfamide.[5][6] The active metabolites of ifosfamide and cyclophosphamide are isophosphoramide mustard and phosphoramide mustard, respectively.[2] Evofosfamide, a newer analogue, is a hypoxia-activated prodrug that releases the cytotoxic agent bromo-isophosphoramide mustard under low oxygen conditions typical of solid tumors.[7][8]
Comparative In Vitro Cytotoxicity
The cytotoxic efficacy of this compound analogues has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Glufosfamide | HepG2 | 24 | 112.32 ± 8.5 | [9] |
| 48 | 83.23 ± 5.6 | [9] | ||
| 72 | 51.66 ± 3.2 | [9] | ||
| Ifosfamide | HepG2 | 24 | 133 ± 8.9 | [9] |
| 48 | 125 ± 11.2 | [9] | ||
| 72 | 100.2 ± 7.6 | [9] | ||
| Evofosfamide | Various | Hypoxia (N2) | 10 | [10] |
| Normoxia (21% O2) | 1000 | [10] |
A study on HepG2 hepatocellular carcinoma cells demonstrated that glufosfamide has a significantly lower IC50 compared to ifosfamide, indicating higher cytotoxic activity.[9][11] The cytotoxicity of both compounds was found to be concentration- and time-dependent.[9] Evofosfamide exhibits marked hypoxia-selective cytotoxicity, being significantly more potent under hypoxic conditions.[10]
Comparative In Vivo Efficacy
Preclinical xenograft models are crucial for evaluating the anti-tumor activity of these agents in a living system.
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Evofosfamide | H460 NSCLC Xenograft | 50 mg/kg, ip, QD x 5/wk x 2 wks | 74% | [12] |
| Ifosfamide | H460 NSCLC Xenograft | 120 mg/kg, ip, QD x 5/wk x 2 wks | 68% | [12] |
In a non-small cell lung cancer (NSCLC) H460 xenograft model, evofosfamide monotherapy demonstrated a tumor growth inhibition of 74%, comparable to ifosfamide's 68% at their respective maximum tolerated doses.[12] Notably, at an equal level of body weight loss, evofosfamide showed superior antitumor activity to ifosfamide in a metastatic intrapleural model.[12]
Clinical trials have also provided comparative efficacy data. In a randomized phase II trial in adult soft-tissue sarcomas, ifosfamide (5 g/m2) resulted in an 18% overall response rate, whereas cyclophosphamide (1.5 g/m2) had a 7.5% response rate.[13]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology used to compare glufosfamide and ifosfamide in HepG2 cells.[11]
-
Cell Culture: HepG2 cells are maintained in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of glufosfamide or ifosfamide for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
In Vivo Xenograft Model
This protocol is based on the methodology for comparing evofosfamide and ifosfamide in an H460 xenograft model.[12]
-
Animal Model: Immunocompromised nude mice are used.
-
Tumor Implantation: H460 cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth: Tumors are allowed to grow to a size of 100-150 mm³.
-
Randomization: Animals are randomized into treatment and control groups.
-
Drug Administration: Evofosfamide (50 mg/kg) or ifosfamide (120 mg/kg) is administered intraperitoneally according to the specified schedule (e.g., daily for 5 days a week for 2 weeks).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Toxicity Monitoring: Animal body weight is monitored as an indicator of toxicity.
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study.
Signaling Pathways of DNA Damage and Repair
The cytotoxic effects of this compound and its analogues are mediated through the induction of DNA damage, which activates complex cellular signaling pathways.
Upon alkylation of DNA by the active metabolites, DNA damage sensors such as the MRN complex (MRE11-RAD50-NBS1) and replication protein A (RPA) recognize the lesions. This triggers the activation of the ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases. ATM and ATR, in turn, phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2. Activation of these checkpoint kinases leads to cell cycle arrest, providing time for the cell to repair the DNA damage. If the damage is too extensive to be repaired, the p53 tumor suppressor protein is stabilized and activated, leading to the induction of apoptosis.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. This compound | C9H18Cl3N2O2P | CID 65702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound and its dechloroethylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigations on the pharmacokinetics of this compound and its metabolites-first report of 4-hydroxy-trofosfamide kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evofosfamide - Wikipedia [en.wikipedia.org]
- 9. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An in vitro cytotoxicity of glufosfamide in HepG2 cells relative to its nonconjugated counterpart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclophosphamide versus ifosfamide: a randomized phase II trial in adult soft-tissue sarcomas. The European Organization for Research and Treatment of Cancer [EORTC], Soft Tissue and Bone Sarcoma Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Trofosfamide and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profiles of trofosfamide and other key alkylating agents. Understanding the nuances of cross-resistance is critical for optimizing sequential and combination chemotherapy regimens and for the development of novel therapeutics to overcome treatment failure. This document summarizes available preclinical data, details relevant experimental methodologies, and visualizes the key signaling pathways implicated in resistance.
This compound, a prodrug of ifosfamide and cyclophosphamide, belongs to the oxazaphosphorine class of alkylating agents.[1] Its cytotoxic effects, and consequently its resistance profile, are largely dictated by the activity of its metabolites. Clinical and preclinical observations suggest that cross-resistance among alkylating agents is not always absolute, with ifosfamide, for instance, demonstrating activity in some tumors that have developed resistance to cyclophosphamide.[2]
Quantitative Cross-Resistance Data
The following table summarizes in vitro cross-resistance data for the active metabolites of this compound—cyclophosphamide and ifosfamide—against other alkylating agents. The data is presented as resistance factors (RF), which indicate the fold-increase in the concentration of a drug required to achieve a 50% inhibition of cell growth (IC50) in a resistant cell line compared to its parental, sensitive counterpart.
| Resistant Cell Line | Selecting Agent | Cross-Resistant To | Resistance Factor (RF) | Not Cross-Resistant To | Reference |
| Raji/HN2 | Nitrogen Mustard | 4-hydroxyperoxycyclophosphamide | ~3 | BCNU, Melphalan, Busulfan, 4-hydroperoxyifosfamide, Cisplatin | [3] |
| Raji/BCNU | BCNU | Melphalan, Cisplatin | 4 | - | [3] |
| Raji/CP | Cisplatin | Nitrogen Mustard, BCNU | 3 | Busulfan, 4-hydroperoxyifosfamide | [3] |
| SCC-25/CP | Cisplatin | Melphalan, 4-hydroxyperoxycyclophosphamide | 5, 3 | - | [3] |
| Yoshida Sarcoma (YR/cyclo) | Cyclophosphamide | Phosphoramide mustard | Not specified | - | [4] |
| Osteosarcoma U2OS (IFO-resistant) | Ifosfamide | Ifosfamide | ~1.4 (based on IC50 increase) | Not specified | [5] |
Note: 4-hydroxyperoxycyclophosphamide and 4-hydroperoxyifosfamide are active in vitro forms of cyclophosphamide and ifosfamide, respectively.
Experimental Protocols
The following section outlines a generalized yet detailed methodology for conducting cross-resistance studies with alkylating agents in vitro.
Development of Drug-Resistant Cell Lines
A common method for developing drug-resistant cell lines involves continuous exposure to escalating drug concentrations.
-
Cell Line Selection: Begin with a well-characterized, sensitive parental cancer cell line.
-
Initial Drug Concentration: Treat the cells with the selecting alkylating agent at a concentration equal to its predetermined IC50.
-
Dose Escalation: Once the cells recover and resume normal proliferation, gradually increase the drug concentration in a stepwise manner.
-
Maintenance: Maintain the resistant cell line in a medium containing the selecting agent to ensure the stability of the resistant phenotype.
-
Verification: Regularly assess the level of resistance by comparing the IC50 of the resistant line to that of the parental line.
Cytotoxicity and IC50 Determination Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the IC50 values of cytotoxic compounds.
-
Cell Seeding: Plate the parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a serial dilution of the alkylating agents being tested for a specified period (e.g., 48-72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and use a non-linear regression analysis to calculate the IC50 value. The resistance factor (RF) is then calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.[6]
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in cross-resistance studies, the following diagrams are provided.
Mechanisms of Resistance
Resistance to this compound and other oxazaphosphorines is multifactorial and can arise from several key cellular adaptations:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance-associated proteins (MRPs), can actively pump the drug and its metabolites out of the cancer cell, reducing their intracellular concentration.[1]
-
Enhanced Detoxification: Elevated levels of intracellular glutathione (GSH) and increased activity of glutathione S-transferases (GSTs) can lead to the detoxification of the active alkylating metabolites.[4]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways allows cancer cells to more efficiently repair the DNA damage caused by the alkylating agent, thus evading apoptosis.
-
Altered Apoptotic Pathways: Defects in the signaling pathways that lead to programmed cell death (apoptosis) can render cancer cells insensitive to the DNA damage induced by chemotherapy.
The lack of complete cross-resistance among different alkylating agents suggests that the specific mechanisms of resistance can vary depending on the drug and the cancer cell type. This highlights the importance of continued research into the molecular basis of resistance to guide the rational selection of second-line therapies.
References
- 1. Oxazaphosphorine bioactivation and detoxification The role of xenobiotic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative activity of ifosfamide and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A proposed mechanism of resistance to cyclophosphamide and phosphoramide mustard in a Yoshida cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induced resistance to ifosfamide in osteosarcoma cells suggests a more aggressive tumor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Comparative Guide to Validated Analytical Methods for Trofosfamide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of Trofosfamide, an oxazaphosphorine alkylating agent. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, specificity, and sample matrix.
Metabolic Activation of this compound
This compound is a prodrug that requires metabolic activation to exert its cytotoxic effects. The primary metabolic pathway involves hydroxylation at the C4 position of the oxazaphosphorine ring by cytochrome P450 (CYP) enzymes in the liver. This leads to the formation of 4-hydroxy-trofosfamide, which is in equilibrium with its open-ring tautomer, aldothis compound. Aldothis compound then spontaneously decomposes to form the active cytotoxic metabolite, ifosfamide mustard, and acrolein. An alternative, inactivating pathway involves N-dechloroethylation of the side chains, which can lead to the formation of ifosfamide and chloroacetaldehyde[1][2].
Caption: Metabolic pathway of this compound.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are two common techniques for the quantification of this compound and its metabolites in biological matrices.
| Parameter | HPLC with UV Detection | UPLC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation by high-pressure liquid chromatography, detection by mass-to-charge ratio. |
| Specificity | Moderate to high; may have interference from co-eluting compounds. | Very high; distinguishes compounds based on mass and fragmentation patterns. |
| Sensitivity | Typically in the µg/mL to high ng/mL range. | High, often in the low ng/mL to pg/mL range. |
| Sample Volume | Typically requires larger sample volumes (e.g., >100 µL). | Can be adapted for smaller sample volumes. |
| Throughput | Moderate. | High, with rapid analysis times. |
| Instrumentation Cost | Lower. | Higher. |
| Typical Application | Routine analysis in less complex matrices, quantification of parent drug. | Bioanalysis in complex matrices (plasma, urine), metabolite identification, pharmacokinetic studies. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is based on methods developed for the stereochemical resolution of this compound and its analogs in plasma.
1. Sample Preparation:
-
To 1 mL of plasma, add an internal standard.
-
Perform a liquid-liquid extraction with 5 mL of chloroform.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: A chiral stationary phase column, such as one based on cellulose-tris(3,5-dimethylphenylcarbamate), is used for enantiomeric separation.
-
Mobile Phase: A mixture of hexane and isopropanol is commonly used. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of 210 nm.
-
Injection Volume: 20 µL.
3. Validation Parameters (Illustrative for similar compounds):
-
Linearity: A correlation coefficient (r²) of >0.99 is typically achieved over the desired concentration range.
-
Precision: Relative standard deviation (RSD) for intra- and inter-day precision should be less than 15%.
-
Accuracy: The recovery should be within 85-115% of the nominal concentration.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
The following protocol is a representative method for the quantification of oxazaphosphorines like this compound in biological fluids[3][4][5].
1. Sample Preparation:
-
To 100 µL of plasma, add an appropriate internal standard (e.g., a deuterated analog).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and dilute with water if necessary.
2. UPLC Conditions:
-
Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 1.7 µm), is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.
4. Validation Parameters (Illustrative for similar compounds):
-
Linearity: A linear range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99 is expected.
-
Lower Limit of Quantification (LLOQ): Typically in the low ng/mL range.
-
Precision and Accuracy: Within ±15% (±20% at the LLOQ).
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample using UPLC-MS/MS.
Caption: UPLC-MS/MS workflow for this compound analysis.
Conclusion
The choice between HPLC-UV and UPLC-MS/MS for this compound quantification depends on the specific requirements of the study. HPLC-UV offers a cost-effective solution for routine analysis where high sensitivity is not paramount. In contrast, UPLC-MS/MS provides superior sensitivity and specificity, making it the method of choice for pharmacokinetic studies, analysis in complex biological matrices, and the detection of low-level metabolites. Proper method validation according to regulatory guidelines is crucial to ensure reliable and accurate results for any chosen method.
References
- 1. This compound metabolism in different species--ifosfamide is the predominant metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 4. annalsofrscb.ro [annalsofrscb.ro]
- 5. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Profiles of Trofosfamide and Ifosfamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic profiles of two closely related oxazaphosphorine alkylating agents: Trofosfamide and its primary metabolite, Ifosfamide. Understanding the distinct metabolic fates of these compounds is crucial for optimizing their therapeutic efficacy and mitigating their associated toxicities.
Introduction
This compound and Ifosfamide are prodrugs that require metabolic activation to exert their cytotoxic effects.[1][2][3] Both belong to the oxazaphosphorine class of chemotherapeutic agents and are structurally similar to cyclophosphamide.[1] Their clinical utility is defined by the balance between their activation to form DNA-alkylating mustards and their inactivation or conversion to toxic metabolites. This guide will dissect these metabolic pathways, presenting quantitative data and experimental methodologies to inform preclinical and clinical research.
Metabolic Pathways: A Head-to-Head Comparison
The metabolism of both this compound and Ifosfamide is a complex process primarily mediated by the hepatic cytochrome P450 (CYP) enzyme system.[2][4] The key metabolic transformations involve ring hydroxylation (activation) and side-chain N-dechloroethylation (inactivation and toxification).
Ifosfamide Metabolism
Ifosfamide is administered as a racemic mixture, and its metabolism is enantioselective.[5] The primary routes of Ifosfamide metabolism are:
-
4-Hydroxylation (Activation): This is the rate-limiting step for the formation of the active cytotoxic species. CYP3A4 and CYP2B6 are the major enzymes responsible for the 4-hydroxylation of Ifosfamide to 4-hydroxyifosfamide.[5][6] This unstable intermediate exists in equilibrium with its tautomer, aldoifosfamide.[7] Aldoifosfamide can then be detoxified by aldehyde dehydrogenase to carboxyifosfamide or can spontaneously decompose to form the ultimate alkylating agent, ifosforamide mustard, and the urotoxic metabolite, acrolein.[8]
-
N-dechloroethylation (Inactivation and Toxification): This pathway competes with 4-hydroxylation and leads to the formation of 2- and 3-dechloroethylifosfamide and the neurotoxic metabolite, chloroacetaldehyde (CAA).[3][7] This pathway is also catalyzed by CYP3A4 and CYP2B6.[5] The production of CAA is a major dose-limiting toxicity for Ifosfamide.[9]
This compound Metabolism
This compound is a prodrug of Ifosfamide.[2] Its metabolism is characterized by the following key pathways:
-
N-Dechloroethylation to Ifosfamide: A major metabolic route for this compound is the removal of one of its chloroethyl side chains to form Ifosfamide.[1][10] This makes the metabolic profile of Ifosfamide directly relevant to the clinical effects of this compound.
-
Direct 4-Hydroxylation (Activation): Recent studies suggest that direct 4-hydroxylation of this compound to 4-hydroxy-trofosfamide can be a significant activation pathway.[11][12] This active metabolite can then presumably undergo a similar decomposition as 4-hydroxyifosfamide to yield a cytotoxic mustard.
-
Formation of Cyclophosphamide: Minor amounts of cyclophosphamide have also been detected as a metabolite of this compound.[10][11]
The following diagram illustrates the central metabolic pathways of this compound and Ifosfamide.
Figure 1. Metabolic pathways of this compound and Ifosfamide.
Quantitative Comparison of Metabolic Parameters
The following table summarizes key quantitative data related to the metabolism of this compound and Ifosfamide.
| Parameter | This compound | Ifosfamide | Reference |
| Major Metabolic Pathway | N-Dechloroethylation to Ifosfamide, Direct 4-hydroxylation | 4-Hydroxylation (activation) and N-dechloroethylation (inactivation/toxification) | [1][3][11] |
| Primary Activating Enzyme(s) | Cytochrome P450 (specific isozymes not fully elucidated) | CYP3A4, CYP2B6 | [2][6] |
| Key Active Metabolite(s) | 4-Hydroxy-trofosfamide, Ifosforamide mustard (via Ifosfamide) | Ifosforamide mustard | [8][11] |
| Major Toxic Metabolite(s) | Chloroacetaldehyde (via Ifosfamide), Acrolein (via Ifosfamide) | Chloroacetaldehyde (CAA), Acrolein | [7][8] |
| Half-life (t1/2) | ~1 hour | 7-15 hours (dose-dependent) | [11][13] |
| Metabolism to Ifosfamide (in rats) | Km: 398 µM, Vmax: 70.8 nmol/120 min/mg protein | N/A | [1] |
| Metabolism to Cyclophosphamide (in rats) | Km: 348 µM, Vmax: 13.30 nmol/120 min/mg protein | N/A | [1] |
| Urinary Excretion of Parent Drug | Undetectable | Variable, decreases with repeated dosing due to auto-induction | [6][11] |
Experimental Protocols
A common experimental approach to studying the metabolism of these compounds involves in vitro incubation with liver microsomes followed by analysis of the metabolites.
In Vitro Metabolism using Liver Microsomes
Objective: To determine the metabolic fate of this compound and Ifosfamide and identify the enzymes involved.
Methodology:
-
Preparation of Microsomes: Liver microsomes are prepared from human or animal liver tissue by differential centrifugation.
-
Incubation: The test compound (this compound or Ifosfamide) is incubated with the liver microsomes in the presence of an NADPH-generating system (which is required for CYP450 activity) at 37°C.
-
Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent like acetonitrile.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Metabolite Analysis: The metabolites in the supernatant are identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][11]
The following diagram outlines a typical experimental workflow for studying the in vitro metabolism of oxazaphosphorines.
Figure 2. Experimental workflow for in vitro metabolism studies.
Conclusion
The metabolic profiles of this compound and Ifosfamide are intricately linked, with this compound serving as a prodrug to Ifosfamide. The key differentiator lies in the potential for direct activation of this compound via 4-hydroxylation, a pathway that may offer a different therapeutic window compared to Ifosfamide. However, the conversion of this compound to Ifosfamide means that the well-documented metabolic pathways and toxicities of Ifosfamide, particularly the generation of chloroacetaldehyde, are of significant clinical relevance when administering this compound.
For drug development professionals, these metabolic nuances are critical. Strategies to modulate the activity of specific CYP450 enzymes could potentially steer the metabolism of these drugs towards activation and away from the production of toxic metabolites, thereby enhancing their therapeutic index. Further research is warranted to fully elucidate the specific enzymes responsible for this compound's metabolism and to quantify the relative contributions of its different metabolic pathways in humans.
References
- 1. This compound metabolism in different species--ifosfamide is the predominant metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of this compound and its dechloroethylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New insights into the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigations on the pharmacokinetics of this compound and its metabolites-first report of 4-hydroxy-trofosfamide kinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
head-to-head comparison of Trofosfamide and cyclophosphamide in vivo
An Essential Guide for Researchers in Oncology Drug Development
In the landscape of alkylating chemotherapeutic agents, both Trofosfamide and Cyclophosphamide have demonstrated significant roles in preclinical and clinical settings. This guide provides a comprehensive head-to-head in vivo comparison of these two oxazaphosphorine compounds, presenting available experimental data, detailed protocols, and mechanistic insights to inform future research and drug development strategies.
Efficacy in Murine Tumor Models: A Comparative Overview
Direct comparative studies providing extensive quantitative in vivo data for this compound versus Cyclophosphamide are limited in publicly available literature. However, a key study by Kuśnierczyk et al. (1986) evaluated the antitumor activity of the optical isomers of this compound, Cyclophosphamide, and Ifosfamide in four distinct murine tumor models: L1210 and P388 lymphoid leukemias, Lewis lung carcinoma, and 16/C mammary adenocarcinoma.[1] While the full quantitative data from this study is not readily accessible, the abstract indicates that the antitumor effect's stereodifferentiation was not pronounced but consistently favored the levorotatory forms of the drugs.[1]
To provide a framework for comparison, this guide presents available data on the efficacy of each drug from various in vivo studies. It is important to note that these data points are not from direct head-to-head comparisons within the same experiment and should be interpreted with caution.
Table 1: Comparative Antitumor Activity in Murine Leukemia Models
| Drug | Tumor Model | Dosing Regimen | Efficacy Metric | Result | Citation |
| Cyclophosphamide | L1210 Leukemia | 100 mg/kg i.p. on day +8 | % Cured Mice | 5% (single agent) | [2] |
| Cyclophosphamide | L1210 Leukemia | 200 mg/kg i.p. on Day 5 | Mean Lifespan | Significant increase vs. control | [3] |
Table 2: Comparative Antitumor Activity in Murine Solid Tumor Models
| Drug | Tumor Model | Dosing Regimen | Efficacy Metric | Result | Citation |
| Cyclophosphamide | Lewis Lung Carcinoma | 300 mg/kg | % Cured Mice | High percentage of cures | [4] |
| Cyclophosphamide | Lewis Lung Carcinoma | Not Specified | Tumor Growth Inhibition | 62% | [5] |
| Cyclophosphamide | Chemically Induced Mammary Carcinoma (Rat) | 62.6 mg/kg or 41.8 mg/kg weekly for 3 weeks | Tumor Volume | Diminished for one of two cell clones | [6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. Below are representative protocols for evaluating the in vivo efficacy of Cyclophosphamide in commonly used murine tumor models. Similar methodologies would be applicable for the evaluation of this compound.
L1210 Leukemia Model
-
Animal Model: Balb/c x DBA/2 F1 (CD2F1) mice.[2]
-
Tumor Inoculation: Intraperitoneal (i.p.) injection of 1 x 10^5 L1210 leukemia cells.[2]
-
Treatment: Cyclophosphamide administered i.p. at a specified dose and schedule (e.g., 100 mg/kg on day +8 post-inoculation).[2]
-
Efficacy Evaluation:
-
Survival: Monitoring and recording the lifespan of the mice. The increase in lifespan (% ILS) compared to a control group is a common metric.
-
Cure Rate: Percentage of mice surviving long-term (e.g., >30 or >60 days).[2]
-
Lewis Lung Carcinoma Model
-
Animal Model: C57BL/6 mice.[7]
-
Tumor Inoculation: Subcutaneous (s.c.) implantation of Lewis lung carcinoma cells.
-
Treatment: Administration of the test compound (e.g., Cyclophosphamide) at a specified dose and route when the tumor becomes palpable.
-
Efficacy Evaluation:
-
Tumor Growth Inhibition: Regular measurement of tumor volume (e.g., using calipers) or measurement of tumor weight at the end of the study. The percentage of tumor growth inhibition compared to a vehicle-treated control group is calculated.
-
Metastasis Assessment: Evaluation of the number and size of lung metastases.
-
Mammary Adenocarcinoma Model
-
Animal Model: C3H/He mice for spontaneous tumors or other strains for transplantable models like the 16/C line.[1]
-
Tumor Inoculation (for transplantable models): Subcutaneous or orthotopic implantation of tumor cells.
-
Treatment: Initiation of treatment when tumors reach a specified size.
-
Efficacy Evaluation:
-
Tumor Growth Delay: Time for tumors to reach a predetermined size in treated versus control groups.
-
Tumor Regression: Monitoring for a decrease in tumor size.
-
Mechanism of Action and Signaling Pathways
Both this compound and Cyclophosphamide are prodrugs that require metabolic activation to exert their cytotoxic effects. Their primary mechanism of action involves the alkylation of DNA, which ultimately leads to apoptosis.
Metabolic Activation:
-
Cyclophosphamide: Metabolized in the liver by cytochrome P450 enzymes to form 4-hydroxycyclophosphamide, which exists in equilibrium with its tautomer, aldophosphamide. Aldophosphamide then breaks down into the active alkylating agent, phosphoramide mustard, and a toxic metabolite, acrolein.[8]
-
This compound: Also undergoes hepatic metabolism. Studies have shown that its metabolism can lead to the formation of both Ifosfamide and Cyclophosphamide, with Ifosfamide being a major metabolite. These intermediates are then further metabolized to their respective active alkylating mustards.
Signaling Pathway to Apoptosis:
The DNA damage induced by the active metabolites of both drugs triggers a cascade of cellular events culminating in programmed cell death (apoptosis).
Experimental Workflow for In Vivo Comparison
A typical workflow for a head-to-head in vivo comparison of this compound and Cyclophosphamide is outlined below.
Conclusion
Both this compound and Cyclophosphamide are potent alkylating agents with demonstrated in vivo antitumor activity. While direct, comprehensive quantitative comparisons are scarce in the literature, the available evidence suggests similar mechanisms of action revolving around DNA damage and induction of apoptosis. Future head-to-head in vivo studies following standardized protocols are warranted to delineate the nuanced differences in their efficacy and toxicity profiles across a range of tumor types. Such studies will be invaluable for guiding the strategic development and clinical application of these important chemotherapeutic agents.
References
- 1. Antitumor activity of optical isomers of cyclophosphamide, ifosfamide and this compound as compared to clinically used racemates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Successful chemoimmunotherapy of murine L1210 lymphatic leukemia with cyclophosphamide and mafosfamide-treated leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacologic study of therapeutic synergism with cyclophosphamide plus methotrexate in murine L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of immunotherapy with cyclophosphamide/actinomycin D chemotherapy potentiates antileukemic effect and reduces toxicity in a L1210 leukemia model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of combination treatment with cyclophosphamide and isogeneic or allogeneic spleen and bone marrow cells in leukemic (L1210) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Table 1 from CYCLOPHOSPHAMIDE SUGAR-COATED TABLETS DEGREE FINAL PROJECT | Semantic Scholar [semanticscholar.org]
- 7. Cyclophosphamide and iphosphamide against Lewis lung carcinoma: evaluation of toxic and therapeutic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Trofosfamide in Preclinical Models: A Comparative Analysis of Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Trofosfamide's performance against other alternatives in preclinical cancer models, supported by experimental data. This compound, an oxazaphosphorine alkylating agent, serves as a prodrug for ifosfamide and cyclophosphamide, exerting its cytotoxic effects by cross-linking DNA strands and inhibiting DNA synthesis[1][2][3].
This guide synthesizes available preclinical data to offer a statistical analysis of this compound's efficacy, with a focus on quantitative data, experimental methodologies, and visual representations of experimental workflows and signaling pathways.
Efficacy in Non-Small Cell Lung Cancer Xenografts
A key preclinical study investigated the efficacy of this compound in a human non-small cell lung cancer (NSCLC) xenograft model (LX-1), comparing a conventional high-dose schedule with a metronomic low-dose schedule. The metronomic approach demonstrated superior tumor growth retardation over the entire treatment period[4][5].
Experimental Protocol: NSCLC Xenograft Model
-
Cell Line: Human non-small cell lung carcinoma cell line "LX-1"[4].
-
Animal Model: Thymus-aplastic nude mice[4].
-
Tumor Implantation: Subcutaneous injection of LX-1 cells[4].
-
Treatment Groups:
-
Efficacy Evaluation:
Quantitative Data Summary
| Treatment Schedule | Tumor Growth | Microvessel Density (MVD) | Mechanism of Action |
| Conventional | Rapid tumor growth | No significant change reported | Direct cytotoxicity |
| Metronomic | Long-lasting tumor growth retardation | Significantly reduced (50% reduction) | Inhibition of angiogenesis[4][5] |
Below is a diagram illustrating the experimental workflow for the NSCLC xenograft study.
Comparative Antitumor Activity of Oxazaphosphorine Isomers
An earlier preclinical study compared the antitumor activity of the optical isomers of this compound, Cyclophosphamide, and Ifosfamide across four different transplantable tumor models. The study found that the levorotatory (-) forms of these drugs were generally more effective.
Experimental Protocol: Murine Tumor Models
-
Tumor Models:
-
L1210 lymphoid leukemia
-
P388 lymphoid leukemia
-
Lewis lung carcinoma
-
16/C mouse mammary adenocarcinoma
-
-
Animal Model: Inbred mice.
-
Treatment: Administration of the racemic mixture and the separated (+) and (-) enantiomers of this compound, Cyclophosphamide, and Ifosfamide.
-
Efficacy Evaluation: Standard screening tests to evaluate antitumor activity.
Quantitative Data Summary
| Tumor Model | Drug | Most Active Form |
| L1210 Leukemia | This compound | Levorotatory (-) |
| P388 Leukemia | This compound | Levorotatory (-) |
| Lewis Lung Carcinoma | This compound | Levorotatory (-) |
| 16/C Mammary Adenocarcinoma | This compound | Levorotatory (-) |
| L1210 Leukemia | Cyclophosphamide | Dextrorotatory (+) |
| P388 Leukemia | Cyclophosphamide | Dextrorotatory (+) |
The mechanism of action for this compound involves its metabolic activation to cytotoxic compounds that alkylate DNA.
Comparison with Alternatives
Direct preclinical comparisons of this compound with other standard-of-care agents across a wide range of cancer types are limited in the publicly available literature. However, its metabolic relationship to Ifosfamide and Cyclophosphamide suggests that its efficacy profile would be similar in cancers sensitive to these agents, such as sarcomas and lymphomas[6]. Clinical trials have explored this compound in soft tissue sarcoma, showing it to be an active agent[7]. Further preclinical studies are warranted to delineate its specific advantages and disadvantages compared to its better-studied analogues and other chemotherapeutic agents in various cancer models.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. Metronomic this compound inhibits progression of human lung cancer xenografts by exerting anti-angiogenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metronomic this compound inhibits progression of human lung cancer xenografts by exerting anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the oral treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomised phase II trial of this compound vs. doxorubicin in elderly patients with untreated metastatic soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Trofosfamide-Induced DNA Damage: A Comparative Guide to the Comet Assay and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the comet assay for validating DNA damage induced by the alkylating agent Trofosfamide. Due to the limited availability of direct quantitative data for this compound, this guide utilizes data from its close structural and functional analog, cyclophosphamide, as a robust surrogate. We will delve into the experimental protocols and compare the comet assay's performance against a key alternative, the γ-H2AX assay, supported by experimental data.
Introduction to this compound and DNA Damage
This compound is an oxazaphosphorine prodrug that, once activated metabolically, acts as an alkylating agent. Its cytotoxic effects stem from its ability to form covalent bonds with DNA, leading to the formation of DNA adducts, inter- and intra-strand cross-links, and DNA strand breaks. This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells. Validating the extent of DNA damage is crucial in the preclinical and clinical development of such chemotherapeutic agents.
The Comet Assay: A Sensitive Tool for DNA Damage Detection
The single-cell gel electrophoresis, or comet assay, is a sensitive and versatile method for detecting DNA strand breaks and alkali-labile sites in individual eukaryotic cells. Under alkaline conditions, damaged DNA containing breaks and relaxed supercoiling migrates out of the nucleus during electrophoresis, forming a "comet tail." The intensity and length of this tail are proportional to the amount of DNA damage.
Comparison of DNA Damage Detection Methods
The following table summarizes the key characteristics of the comet assay and a widely used alternative, the γ-H2AX assay, for detecting DNA damage induced by alkylating agents.
| Feature | Alkaline Comet Assay | γ-H2AX Assay |
| Principle | Electrophoretic migration of fragmented DNA from single cells embedded in agarose gel. | Immunofluorescent detection of phosphorylated histone H2AX (γ-H2AX) at sites of DNA double-strand breaks. |
| Type of Damage Detected | Primarily single-strand breaks, double-strand breaks, and alkali-labile sites. | Specifically detects DNA double-strand breaks. |
| Sensitivity | High sensitivity for detecting low levels of DNA damage.[1] | Very high sensitivity; can detect a small number of double-strand breaks.[2][3] |
| Throughput | Can be adapted for high-throughput screening.[4] | High-throughput capabilities with imaging flow cytometry.[5][6] |
| Quantitative Parameters | % DNA in tail, tail length, tail moment.[7] | Number of γ-H2AX foci per nucleus, mean fluorescence intensity.[3] |
| Advantages | Relatively low cost, versatile for various types of DNA damage. | High specificity for double-strand breaks, amenable to automation. |
| Limitations | Less specific for the type of DNA break. | Does not detect single-strand breaks or alkali-labile sites. |
Quantitative Data Comparison
The following table presents representative quantitative data from studies using the comet assay to assess DNA damage induced by cyclophosphamide. These values can be considered indicative of the results expected with this compound.
| Treatment | Cell Type | Comet Assay Parameter | Result | Reference |
| Cyclophosphamide (in vivo) | Rat peripheral blood leukocytes | Damage Index | Significantly increased vs. control | [8] |
| Cyclophosphamide (in vivo) | Mouse leukocytes and duodenum cells | % Tail DNA | Significant increase | [9] |
| Cyclophosphamide (in vitro, S9 activated) | Human peripheral blood lymphocytes | Tail Moment | Concentration-dependent increase | [10] |
Experimental Protocols
Detailed Alkaline Comet Assay Protocol for Alkylating Agent-Induced DNA Damage
This protocol is adapted for the detection of DNA damage induced by alkylating agents like this compound.[7][11][12]
Materials:
-
Normal melting point agarose
-
Low melting point agarose
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or SYBR Green I)
-
Microscope slides (pre-coated with normal melting point agarose)
-
Coverslips
-
Horizontal gel electrophoresis unit
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Cell Preparation: Treat cells with the desired concentrations of this compound for the specified duration. Include a negative control (vehicle-treated) and a positive control (e.g., a known genotoxic agent). Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with molten low melting point agarose (at 37°C) at a 1:10 ratio (v/v). Immediately pipette 75 µL of the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C for 10 minutes.
-
Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the nucleoid.
-
Alkaline Unwinding: Immerse the slides in freshly prepared alkaline electrophoresis buffer for 20-40 minutes at 4°C in the dark. This allows the DNA to unwind.
-
Electrophoresis: Place the slides in a horizontal gel electrophoresis unit filled with cold alkaline electrophoresis buffer. Apply a voltage of 25V and a current of 300 mA for 20-30 minutes at 4°C.
-
Neutralization: Gently remove the slides from the electrophoresis unit and immerse them in neutralization buffer for 5-10 minutes. Repeat this step twice.
-
Staining: Stain the slides with a fluorescent DNA dye for 15-20 minutes in the dark.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to determine parameters such as % DNA in the tail, tail length, and tail moment. Score at least 50-100 comets per slide.
γ-H2AX Assay Protocol
This protocol outlines the immunofluorescent detection of γ-H2AX foci.[3][13]
Materials:
-
Cells cultured on coverslips or in microplates
-
Paraformaldehyde (4%) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-phospho-histone H2AX)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips or in microplates and treat with this compound as described for the comet assay.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with permeabilization buffer for 10-15 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the number of γ-H2AX foci per nucleus using automated image analysis software.
Visualizing the Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the comet assay and the DNA damage response pathway initiated by this compound.
Caption: Workflow for validating this compound-induced DNA damage using the comet assay.
Caption: Signaling pathway of this compound-induced DNA damage and cellular response.
Conclusion
The alkaline comet assay stands as a sensitive and reliable method for the validation and quantification of DNA damage induced by this compound. Its ability to detect a broad range of DNA lesions, including single- and double-strand breaks, makes it particularly suitable for assessing the effects of alkylating agents. While the γ-H2AX assay offers higher specificity for double-strand breaks and is amenable to high-throughput screening, the comet assay provides a more comprehensive picture of the overall DNA damage. The choice of assay will depend on the specific research question, available resources, and the desired level of detail regarding the type of DNA damage. This guide provides the necessary foundational knowledge and protocols to effectively employ these techniques in the evaluation of this compound and other DNA-damaging agents.
References
- 1. A Comprehensive Review on Clinical Applications of Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 3. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Dose-response assessment of four genotoxic chemicals in a combined mouse and rat micronucleus (MN) and Comet assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA-damaging effect of cyclophosphamide on human blood cells in vivo and in vitro studied with the single-cell gel test (comet assay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Changes Following Trofosfamide Treatment
A comprehensive guide for researchers, scientists, and drug development professionals on the molecular impacts of Trofosfamide, with a comparative look at its active metabolites.
This compound is an orally administered alkylating agent of the oxazaphosphorine class, which functions as a prodrug for both ifosfamide and cyclophosphamide.[1][2] Upon administration, it is metabolized in the liver by cytochrome P450 enzymes into its active cytotoxic forms.[1][3] These active metabolites exert their antineoplastic effects by alkylating DNA, forming cross-links between DNA strands. This damage disrupts DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[1][3] While direct comprehensive studies on global gene expression changes following this compound administration are limited, a robust understanding can be gleaned from the extensive research on its primary active metabolites, cyclophosphamide and ifosfamide.
Mechanism of Action: A Cascade of DNA Damage
This compound's therapeutic effect is initiated by its metabolic activation into ifosfamide and cyclophosphamide. These active compounds are then further metabolized to produce cytotoxic agents, including isophosphoramide mustard.[3] The core mechanism involves the transfer of alkyl groups to DNA bases, which results in the formation of DNA cross-links. This structural alteration of the DNA double helix inhibits essential cellular processes such as DNA synthesis and repair, ultimately triggering programmed cell death (apoptosis).[1][3]
Caption: Metabolic activation and mechanism of action of this compound.
Gene Expression Alterations: Insights from Cyclophosphamide and Ifosfamide
Given that cyclophosphamide is a major active metabolite of this compound, its impact on gene expression provides a strong surrogate for understanding this compound's molecular effects. A key study analyzed gene expression profiles in patients with hematological malignancies conditioned with high-dose cyclophosphamide prior to stem cell transplantation.[4] This research identified 299 genes that were specifically and differentially expressed following treatment.[4][5][6] These genes were categorized into four distinct clusters based on their expression patterns over time.[4][5][6]
Similarly, a study on Madin-Darby canine kidney (MDCK) cells treated with ifosfamide identified 336 differentially expressed genes, highlighting the modulation of pathways related to cell cycle, DNA damage, and apoptosis.[7]
Tabulated Summary of Gene Expression Changes
The following tables summarize the key gene expression changes observed in response to cyclophosphamide treatment, as identified in the study by El-Serafi et al.
Table 1: Highly Down-Regulated Genes (Cluster 1)
| Gene Symbol | Gene Name | Function |
| CD3 | CD3 molecule | T-cell co-receptor, immune response |
| CD28 | CD28 molecule | T-cell activation, immune response |
| CTLA4 | Cytotoxic T-lymphocyte associated protein 4 | Immune checkpoint, T-cell inhibition |
| MHC II | Major histocompatibility complex, class II | Antigen presentation |
| PRF1 | Perforin 1 | Pore-forming protein, cytotoxic T-cell and NK cell-mediated cytolysis |
| GZMB | Granzyme B | Serine protease, induces apoptosis |
| IL-2R | Interleukin 2 receptor | Cytokine receptor, T-cell proliferation |
Source: El-Serafi et al.[4]
Table 2: Highly Up-Regulated Genes (Cluster 2)
| Gene Symbol | Gene Name | Function |
| IL1R2 | Interleukin 1 receptor type 2 | Decoy receptor for IL-1, immune regulation |
| IL18R1 | Interleukin 18 receptor 1 | Receptor for IL-18, pro-inflammatory cytokine signaling |
| FLT3 | Fms-related tyrosine kinase 3 | Receptor tyrosine kinase, hematopoietic stem/progenitor cell regulation |
Source: El-Serafi et al.[4]
Table 3: Early Up-Regulated, Later Normalized Genes (Cluster 3)
| Gene Symbol | Gene Name | Function |
| Various | - | Genes primarily involved in cell cycle and proliferation |
Source: El-Serafi et al.[5]
Table 4: Moderately Up-Regulated Genes (Cluster 4)
| Gene Symbol | Gene Name | Function |
| Various | - | Genes associated with various cellular processes, including metabolism |
Source: El-Serafi et al.[5]
Experimental Protocols
The following section details the methodology employed in the pivotal study by El-Serafi et al. on cyclophosphamide-induced gene expression changes.
Patient Cohort and Treatment:
-
Eleven patients with hematological malignancies were included in the study.[4]
-
Patients were conditioned with cyclophosphamide at a dose of 60 mg/kg for two consecutive days, followed by total body irradiation.[4]
Sample Collection and RNA Isolation:
-
Peripheral blood mononuclear cells (PBMCs) were collected at three time points: before treatment (time 0), 6 hours after the first cyclophosphamide dose, and 6 hours after the second dose (30 hours from the start).[4]
-
Total RNA was extracted from the collected PBMCs.
Gene Expression Analysis:
-
Purified mRNA was subjected to global gene expression analysis using NimbleGen microarrays.[4]
-
Data were normalized using quantile normalization, and gene expression levels were generated using the Robust Multichip Average (RMA) algorithm.[4]
-
Significant differences in gene expression were determined by ANOVA with a false discovery rate (FDR) of <5%.[4]
-
A fold-change filter of at least 2-fold compared to the pre-treatment baseline was used to identify differentially expressed genes specific to the cyclophosphamide treatment.[4]
Caption: Experimental workflow for analyzing gene expression changes.
Signaling Pathways Implicated in this compound's Effects
The gene expression changes induced by this compound's active metabolites point towards the modulation of several key signaling pathways. The downregulation of genes like CD3, CD28, and CTLA4 indicates a profound impact on T-cell signaling and immune response pathways.[4] Conversely, the upregulation of genes such as IL1R2 and IL18R1 suggests an inflammatory response modulation.[4]
The study on ifosfamide further implicates the ATM signaling pathway and the NRF2-mediated oxidative stress response pathway as being significantly affected.[7] The downregulation of genes involved in proliferation and apoptosis control, such as GADD45, MAPK1, and MYC, underscores the drug's cytotoxic mechanism through the MAP kinase signaling pathway.[7] Furthermore, a decrease in the expression of anti-apoptotic genes like BCL2A1 and MCL1 would favor programmed cell death.[7]
Caption: Key signaling pathways modulated by this compound treatment.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Cyclophosphamide Alters the Gene Expression Profile in Patients Treated with High Doses Prior to Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclophosphamide alters the gene expression profile in patients treated with high doses prior to stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Confirming Trofosfamide Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methods to confirm the cellular target engagement of Trofosfamide, an oxazaphosphorine alkylating agent. It details the mechanism of action, outlines key experimental protocols for assessing DNA damage, and compares this compound to its structural analogs, cyclophosphamide and ifosfamide.
Mechanism of Action: DNA Alkylation by Oxazaphosphorines
This compound, like cyclophosphamide and ifosfamide, is a prodrug that requires metabolic activation, primarily by cytochrome P450 enzymes in the liver, to exert its cytotoxic effects.[1][2] The activation of this compound leads to the formation of active metabolites, with ifosfamide being a predominant metabolite.[3] These active metabolites, such as isophosphoramide mustard, are potent alkylating agents that covalently bind to DNA, their primary cellular target.[4] This alkylation results in the formation of DNA adducts, leading to interstrand and intrastrand cross-links. These cross-links disrupt critical cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[4][5]
The signaling pathway from this compound administration to cancer cell apoptosis is depicted below.
Comparison of this compound with Cyclophosphamide and Ifosfamide
While all three oxazaphosphorines share a common mechanism of DNA alkylation, differences in their metabolism and resulting DNA adduct profiles can influence their efficacy and toxicity. Direct quantitative comparisons of DNA damage in cellular assays are not extensively available in public literature; however, existing in vitro and metabolic studies provide valuable insights.
| Feature | This compound | Cyclophosphamide | Ifosfamide |
| Primary Active Metabolite | Isophosphoramide Mustard (via Ifosfamide)[3] | Phosphoramide Mustard[5] | Isophosphoramide Mustard |
| In Vitro DNA Interaction | Demonstrated interaction with DNA and its constituents, with a preference for reaction with orthophosphate groups.[6] | Well-characterized formation of DNA adducts, primarily at the N7 position of guanine.[4] | Shown to be a potent DNA alkylating agent with significant antitumor activity.[2] |
| Metabolic Pathway | Metabolized to both ifosfamide and cyclophosphamide, with ifosfamide being the predominant metabolite in several species.[3] | Activated via 4-hydroxylation and can undergo side-chain oxidation as an inactivation pathway.[7] | Preferentially undergoes N-dechloroethylation compared to cyclophosphamide.[7] |
| Reported Antitumor Activity | Shows activity in lymphomas, sarcomas, and other cancers sensitive to oxazaphosphorines.[1] | Broad-spectrum activity against various solid tumors and hematological malignancies. | Superior single-agent activity compared to cyclophosphamide in some cancers like soft tissue sarcoma.[2] |
Experimental Workflows for Confirming Target Engagement
Confirming that this compound engages its target (DNA) in a cellular context involves detecting the direct interaction (DNA adducts) or the immediate downstream consequences (DNA damage). Below is a generalized workflow for assessing DNA damage.
Detailed Experimental Protocols
Alkaline Comet Assay (for DNA Strand Breaks)
The alkaline comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.
Protocol:
-
Cell Preparation: Treat cancer cells with varying concentrations of this compound, cyclophosphamide, and ifosfamide for a specified duration. Include a vehicle-treated control group.
-
Cell Embedding: Mix approximately 1 x 10^5 cells with low-melting-point agarose and layer onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100) at 4°C to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an electrophoresis tank filled with alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) to unwind the DNA.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) to the slides. The negatively charged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. The "tail moment" is a common metric for comparison.
γH2AX Immunofluorescence Assay (for DNA Double-Strand Breaks)
The phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks (DSBs).
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with the alkylating agents as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent solution (e.g., 0.25% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci (γH2AX foci) per nucleus corresponds to the number of DSBs. Automated image analysis software can be used for high-throughput quantification.
Mass Spectrometry for DNA Adduct Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method for identifying and quantifying specific DNA adducts.[5]
Protocol:
-
Genomic DNA Isolation: Treat cells with the alkylating agents and isolate high-purity genomic DNA.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides or nucleotides.
-
Sample Cleanup: Use solid-phase extraction (SPE) or other chromatographic techniques to enrich for the adducted nucleosides/nucleotides and remove unmodified ones.
-
LC-MS/MS Analysis: Separate the components of the digested DNA sample using high-performance liquid chromatography (HPLC) and introduce them into a tandem mass spectrometer.
-
Data Analysis: Identify and quantify the specific DNA adducts based on their mass-to-charge ratio (m/z) and fragmentation patterns. The use of stable isotope-labeled internal standards is crucial for accurate quantification.
Conclusion
Confirming the target engagement of this compound in a cellular context relies on the direct or indirect detection of DNA damage. The experimental protocols outlined in this guide provide robust methods for quantifying and comparing the genotoxic effects of this compound and its analogs. While direct comparative cellular data for this compound is limited in the public domain, the provided methodologies offer a clear path for researchers to generate such data and further elucidate the specific cellular impact of this important chemotherapeutic agent.
References
- 1. This compound: a review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the oral treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative activity of ifosfamide and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound metabolism in different species--ifosfamide is the predominant metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of Cyclophosphamide Specific DNA Adducts in Hematological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Interaction of the three alkylating drugs, cyclophosphamide, ifosfamide and this compound, with DNA and DNA-constituents in vitro (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of Trofosfamide Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published findings on Trofosfamide, an oral alkylating agent, with alternative treatments. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of the available evidence, supported by quantitative data and detailed experimental insights.
Mechanism of Action
This compound is a prodrug of the well-known alkylating agents ifosfamide and cyclophosphamide. Following oral administration, it is metabolized in the liver by cytochrome P450 enzymes into its active cytotoxic metabolites. These metabolites exert their anti-cancer effect by forming covalent bonds with DNA, leading to the cross-linking of DNA strands. This process disrupts DNA replication and transcription, ultimately inducing cancer cell death (apoptosis).
dot
Caption: Metabolic activation and mechanism of action of this compound.
Clinical Efficacy: A Comparative Analysis
Soft Tissue Sarcoma (STS) in Elderly Patients: this compound vs. Doxorubicin
A randomized phase II trial (NCT00204568) directly compared the efficacy and safety of oral this compound with the standard first-line treatment, doxorubicin, in elderly patients (≥60 years) with untreated metastatic soft-tissue sarcoma.[1]
| Endpoint | This compound (n=80) | Doxorubicin (n=40) | p-value |
| 6-Month Progression-Free Rate (PFR) | 27.6% (95% CI, 18.0-39.1) | 35.9% (95% CI, 21.2-52.8) | - |
| Median Progression-Free Survival (PFS) | 2.8 months (95% CI, 1.7-3.6) | 4.3 months (95% CI, 2.2-6.3) | 0.99 |
| Median Overall Survival (OS) | 12.3 months (95% CI, 9.6-16.2) | 9.8 months (95% CI, 6.7-11.6) | 0.59 |
| Overall Response Rate (ORR) | 6.6% | 7.7% | 0.99 |
| Complete Response (CR) | 2 | 0 | - |
| Partial Response (PR) | 3 | 3 | - |
| Serious Adverse Events (Grade 3-4) | 30.3% | 59% | 0.005 |
Data sourced from Hartmann JT, et al. Eur J Cancer. 2020.[1]
While doxorubicin showed a higher 6-month progression-free rate, this compound demonstrated a comparable overall survival with a significantly more favorable toxicity profile.[1] Notably, the duration of complete responses was longer in the this compound arm.[2]
This compound as Maintenance Therapy in Advanced Soft Tissue Sarcoma
Retrospective analyses have evaluated the role of oral this compound as a maintenance therapy for patients with advanced STS who have responded to initial chemotherapy.
| Study | Patient Population | Median Progression-Free Survival (PFS) from start of maintenance | Median Overall Survival (OS) from start of maintenance |
| Reichardt P, et al. Onkologie. 2002. | 49 patients with advanced bone and soft tissue sarcomas | 7 months | 14 months |
| Burkhard-Meier A, et al. Acta Oncol. 2025.[3] | 59 patients with advanced STS | 9.5 months | 33.2 months |
These studies suggest that maintenance therapy with this compound is well-tolerated and may prolong progression-free and overall survival in this patient population.[3]
Non-Hodgkin's Lymphoma (NHL)
A phase II study investigated the efficacy of oral this compound in patients with relapsed or incurable non-Hodgkin's lymphoma.[4]
| Endpoint | Results (n=23) |
| Overall Response Rate (ORR) | 61% |
| Complete Response (CR) | 22% |
| Partial Response (PR) | 39% |
| Median Duration of Response | 4 months (range 1.5-15+) |
Data sourced from Wist E, et al. Acta Oncol. 1991.[4]
The study concluded that this compound is an active agent in non-Hodgkin's lymphoma with a good subjective tolerance.[4] The main side effect was manageable bone marrow depression.[4]
Experimental Protocols
In Vitro Cytotoxicity Assessment of this compound's Active Metabolites
This protocol outlines a general method for assessing the cytotoxic effects of ifosfamide's metabolites, 4-hydroxy-ifosfamide (4-OH-IFO) and chloroacetaldehyde (CAA), on cancer cell lines, as described in studies investigating their mechanisms.[5]
dot
Caption: Workflow for in vitro cytotoxicity testing of ifosfamide metabolites.
DNA Cross-linking Assay
The primary mechanism of action for this compound's active metabolites is the induction of DNA cross-links. The following outlines a general approach to measure DNA interstrand cross-linking in cells treated with cyclophosphamide, a key metabolite of this compound. This method is based on the principles of alkaline elution or similar techniques.[6]
dot
Caption: Experimental workflow for detecting DNA cross-linking.
Alternatives to this compound
For Elderly Patients with Metastatic Soft Tissue Sarcoma:
-
Doxorubicin: Remains a standard first-line treatment, though with a higher toxicity profile compared to this compound in the elderly.[1]
-
Pazopanib: A tyrosine kinase inhibitor that has shown efficacy in certain STS subtypes.
-
Gemcitabine-based regimens: Often used as a second-line option.
-
Trabectedin and Eribulin: May also be considered in later lines of therapy.
For Relapsed/Refractory Non-Hodgkin's Lymphoma:
The treatment landscape for relapsed or refractory NHL is diverse and depends on the subtype and patient fitness. Standard approaches include:
-
Second-line chemotherapy regimens: Such as R-ICE (rituximab, ifosfamide, carboplatin, etoposide).
-
High-dose chemotherapy followed by autologous stem cell transplantation (ASCT): A potential curative option for eligible patients.
-
Novel targeted therapies: Including monoclonal antibodies, antibody-drug conjugates, and small molecule inhibitors.
Summary
Independent clinical trials and retrospective analyses have established a role for oral this compound in the treatment of advanced soft tissue sarcoma, particularly as a maintenance therapy and as a less toxic alternative to doxorubicin in elderly patients. Its activity in non-Hodgkin's lymphoma has also been demonstrated. The favorable safety profile of this compound is a significant advantage, especially in patient populations where aggressive chemotherapy is not well-tolerated. Further research is warranted to explore its efficacy in other malignancies and in combination with novel therapeutic agents.
References
- 1. Randomised phase II trial of this compound vs. doxorubicin in elderly patients with untreated metastatic soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low response rate with this compound for advanced STS in elderly | MDedge [mdedge.com]
- 3. Maintenance treatment with this compound in patients with advanced soft tissue sarcoma – a retrospective single-centre analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in non-Hodgkin's lymphoma. A phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ifosfamide cytotoxicity on human tumor and renal cells: role of chloroacetaldehyde in comparison to 4-hydroxyifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo DNA cross-linking by cyclophosphamide: comparison of human chronic lymphatic leukemia cells with mouse L1210 leukemia and normal bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Trofosfamide
For researchers, scientists, and drug development professionals, the proper handling and disposal of cytotoxic agents like trofosfamide are paramount to ensuring laboratory safety and environmental protection. Adherence to strict disposal protocols minimizes the risk of exposure and contamination. This compound, an alkylating agent of the oxazaphosphorine class, requires careful management as hazardous waste.[1][2]
Immediate Safety and Segregation
Proper disposal begins with immediate segregation of this compound waste at the point of generation. All materials that come into contact with this compound must be treated as cytotoxic waste.[1] This includes personal protective equipment (PPE), contaminated labware, and any unused or expired drug product.[1][3] It is crucial to use designated, clearly labeled, leak-proof, and puncture-resistant containers for cytotoxic waste.[1][4] These containers are often color-coded, typically yellow or purple, to distinguish them from other waste streams.[4][5]
Types of this compound Waste and Disposal Containers
The appropriate disposal container and method depend on the form of the this compound waste. A summary of waste types and their corresponding disposal procedures is provided below.
| Waste Type | Description | Recommended Container | Disposal Method |
| Unused/Expired this compound | Bulk powder or vials of the drug. | Original container placed in a labeled hazardous waste container. | Hazardous chemical waste disposal through a certified service.[6][7] |
| Contaminated Sharps | Needles, syringes, scalpels, etc. | Puncture-resistant, color-coded sharps container labeled "Cytotoxic Waste".[1][3] | Incineration or chemical neutralization by a specialized waste management service.[1] |
| Contaminated Labware (Non-Sharps) | Gloves, gowns, vials, tubing, etc. | Labeled, leak-proof cytotoxic waste bags or rigid containers.[3][4] | Incineration or chemical neutralization by a specialized waste management service.[1] |
| Liquid Waste | Solutions containing this compound. | Leak-proof, labeled container, potentially with an absorbent material.[6] | Hazardous chemical waste disposal; do not dispose down the drain.[6] |
| Spill Cleanup Materials | Absorbent pads, wipes, and contaminated PPE from a spill. | Sealed in a cytotoxic waste bag and placed in a rigid, labeled container.[3] | Hazardous chemical waste disposal. |
Disposal Workflow
The logical flow for the proper disposal of this compound waste is essential to maintain safety and compliance. This workflow ensures that all contaminated materials are handled correctly from the point of generation to final disposal.
Chemical Decontamination
Regulatory Compliance
It is imperative to adhere to all local, state, and federal regulations governing hazardous waste disposal.[4][9] Institutions should have a comprehensive waste management plan that meets or exceeds these regulations.[1] Failure to comply can result in significant fines and penalties.[4] Always consult your institution's Safety Data Sheets (SDS) and disposal guidelines for specific instructions.[10][11]
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. Maintenance treatment with this compound in patients with advanced soft tissue sarcoma – a retrospective single-centre analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. web.uri.edu [web.uri.edu]
- 8. Chemical degradation of wastes of antineoplastic agents: cyclophosphamide, ifosfamide and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. cdn.chemservice.com [cdn.chemservice.com]
Essential Safety and Operational Protocols for Handling Trofosfamide
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Laboratory Practices
Trofosfamide, a potent alkylating agent, necessitates stringent safety protocols to protect laboratory personnel from its cytotoxic, mutagenic, and carcinogenic properties. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a research environment. Adherence to these procedures is critical to minimize exposure risk and maintain a safe laboratory setting.
Key Safety Data for this compound
Quantitative safety data for this compound is limited. The following table summarizes the available data and provides surrogate information for critical safety parameters where this compound-specific data is not available.
| Parameter | Value | Notes |
| Acute Toxicity (Oral LD50, rat) | 202 mg/kg | Toxic if swallowed. |
| Occupational Exposure Limit (OEL) | Not Established | No specific Permissible Exposure Limit (PEL) or Recommended Exposure Limit (REL) has been established by OSHA or NIOSH. All handling should be performed in a manner that minimizes any potential exposure. |
| Glove Permeation Breakthrough Time | >240 minutes | No specific data is available for this compound. This data is for Cyclophosphamide, a structurally related cytotoxic drug, using nitrile gloves. It is recommended to use chemotherapy-tested nitrile gloves and to double-glove. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
Required PPE:
-
Gloves: Double-gloving with chemotherapy-tested nitrile gloves is required. The outer glove should be worn over the gown cuff and the inner glove underneath. Change gloves immediately if they become contaminated or after a maximum of two hours of continuous use.
-
Gown: A disposable, solid-front, back-closure gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Gowns should have long sleeves with tight-fitting elastic or knit cuffs.
-
Eye and Face Protection: A full-face shield or safety goggles in combination with a face mask should be worn to protect against splashes and aerosols.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95) may be necessary for procedures that could generate aerosols or if handling the powder outside of a containment device.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a research laboratory, from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
If the package is damaged, treat it as a spill and follow the spill cleanup procedure.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.
2. Preparation of this compound Solutions:
-
All manipulations of this compound, including weighing of the powder and preparation of solutions, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent the release of aerosols and particulates.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Wear all required PPE.
-
When dissolving the powder, add the solvent slowly to the vial to avoid splashing.
-
After preparation, wipe the exterior of the vial and any other containers with a decontaminating solution.
3. Administration and In-Vitro/In-Vivo Studies:
-
When adding this compound to cell cultures or administering it to animals, use Luer-Lok syringes and needless systems to prevent accidental disconnection and leakage.
-
All procedures should be performed over a plastic-backed absorbent pad.
-
Animal handling post-administration should be conducted with care, as the drug and its metabolites may be present in animal waste.
Operational Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound in a research setting.
Spill Management Plan
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
1. Immediate Actions:
-
Alert others in the area and restrict access to the spill site.
-
If the spill involves direct contact with skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
2. Spill Cleanup Procedure:
-
Don all required PPE, including double gloves, a disposable gown, and eye/face protection.
-
For a liquid spill, cover the area with absorbent pads, starting from the outside and working inward.
-
For a powder spill, gently cover the spill with wetted absorbent pads to avoid generating dust.
-
Using forceps, carefully pick up any broken glass and place it in a designated sharps container for cytotoxic waste.
-
Wipe the spill area clean with a detergent solution, followed by a thorough rinsing with water.
-
All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and exposure to waste handlers.
1. Waste Segregation:
-
All items that have come into contact with this compound, including gloves, gowns, absorbent pads, vials, and syringes, are considered hazardous waste.
-
Segregate this compound waste from other laboratory waste streams.
2. Waste Containers:
-
Trace Chemotherapy Waste: Items that are not visibly contaminated but have come into contact with this compound (e.g., gloves, gowns, empty vials) should be disposed of in designated yellow chemotherapy waste containers.
-
Bulk Chemotherapy Waste: Grossly contaminated items, such as spill cleanup materials and unused this compound, must be disposed of in black hazardous waste containers.
-
Sharps: All needles and syringes must be placed in a puncture-resistant sharps container specifically labeled for cytotoxic waste.
3. Waste Pickup and Disposal:
-
All hazardous waste containers must be sealed and properly labeled with their contents.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste. Do not dispose of any this compound-contaminated materials in the regular trash or down the drain.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
